molecular formula C7H8O2S B1630688 Methyl benzenesulfinate CAS No. 670-98-4

Methyl benzenesulfinate

Cat. No.: B1630688
CAS No.: 670-98-4
M. Wt: 156.2 g/mol
InChI Key: PSNSVDSRLUYDKF-UHFFFAOYSA-N
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Description

Methyl Benzenesulfinate is a reagent used in the synthesis of sulfinyl compounds.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNSVDSRLUYDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00985823
Record name Methyl benzenesulfinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670-98-4
Record name Methyl benzenesulfinate
Source EPA DSSTox
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Record name METHYL BENZENESULFINATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl benzenesulfinate (B1229208) (CAS No. 670-98-4). The information is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical and Chemical Properties

Methyl benzenesulfinate is an ester of aromatic sulfinic acid. It typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.[1] This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of symmetrical disulfides and other sulfonate derivatives.[1]

Table 1: Quantitative Physical and Chemical Data for this compound

PropertyValueSource(s)
CAS Number 670-98-4[2]
Molecular Formula C₇H₈O₂S[2][3]
Molecular Weight 156.20 g/mol [2]
Boiling Point 79-83 °C at 0.3 mmHg[2][3]
Density 1.194 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.546[2]
Flash Point 92 °C (197.6 °F) - closed cup[2][4]
λmax 224 nm[2]

Solubility Profile

This compound exhibits limited solubility in water due to its hydrophobic aromatic ring.[1] However, it is soluble in common organic solvents such as ethanol (B145695) and ether.[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.81 - 7.58 (m, 2H), 7.58 - 7.35 (m, 3H), 3.42 (s, 3H).[5]

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.88, 132.21, 129.06, 125.36, 49.56.[5]

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated neutral mass: 156.02450; Observed neutral mass: 156.0239.[5]

Experimental Protocols

4.1. Synthesis of this compound from Diphenyl Disulfide

This protocol is based on a one-step synthesis method that provides a good yield from readily available starting materials.[5][6]

Materials:

  • Diphenyl disulfide (0.25 mole)[6]

  • Chloroform (B151607) (for reaction and extraction)[6]

  • Methanol (450 ml)[6]

  • Lead tetraacetate (1.00 mole)[6]

  • Deionized water[6]

  • Anhydrous magnesium sulfate[6]

  • N-Bromosuccinimide (NBS) (0.12 mol) can be used as an alternative oxidizing agent to lead tetraacetate.[5]

Procedure:

  • In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 54.6 g (0.25 mole) of diphenyl disulfide in 450 ml of chloroform and 450 ml of methanol.[6]

  • Heat the solution to reflux.[6]

  • Over a period of 8 hours, add a solution of 443.4 g (1.00 mole) of lead tetraacetate in 2 liters of chloroform to the stirred, refluxing mixture. The solution will turn dark brown due to the formation of lead dioxide.[6]

  • Continue refluxing the mixture overnight (approximately 12 hours).[6]

  • After reflux, distill off 2 liters of chloroform at atmospheric pressure.[6]

  • Cool the remaining mixture to room temperature and add 330 ml of deionized water with stirring to decompose any excess lead tetraacetate.[6]

  • Filter the entire mixture through a Celite®-coated filter to remove the lead dioxide.[6]

  • Separate the chloroform layer and wash it with distilled water until the washings are free of lead ions.[6]

  • Dry the chloroform solution over anhydrous magnesium sulfate.[6]

  • Filter off the drying agent and concentrate the solution using a rotary evaporator.[6]

  • Place the resulting oily yellow residue under a high vacuum (approx. 0.1 mm) overnight to remove any traces of hexachloroethane.[6]

  • Purify the crude product by distillation through a 15-cm Vigreux column under reduced pressure to yield this compound.[6]

4.2. Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized this compound.

  • Boiling Point: The boiling point is determined under reduced pressure using a vacuum distillation apparatus. The observed temperature range at a specific pressure is recorded.[2][3]

  • Density: A pycnometer or a digital density meter is used to measure the density of the liquid sample at a controlled temperature (e.g., 25 °C).[2]

  • Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid at a specified temperature (20 °C) and wavelength (the sodium D-line, 589 nm).[2]

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from diphenyl disulfide.

SynthesisWorkflow Start Start: Diphenyl Disulfide, Methanol, Chloroform Reaction Reaction: Add Lead Tetraacetate, Reflux Overnight Start->Reaction Heat Workup Workup: Quench with Water, Filter Lead Dioxide Reaction->Workup Cool Extraction Extraction & Drying: Separate Organic Layer, Dry with MgSO₄ Workup->Extraction Purification Purification: Concentrate and Vacuum Distill Extraction->Purification Evaporate Solvent End End: Pure Methyl Benzenesulfinate Purification->End

Caption: Workflow for the synthesis of this compound.

References

Synthesis of Methyl Benzenesulfinate from Benzenesulfonyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for preparing methyl benzenesulfinate (B1229208) from the readily available precursor, benzenesulfonyl chloride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details two primary synthetic strategies: a traditional two-step approach involving reduction followed by esterification, and a more modern, efficient one-pot synthesis. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the chemical pathways and experimental workflows to ensure clarity and reproducibility.

Introduction to Synthetic Strategies

The synthesis of sulfinate esters, such as methyl benzenesulfinate, is of significant interest due to their utility as versatile intermediates in organic chemistry, particularly in the formation of sulfoxides and other sulfur-containing compounds. Benzenesulfonyl chloride serves as a common and cost-effective starting material. Two principal pathways for its conversion to this compound are prevalent:

  • Two-Step Synthesis: This classical approach first involves the reduction of benzenesulfonyl chloride to a stable benzenesulfinate salt, typically sodium benzenesulfinate. The isolated salt is then converted to the corresponding sulfinic acid or sulfinyl chloride, which is subsequently esterified with methanol (B129727).[1][2][3] This method is robust but can be time-consuming due to the isolation of intermediates.

  • One-Pot Synthesis: Contemporary methods focus on efficiency by combining the reduction and esterification steps into a single procedural pot.[4][5] In this approach, benzenesulfonyl chloride is reduced in situ in the presence of methanol, which traps the reactive sulfinyl intermediate to directly form the this compound ester.[4] This strategy often results in higher overall yields and reduced operational complexity.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as required purity, scale, and available reagents. The following table summarizes the key quantitative aspects of different approaches.

Table 1: Comparison of Synthetic Methods for this compound
Method Key Reagents Reaction Time Yield Reference
Two-Step (via Sodium Sulfite (B76179) Reduction)1. Sodium Sulfite (Na₂SO₃), NaOH2. Methanol>12 hours~80-89% (for reduction step)[2]
One-Pot (Rongalite Reduction)Rongalite (HOCH₂SO₂Na), MethanolNot SpecifiedGood yields reported[4]
One-Pot (In-situ Reduction)Reducing agent, MethanolNot Specified66% (for (-)-menthyl p-toluenesulfinate)[5]

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Reduction and Esterification

This protocol is adapted from established procedures for the reduction of arylsulfonyl chlorides to their corresponding sulfinate salts.[2][3]

Step A: Reduction of Benzenesulfonyl Chloride to Sodium Benzenesulfinate

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnels, dissolve anhydrous sodium sulfite (e.g., 1.09 molar equivalents) in deionized water.

  • Reagent Preparation: Prepare a solution of benzenesulfonyl chloride (1.0 molar equivalent) in a water-immiscible organic solvent such as dichloromethane.[2]

  • Addition: While maintaining the reaction temperature at 55-60°C, slowly add the benzenesulfonyl chloride solution dropwise to the aqueous sodium sulfite solution.[2]

  • pH Control: Concurrently, add a 10% sodium hydroxide (B78521) solution dropwise to maintain the pH of the reaction mixture between 7.6 and 8.0.[2]

  • Reaction Completion: After the addition is complete, cease the addition of base and increase the temperature to 85°C for approximately 1-1.5 hours to ensure the reaction goes to completion.[2] The reduction yield can be monitored via UV spectrophotometry.[2]

  • Workup and Isolation: Distill off the dichloromethane. Cool the remaining aqueous solution to induce crystallization of sodium benzenesulfinate. Isolate the crude product by suction filtration, wash with cold water, and dry.[2] The crude salt can be recrystallized for higher purity.

Step B: Esterification of Sodium Benzenesulfinate

Note: The esterification of sulfinate salts often proceeds via conversion to a more reactive sulfinyl chloride intermediate.[1][6]

  • Conversion to Sulfinyl Chloride: Treat the dried sodium benzenesulfinate with a chlorinating agent (e.g., thionyl chloride) in an inert solvent to form benzenesulfinyl chloride.

  • Esterification: Add methanol to the solution of benzenesulfinyl chloride under basic conditions to yield this compound.[4]

  • Purification: The final product is typically purified by distillation under reduced pressure.

Protocol 2: One-Pot Synthesis via Reductive Esterification

This protocol is based on modern synthetic advancements for the direct conversion of sulfonyl chlorides to sulfinate esters.[4][5]

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere, suspend benzenesulfonyl chloride (1.0 molar equivalent) and a suitable reducing agent such as rongalite (HOCH₂SO₂Na) in an appropriate solvent.[4]

  • Alcohol Addition: Add an excess of methanol to the mixture, which serves as both a reagent and potentially a co-solvent.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 90°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[4]

  • Workup: Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate the solvent in vacuo. The crude this compound is then purified by column chromatography or vacuum distillation to yield the final product.[1]

Data Presentation for Experimental Protocol

The following table provides an example of reagent quantities for the reduction step in the two-step synthesis, based on a patent example for a related compound.[2]

Table 2: Reagent Quantities for Reduction of 4-Methylbenzenesulfonyl Chloride
Reagent Molar Quantity Mass/Volume
4-Methylbenzenesulfonyl chloride0.1 mol20.07 g
Anhydrous Sodium Sulfite0.109 mol13.74 g
Dichloromethane-50 mL
Deionized Water-300 mL
10% Sodium HydroxideAs needed for pH control-

Visualization of Pathways and Workflows

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis of this compound.

G Figure 1: Synthetic Pathways from Benzenesulfonyl Chloride cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis A Benzenesulfonyl Chloride B Sodium Benzenesulfinate A->B  Reduction  (e.g., Na₂SO₃) E In situ Reduction & Esterification A->E C Benzenesulfinyl Chloride (Intermediate) B->C  Chlorination  (e.g., SOCl₂) D This compound C->D  Esterification  (Methanol) E->D

Caption: Synthetic pathways to this compound.

G Figure 2: General Experimental Workflow A 1. Reaction Setup (Flask, Stirrer, Inert Atm.) B 2. Reagent Addition (Benzenesulfonyl Chloride, Reducing Agent, Methanol) A->B C 3. Reaction (Heating & Monitoring by TLC) B->C D 4. Workup (Quenching & Extraction) C->D E 5. Purification (Distillation or Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F G Final Product: This compound F->G

Caption: A generalized experimental workflow for synthesis.

Safety Considerations

  • Benzenesulfonyl Chloride: This compound is corrosive and reacts with water, releasing hydrochloric acid.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Reagents like sodium sulfite and rongalite should be handled with care. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood to avoid inhalation of vapors.

  • General Precautions: A thorough risk assessment should be conducted before performing any chemical synthesis.[1] This includes reviewing the hazards associated with all chemicals and operations.

References

The Genesis and Evolution of Sulfinate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinate esters, organosulfur compounds characterized by the general structure R-S(O)-OR', have emerged from relative obscurity to become pivotal intermediates in modern organic synthesis and crucial components in the design of novel therapeutics. Their unique reactivity, stemming from the chiral sulfur center and the versatile sulfinyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and history of sulfinate esters, from their early characterization to the sophisticated synthetic methodologies employed today. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, properties, and applications of this important class of molecules.

A Historical Perspective: The Dawn of Sulfinate Ester Chemistry

The journey into the world of sulfinate esters began in the early 20th century, a period of foundational discoveries in stereochemistry and reaction mechanisms. A landmark contribution came in 1925 from the meticulous work of Henry Phillips. While investigating the dependence of rotatory power on chemical constitution, Phillips reported the synthesis and resolution of optically active n-alkyl p-toluenesulfinates.[1] This seminal work was not only one of the first to describe the preparation of this class of compounds but also provided early evidence for the stereochemical stability of the pyramidal sulfur atom in the sulfinyl group.

The classical and most enduring method for the synthesis of sulfinate esters, established in this early era, involves the reaction of a sulfinyl chloride with an alcohol in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. This straightforward esterification has been a cornerstone of sulfinate ester synthesis for decades.

Another early and significant contribution was the Andersen synthesis, which utilizes diastereomerically pure menthyl p-toluenesulfinate as a chiral auxiliary. This method has been widely applied for the asymmetric synthesis of sulfoxides, further highlighting the synthetic utility of chiral sulfinate esters.

The Evolution of Synthetic Methodologies

While the classical methods remain relevant, the past few decades have witnessed a surge in the development of novel and more versatile strategies for sulfinate ester synthesis. These modern approaches offer milder reaction conditions, broader substrate scope, and improved functional group tolerance, making sulfinate esters more accessible for complex molecule synthesis and late-stage functionalization in drug discovery.

Synthesis from Thiols and Disulfides

The direct oxidation of thiols or disulfides in the presence of an alcohol provides an efficient route to sulfinate esters. Various oxidizing agents have been employed, with N-bromosuccinimide (NBS) being a common and effective choice. This method avoids the need to pre-form a sulfinyl chloride, offering a more streamlined process.

Synthesis from Sulfinic Acids and their Salts

The direct esterification of sulfinic acids with alcohols is another important synthetic strategy. This transformation often requires the use of a coupling agent to activate the sulfinic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1,1'-carbonyldiimidazole (B1668759) (CDI) have proven effective in promoting this condensation.[2] More recently, catalytic methods, for instance, using ytterbium triflate, have been developed to facilitate this reaction.[2]

Synthesis from Aryl Iodides

A significant advancement in recent years is the synthesis of sulfinate esters from readily available aryl iodides. This approach typically involves a two-step, one-pot procedure: a copper-catalyzed C-S bond formation between the aryl iodide and a thiol source, followed by in-situ oxidation to the sulfinate ester.[1][3] This methodology is particularly valuable for the synthesis of highly functionalized aromatic sulfinate esters.

Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric methods for sulfinate ester synthesis. A notable recent strategy involves the asymmetric condensation of prochiral sulfinates with alcohols using an organocatalyst.[4][5] This approach allows for the direct formation of enantioenriched sulfinate esters with high stereoselectivity.

Key Synthetic Pathways: A Visual Representation

The progression of synthetic methodologies for sulfinate esters can be visualized as a branching tree, with classical methods forming the trunk and modern, more specialized techniques branching out.

Historical_Progression cluster_classical Classical Methods (Early 20th Century) cluster_modern Modern Methods (Late 20th - 21st Century) Sulfinyl Chlorides Sulfinyl Chlorides Thiols/Disulfides Thiols/Disulfides Sulfinyl Chlorides->Thiols/Disulfides More Direct Sulfinic Acids Sulfinic Acids Sulfinyl Chlorides->Sulfinic Acids Milder Conditions Aryl Iodides Aryl Iodides Sulfinic Acids->Aryl Iodides Broader Scope Asymmetric Synthesis Asymmetric Synthesis Aryl Iodides->Asymmetric Synthesis Stereocontrol

Caption: Evolution of synthetic routes to sulfinate esters.

A generalized workflow for the synthesis of sulfinate esters highlights the central role of the starting materials and the subsequent purification steps.

General_Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction e.g., Sulfinyl Chloride + Alcohol Work-up Work-up Reaction->Work-up Quenching, Extraction Purification Purification Work-up->Purification Chromatography, Recrystallization Characterization Characterization Purification->Characterization NMR, IR, MS Sulfinate Ester Sulfinate Ester Characterization->Sulfinate Ester

Caption: A generalized workflow for sulfinate ester synthesis.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key quantitative data for selected classical and modern methods for the synthesis of sulfinate esters, allowing for a direct comparison of their efficiency and conditions.

MethodStarting MaterialsReagents/CatalystTypical Yield (%)Reaction ConditionsReference
Classical Method p-Toluenesulfinyl Chloride, n-Alkyl AlcoholPyridine60-80Room temperature[1]
From Sulfinic Acid p-Toluenesulfinic Acid, Various Alcohols1,1'-Carbonyldiimidazole (CDI)70-95Room temperature[2]
From Aryl Iodide Aryl Iodide, Thiobenzoic Acid, AlcoholCuI, NBS65-9060-80 °C[3]
Asymmetric Synthesis Prochiral Sulfinate, AlcoholPentanidium Organocatalyst75-95Room temperature[4]

Experimental Protocols: Key Methodologies in Detail

To provide a practical resource for laboratory work, this section details the experimental protocols for a classical and two modern synthetic methods for preparing sulfinate esters.

Protocol 1: Classical Synthesis of n-Butyl p-Toluenesulfinate (Adapted from Phillips, 1925)

Materials:

  • p-Toluenesulfinyl chloride

  • n-Butyl alcohol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

Procedure:

  • A solution of p-toluenesulfinyl chloride (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

  • The flask is cooled in an ice bath.

  • A solution of n-butyl alcohol (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of p-toluenesulfinyl chloride over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is filtered to remove the pyridinium (B92312) hydrochloride precipitate.

  • The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford n-butyl p-toluenesulfinate as a colorless oil.

Protocol 2: Modern Synthesis of an Aryl Sulfinate Ester from an Aryl Iodide

Materials:

  • Aryl iodide

  • Thiobenzoic acid

  • Copper(I) iodide (CuI)

  • N-Bromosuccinimide (NBS)

  • An appropriate alcohol (e.g., methanol, ethanol)

  • A suitable solvent (e.g., 1,4-dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere are added the aryl iodide (1 equivalent), thiobenzoic acid (1.2 equivalents), and copper(I) iodide (10 mol%).

  • The vessel is evacuated and backfilled with the inert gas three times.

  • The appropriate alcohol is added as the solvent, and the reaction mixture is stirred at 80 °C for 12 hours.

  • The reaction mixture is then cooled to 0 °C, and N-bromosuccinimide (2.5 equivalents) is added portion-wise.

  • The reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired aryl sulfinate ester.

Protocol 3: Modern Asymmetric Synthesis of a Chiral Sulfinate Ester

Materials:

  • Prochiral sodium sulfinate

  • An appropriate alcohol

  • Pentanidium organocatalyst

  • Ethyl chloroformate

  • Dipotassium (B57713) phosphate (B84403) (K₂HPO₄)

  • A suitable solvent (e.g., dichloromethane)

Procedure:

  • To a vial are added the prochiral sodium sulfinate (1 equivalent), the alcohol (1.2 equivalents), dipotassium phosphate (2 equivalents), and the pentanidium organocatalyst (5-10 mol%).

  • The vial is sealed and dissolved in the appropriate solvent.

  • The mixture is stirred at room temperature, and ethyl chloroformate (1.5 equivalents) is added dropwise.

  • The reaction is monitored by thin-layer chromatography until the starting material is consumed.

  • The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to afford the enantioenriched sulfinate ester.

The Central Role of Sulfinate Esters in Synthesis

Sulfinate esters are not merely synthetic targets but also versatile building blocks for the construction of other important sulfur-containing functional groups, such as sulfoxides and sulfones. This central role makes them invaluable in the synthetic chemist's toolbox.

Sulfinate_Ester_Hub Sulfinate Ester Sulfinate Ester Sulfoxides Sulfoxides Sulfinate Ester->Sulfoxides Grignard Reagents Sulfones Sulfones Sulfinate Ester->Sulfones Rearrangement (heat) Sulfinamides Sulfinamides Sulfinate Ester->Sulfinamides Amines Thioethers Thioethers Sulfinate Ester->Thioethers Reduction

Caption: The synthetic utility of sulfinate esters.

Conclusion

From their initial discovery as subjects of stereochemical inquiry to their current status as indispensable synthetic intermediates, sulfinate esters have traveled a remarkable journey. The evolution of their synthesis from classical esterification to modern catalytic and asymmetric methods has significantly broadened their accessibility and utility. For researchers in organic synthesis and drug development, a deep understanding of the history and the diverse synthetic routes to sulfinate esters is essential for leveraging their full potential in the creation of novel molecules with desired properties and biological activities. The continued innovation in this field promises to further expand the chemical space accessible through sulfinate ester chemistry, paving the way for future discoveries.

References

An In-depth Technical Guide to Methyl Benzenesulfinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl benzenesulfinate (B1229208) (CAS No. 670-98-4) is a versatile sulfur-containing organic compound that serves as a valuable reagent in synthetic chemistry. For researchers and professionals in drug development, understanding its properties, synthesis, and reactivity is crucial for its effective application in the synthesis of complex molecules and potential pharmaceutical intermediates. This guide provides a comprehensive overview of methyl benzenesulfinate, including its key chemical data, detailed experimental protocols for its synthesis, and its applications in organic synthesis.

Core Chemical and Physical Properties

This compound is an ester of benzenesulfinic acid. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 670-98-4--INVALID-LINK--
Molecular Weight 156.20 g/mol --INVALID-LINK--
Molecular Formula C₇H₈O₂S--INVALID-LINK--
Boiling Point 79-83 °C at 0.3 mmHg--INVALID-LINK--
Density 1.194 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.546--INVALID-LINK--

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: From Diphenyl Disulfide and Lead Tetraacetate

This one-step synthesis method provides a convenient route to aromatic sulfinic esters from readily available starting materials.[1]

Materials:

Procedure:

  • In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 54.6 g (0.25 mole) of diphenyl disulfide, 450 ml of chloroform, and 450 ml of methanol.

  • Heat the solution to reflux with stirring.

  • Over a period of 8 hours, add a solution of 443.4 g (1.00 mole) of lead tetraacetate in 2 liters of chloroform to the stirred, refluxing mixture. The solution will turn dark brown due to the formation of lead dioxide.

  • Continue refluxing the mixture overnight (approximately 12 hours).

  • Distill off 2 liters of chloroform at atmospheric pressure.

  • Cool the mixture to room temperature and add 330 ml of distilled water with stirring to decompose any excess lead tetraacetate.

  • Filter the entire mixture through a Celite®-coated filter paper to remove the lead dioxide.

  • Wash the chloroform layer with distilled water until the washings are free of lead ions.

  • Dry the chloroform solution over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Place the resulting oily yellow residue under a vacuum (about 0.1 mm) overnight to remove any traces of hexachloroethane.

  • Purify the product by distillation through a 15-cm Vigreux column under reduced pressure to yield this compound.

Protocol 2: From 1,2-diphenyldisulfane and N-Bromosuccinimide (NBS)

This method offers an alternative route for the synthesis of this compound.[2]

Materials:

  • 1,2-diphenyldisulfane

  • Methanol (MeOH)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 17.5 g (0.08 mol) of 1,2-diphenyldisulfane in 200 mL of methanol in a suitable reaction flask.

  • Slowly add 21.2 g (0.12 mol) of NBS to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with 200 mL of dichloromethane.

  • Wash the organic layer with 10 mL of a saturated NaHSO₃ solution, followed by four 20 mL portions of a saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under vacuum.

  • The crude product can be further purified by flash chromatography.

Applications in Organic Synthesis

This compound is a key reagent in various organic transformations, primarily serving as a precursor for the introduction of the sulfinyl group. Its reactivity makes it particularly useful in the synthesis of sulfoxides and other sulfur-containing compounds, which are important scaffolds in many biologically active molecules.

Synthesis of Sulfoxides

One of the primary applications of this compound is in the synthesis of sulfoxides. Sulfoxides are present in several pharmaceutical compounds and are valuable chiral auxiliaries in asymmetric synthesis.[3][4] this compound can react with Grignard reagents or organolithium compounds to generate unsymmetrical sulfoxides.

A generalized workflow for this transformation is depicted below:

G reagent1 Methyl Benzenesulfinate intermediate Reaction Intermediate reagent1->intermediate Nucleophilic Attack on Sulfur reagent2 Organometallic Reagent (R-M) reagent2->intermediate product Unsymmetrical Sulfoxide (R-S(O)-Ph) intermediate->product Work-up

Caption: Generalized reaction pathway for the synthesis of unsymmetrical sulfoxides.

Synthesis of Symmetrical Disulfides

This compound can also be employed in the synthesis of symmetrical disulfides.[5] This transformation typically involves a reduction step.

A simplified logical workflow for this process is as follows:

G start This compound process1 Reduction Reaction (e.g., with a suitable reducing agent) start->process1 product Symmetrical Disulfide (Ph-S-S-Ph) process1->product

Caption: Logical workflow for the synthesis of symmetrical disulfides.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, with particular relevance to researchers and professionals in drug development. Its ability to act as a precursor for sulfinyl groups enables the synthesis of a variety of sulfur-containing compounds, including sulfoxides and disulfides, which are important structural motifs in medicinal chemistry. The experimental protocols provided in this guide offer practical methods for its preparation in a laboratory setting. A thorough understanding of its chemical properties and reactivity will undoubtedly facilitate its broader application in the discovery and development of new therapeutic agents.

References

Spectroscopic Profile of Methyl Benzenesulfinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl benzenesulfinate (B1229208), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl benzenesulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.81 - 7.58m2H (Aromatic)
7.58 - 7.35m3H (Aromatic)
3.42s3H (CH₃)

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
143.88C (Aromatic, C-S)
132.21CH (Aromatic)
129.06CH (Aromatic)
125.36CH (Aromatic)
49.56CH₃

Solvent: CDCl₃, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy
  • S=O stretch: Strong absorption around 1120-1160 cm⁻¹

  • C-O stretch: Strong absorption in the 1000-1100 cm⁻¹ region

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region

  • CH₃ stretch: Around 2950 cm⁻¹

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zObserved m/z
[M+Na]⁺179.0137179.0127

Ionization Method: ESI[1]

A standard electron ionization (EI) mass spectrum with detailed fragmentation analysis is not available in the searched literature. However, based on the structure, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the sulfinyl group (-SO₂CH₃), or cleavage of the phenyl-sulfur bond.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound can be obtained using a thin film of the neat liquid between potassium bromide (KBr) plates or as a KBr pellet if the compound is a solid. The sample is placed in the path of an infrared beam, and the transmitted light is measured as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

For high-resolution mass spectrometry, the sample was analyzed using electrospray ionization (ESI).[1] For a standard mass spectrum, electron ionization (EI) would typically be used. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Interpretation Data Interpretation & Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Chemical Environment Connectivity Number of Nuclei NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups Bond Vibrations IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Interpretation Combine all data to determine the molecular structure. NMR_info->Interpretation IR_info->Interpretation MS_info->Interpretation

References

An In-depth Technical Guide to the Solubility and Stability of Methyl Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methyl benzenesulfinate (B1229208) (CAS 670-98-4), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Chemical Properties

PropertyValue
Chemical Name Methyl benzenesulfinate
Synonyms Benzenesulfinic acid, methyl ester
CAS Number 670-98-4
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 79-83 °C at 0.3 mmHg
Density 1.194 g/mL at 25 °C

Solubility Profile

This compound is a polar organic compound. Its solubility is dictated by the principle of "like dissolves like". The presence of the sulfinate ester group provides polarity, while the benzene (B151609) ring contributes to its nonpolar character.

Qualitative Solubility Data

Solvent ClassRepresentative SolventsSolubility
Polar Protic WaterImmiscible
MethanolMiscible
EthanolMiscible
Polar Aprotic ChloroformMiscible
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Nonpolar EtherMiscible
TolueneSoluble
HexaneSparingly soluble

Quantitative Solubility Data

Stability Profile

This compound is a moderately stable compound under standard laboratory conditions. However, its stability is significantly influenced by temperature, pH, and exposure to light and oxidizing agents.

Summary of Stability

ConditionStabilityPotential Degradation Products
Thermal Stable at ambient temperatures. Decomposition may occur at elevated temperatures.Benzenesulfonic acid, methanol, and other decomposition products.
Hydrolytic Susceptible to hydrolysis, especially under acidic or basic conditions.Benzenesulfinic acid and methanol.
Photolytic Potentially sensitive to light, particularly UV radiation.Various photodecomposition products.
Oxidative Incompatible with strong oxidizing agents.Benzenesulfonic acid and other oxidation products.
Thermal Stability

While specific thermal decomposition kinetics for this compound are not extensively reported, sulfinate esters, in general, can undergo thermal decomposition. It is recommended to store this compound in a cool place and avoid prolonged exposure to high temperatures.

Hydrolytic Stability

Esters, including sulfinate esters, are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis of this compound would yield benzenesulfinic acid and methanol. The rate of hydrolysis is expected to be slow at neutral pH but can be significantly accelerated under acidic or alkaline conditions.

Photostability

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzenesulfinyl chloride with methanol.

Workflow for Synthesis of this compound

reagents Benzenesulfinyl Chloride + Methanol + Base (e.g., Pyridine) reaction Reaction in an inert solvent (e.g., Dichloromethane) at low temperature (e.g., 0 °C) reagents->reaction workup Aqueous Workup (Wash with water, dilute acid, and brine) reaction->workup drying Drying of Organic Layer (e.g., over anhydrous Na₂SO₄) workup->drying purification Purification by Distillation under Reduced Pressure drying->purification product Pure this compound purification->product start Prepare saturated solution by adding excess this compound to solvent equilibration Equilibrate at constant temperature with stirring for 24h start->equilibration separation Separate undissolved solid (e.g., by centrifugation or filtration) equilibration->separation quantification Quantify the concentration of dissolved this compound in the supernatant separation->quantification result Solubility (g/100 mL) quantification->result start Prepare solutions of this compound in buffers of different pH (e.g., 2, 7, 9) incubation Incubate solutions at a constant temperature (e.g., 40 °C) start->incubation sampling Withdraw aliquots at predetermined time intervals incubation->sampling analysis Analyze the concentration of remaining this compound by HPLC or GC sampling->analysis kinetics Determine the degradation rate constant and half-life at each pH analysis->kinetics start Prepare samples of this compound (neat and in solution) exposure Expose samples to a controlled light source (e.g., Xenon lamp) providing both UV and visible light start->exposure dark_control Store control samples in the dark at the same temperature start->dark_control analysis Analyze exposed and control samples for degradation and formation of impurities exposure->analysis dark_control->analysis evaluation Evaluate the photostability based on the extent of degradation analysis->evaluation

Reactivity of the sulfinyl group in methyl benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Sulfinyl Group in Methyl Benzenesulfinate (B1229208)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfinate, an ester of benzenesulfinic acid, is a key organosulfur compound featuring a chiral sulfinyl group. This functional group is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stereochemical properties. The sulfur atom in the sulfinyl group is a stereocenter, making sulfinates and their derivatives valuable as chiral auxiliaries and building blocks in asymmetric synthesis.[1][2] Furthermore, the sulfoxide (B87167) moiety is a recognized pharmacophore present in several marketed drugs, such as the proton-pump inhibitor esomeprazole.[1][2] This guide provides a comprehensive overview of the reactivity of the sulfinyl group in this compound, focusing on its interactions with nucleophiles and electrophiles, its role in radical reactions, and its synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₈O₂S[3]
Molecular Weight 156.20 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 79-83 °C at 0.3 mmHg[5]
Density 1.194 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.546[5]
¹H NMR (400 MHz, CDCl₃) δ 7.81-7.58 (m, 2H), 7.58-7.35 (m, 3H), 3.42 (s, 3H)[6]
¹³C NMR (101 MHz, CDCl₃) δ 143.88, 132.21, 129.06, 125.36, 49.56[6]
CAS Number 670-98-4[3]

Synthesis of this compound

This compound can be prepared via several synthetic routes, typically starting from more common organosulfur compounds. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Table 2: Comparison of Synthetic Methods
Starting MaterialKey ReagentsBrief DescriptionYieldReference
Diphenyl disulfideMethanol (B129727), N-Bromosuccinimide (NBS)NBS activates the disulfide for reaction with methanol.80%[6]
Diphenyl disulfideLead tetraacetate, Methanol, ChloroformOxidation of the disulfide in the presence of methanol.48-53 g (from 0.25 mole disulfide)[7]
Benzenesulfonyl chlorideMethanol, Sodium methoxideEsterification via reaction with sodium methoxide.High (not quantified)[8][9]
Experimental Workflow for Synthesis from Diphenyl Disulfide

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from diphenyl disulfide using N-Bromosuccinimide (NBS).

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Dissolve Diphenyl Disulfide in Methanol add_nbs Slowly Add NBS at Room Temperature start->add_nbs Stir monitor Monitor Reaction by TLC add_nbs->monitor dilute Dilute with CH2Cl2 monitor->dilute Reaction Complete wash_nahso3 Wash with sat. NaHSO3 dilute->wash_nahso3 wash_nahco3 Wash with sat. NaHCO3 wash_nahso3->wash_nahco3 dry Dry Organic Layer (Na2SO4) wash_nahco3->dry evaporate Remove Solvent in Vacuo dry->evaporate purify Purify by Flash Chromatography evaporate->purify product Obtain this compound purify->product

Caption: Workflow for the synthesis of this compound.

Core Reactivity of the Sulfinyl Group

The reactivity of the sulfinyl group in this compound is dominated by the electrophilic nature of the sulfur atom and the nucleophilicity of the oxygen atom. The lone pair of electrons on the sulfur atom also allows it to participate in radical processes.

Nucleophilic Substitution at Sulfur

The sulfur atom in this compound is electron-deficient and serves as an electrophilic center for nucleophilic attack. This is the most characteristic reaction of sulfinate esters.

Mechanism: Theoretical studies on analogous methanesulfinyl derivatives suggest that these reactions typically proceed via an addition-elimination mechanism .[10][11][12] The nucleophile adds to the sulfur atom to form a transient, trigonal bipyramidal (tetracoordinate) intermediate.[10][12] In this intermediate, the incoming nucleophile and the leaving group occupy the apical positions.[10] Subsequent elimination of the leaving group (in this case, the methoxy (B1213986) group) yields the substitution product. For some nucleophiles, a concerted Sₙ2-type displacement may occur.[10]

Stereochemistry: Nucleophilic substitution at the chiral sulfur center of sulfinates generally proceeds with inversion of configuration . This stereospecificity is crucial for the application of chiral sulfinates in asymmetric synthesis, where they are used to transfer chirality to a new molecule.[13][14]

Caption: Addition-elimination mechanism at the sulfinyl sulfur.

Examples of Nucleophilic Reactions: The sulfinyl group reacts with a variety of nucleophiles. While specific quantitative data for this compound is sparse in the literature, the reactivity patterns can be inferred from related sulfinyl compounds.

Nucleophile TypeExample ReagentProduct TypeNotes
Organometallics Grignard Reagents (R-MgX)Sulfoxide (Ph-S(O)-R)A common method for creating sulfoxides with inversion of configuration at sulfur.[13]
Amines R₂NHSulfinamide (Ph-S(O)-NR₂)Forms the basis for synthesizing chiral sulfinamides.[13]
Alkoxides RO⁻Sulfinate Ester (transesterification)Can lead to an equilibrium mixture of sulfinate esters.
Azides N₃⁻Sulfinyl AzideCan be used to form other sulfur-nitrogen compounds.[13]
Thiolates/Selenides RS⁻ / RSe⁻Thiosulfinate / SelenosulfinateThese nucleophiles can also attack other positions in more complex molecules.[13]
Electrophilic Attack at Oxygen

The oxygen atom of the sulfinyl group is nucleophilic and can react with strong electrophiles. This reactivity is analogous to that of other oxygen-containing functional groups.[15] For instance, reaction with thionyl chloride (SOCl₂) at room temperature can afford the corresponding benzenesulfinyl chloride and methyl chlorosulfonate.[16]

Radical Reactions

The sulfinyl group can participate in radical chemistry. Homolytic fission of the S-S bond in precursor molecules like sulfinyl sulfones can generate sulfinyl radicals (Ph-S•=O).[13] These highly reactive species can then engage in various transformations, such as dual radical addition/radical coupling with unsaturated hydrocarbons (alkenes and alkynes), providing a route to previously inaccessible disulfurized molecules.[13] This strategy avoids undesired side reactions like β-elimination that can plague other methods.[13]

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below are representative protocols for the synthesis and a key reaction of this compound.

Protocol 1: Synthesis of this compound from Diphenyl Disulfide and NBS[6]
  • Setup: To a solution of 1,2-diphenyldisulfane (17.5 g, 0.08 mol) in methanol (200 mL) in a round-bottom flask, slowly add N-Bromosuccinimide (NBS) (21.2 g, 0.12 mol) at room temperature with stirring.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) (200 mL).

  • Washing: Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHSO₃ (10 mL), followed by several washes with a saturated solution of NaHCO₃ (4 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting yellow oil by flash chromatography using an ethyl acetate-hexane (1:6) mobile phase to yield the final product (yield: 80%, 10 g).

Protocol 2: Synthesis of a Sulfoxide using a Grignard Reagent (General Procedure)

Note: This is a generalized protocol based on the known reactivity of sulfinates.[13][14] Researchers should optimize conditions for their specific substrate.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add a solution of the desired Grignard reagent (e.g., Ethylmagnesium bromide, ~1.1 eq) in THF dropwise via a syringe, maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired sulfoxide.

Applications in Drug Development and Asymmetric Synthesis

The stereospecific reactions of the sulfinyl group are of paramount importance in modern organic chemistry. Chiral sulfinates, like those derived from menthol (B31143) (Andersen's sulfinate), are versatile intermediates.[14] Nucleophilic substitution on these compounds allows for the stereospecific synthesis of a wide array of chiral sulfoxides and sulfinamides.[14] These chiral sulfinyl compounds are not only targets themselves but are also widely used as:

  • Chiral Auxiliaries: The sulfinyl group can direct the stereochemical outcome of a reaction on another part of the molecule and can be easily removed afterward.[17]

  • Chiral Ligands: They can be incorporated into ligands for asymmetric catalysis.

  • Pharmacophores: The sulfoxide functional group is present in numerous biologically active molecules and drugs.[1]

Conclusion

The sulfinyl group in this compound exhibits a rich and synthetically useful reactivity profile. Its behavior is primarily dictated by the electrophilic sulfur center, which readily undergoes stereospecific nucleophilic substitution with inversion of configuration. This predictable reactivity makes sulfinate esters powerful tools for the asymmetric synthesis of valuable chiral organosulfur compounds. Additionally, the ability of the sulfinyl group to participate in electrophilic and radical reactions further broadens its synthetic utility. A thorough understanding of these reaction pathways is essential for researchers and scientists aiming to leverage sulfinyl chemistry in the fields of organic synthesis, materials science, and drug development.

References

An In-depth Technical Guide to Sulfinylation Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinylation reactions, which introduce a sulfinyl group (R-S(O)-) into an organic molecule, are of paramount importance in modern organic synthesis and medicinal chemistry. The resulting sulfoxides are not only key structural motifs in a wide array of pharmaceuticals and agrochemicals but also serve as versatile intermediates in the synthesis of complex molecules.[1][2][3] Their stereogenic sulfur center makes them valuable as chiral auxiliaries and ligands in asymmetric catalysis. This guide provides a comprehensive overview of the core principles, methodologies, and applications of sulfinylation reactions, with a focus on practical experimental details and data-driven insights.

Core Concepts in Sulfinylation Chemistry

The versatility of sulfinylation reactions stems from the diverse reactivity of sulfur-based reagents and intermediates. Key species involved in these transformations include sulfenate anions, sulfinyl radicals, and various electrophilic sulfinylating agents.

The Role of Sulfenate Anions

Sulfenate anions (RSO⁻) are potent nucleophiles that play a central role in many sulfinylation reactions.[1][2] They can be generated in situ from various precursors, most notably β-sulfinyl esters, through base-mediated elimination.[1][2] These anions readily react with a range of electrophiles, including alkyl halides and aryl halides, to form the corresponding sulfoxides.[1][4] Palladium-catalyzed cross-coupling reactions of sulfenate anions with aryl halides have emerged as a powerful method for the synthesis of aryl sulfoxides.[1][4]

Sulfinyl Radicals in Synthesis

Historically, the synthetic application of sulfinyl radicals has been challenging due to their transient nature. However, recent advancements have enabled their effective generation and utilization.[5] Sulfinyl sulfones have been successfully employed as precursors for sulfinyl radicals, which can participate in addition reactions with alkenes and alkynes to furnish a variety of sulfoxide-containing molecules.[5] These radical-based methods offer a unique approach to C-S bond formation and have expanded the scope of sulfinylation chemistry.[5]

Key Sulfinylating Agents

A variety of reagents have been developed to act as sulfinylating agents, each with its own reactivity profile and applications. These can be broadly categorized as electrophilic or nucleophilic precursors.

  • Sulfur Dioxide Surrogates: Reagents like DABSO (DABCO-bis(sulfur dioxide)) serve as a convenient source of sulfur dioxide. In a one-pot synthesis, DABSO reacts with an organometallic reagent to form a sulfinate intermediate, which can then be trapped by a second organometallic reagent after in situ conversion to a sulfinate silyl (B83357) ester, yielding unsymmetrical sulfoxides.[4][6]

  • Chiral Sulfinyl Transfer Agents: For asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemistry at the sulfur atom. Cinchona alkaloids, such as quinine (B1679958) and quinidine, have been used to develop efficient sulfinyl transfer agents, enabling the synthesis of enantiopure sulfinates and sulfoxides.[7]

  • Sulfinic Acids and their Derivatives: Sulfinic acids and their salts are versatile reagents that can act as sources of sulfonyl radicals, electrophilic intermediates, or nucleophilic sulfur species depending on the reaction conditions.[8][9] They have been used in a variety of transformations, including the direct sulfenylation of indoles.[10]

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental pathways and experimental workflows in key sulfinylation reactions.

Sulfenate_Anion_Generation_and_Reaction cluster_generation Generation of Sulfenate Anion cluster_reaction Reaction with Electrophile beta_sulfinyl_ester β-Sulfinyl Ester sulfenate_anion Sulfenate Anion (RSO⁻) beta_sulfinyl_ester->sulfenate_anion Elimination base Base base->beta_sulfinyl_ester sulfenate_anion_2 Sulfenate Anion (RSO⁻) electrophile Electrophile (E⁺) e.g., R'-X, Ar-X sulfoxide (B87167) Sulfoxide (R-S(O)-E) electrophile->sulfoxide sulfenate_anion_2->sulfoxide Nucleophilic Attack pd_catalyst Pd(0) Catalyst pd_catalyst->electrophile Oxidative Addition

Caption: Generation of sulfenate anions from β-sulfinyl esters and their subsequent reaction.

DABSO_One_Pot_Sulfoxide_Synthesis DABSO DABSO (SO₂ source) sulfinate_intermediate Sulfinate Intermediate (R¹SO₂⁻ M⁺) DABSO->sulfinate_intermediate R1_M Organometallic Reagent 1 (R¹M) R1_M->sulfinate_intermediate sulfinate_silyl_ester Sulfinate Silyl Ester (R¹S(O)OTMS) sulfinate_intermediate->sulfinate_silyl_ester TMSCl TMS-Cl TMSCl->sulfinate_silyl_ester unsymmetrical_sulfoxide Unsymmetrical Sulfoxide (R¹-S(O)-R²) sulfinate_silyl_ester->unsymmetrical_sulfoxide R2_M Organometallic Reagent 2 (R²M) R2_M->unsymmetrical_sulfoxide

Caption: One-pot synthesis of unsymmetrical sulfoxides using DABSO.

Sulfinyl_Radical_Addition sulfinyl_sulfone Sulfinyl Sulfone (R-S(O)-SO₂-R') sulfinyl_radical Sulfinyl Radical (R-S(O)•) sulfinyl_sulfone->sulfinyl_radical initiator Initiator (e.g., heat, light) initiator->sulfinyl_sulfone adduct_radical Radical Adduct sulfinyl_radical->adduct_radical alkene Alkene/Alkyne alkene->adduct_radical sulfoxide_product Sulfoxide Product adduct_radical->sulfoxide_product Coupling coupling Radical Coupling

Caption: Sulfinyl radical generation and addition to unsaturated bonds.

Quantitative Data Summary

The efficiency and stereoselectivity of sulfinylation reactions are highly dependent on the chosen methodology, substrates, and reaction conditions. The following tables summarize key quantitative data from representative studies.

Table 1: Palladium-Catalyzed Arylation of Sulfenate Anions

EntryAryl HalideSulfenate PrecursorLigandYield (%)ee (%)Reference
1Iodobenzeneβ-sulfinyl esterPC-Phos9899[1]
24-Iodotolueneβ-sulfinyl ester(R)-BINAP8592[2]
31-Bromonaphthaleneβ-sulfinyl esterJosiPhos9195[4]

Table 2: One-Pot Synthesis of Unsymmetrical Sulfoxides using DABSO

EntryR¹MR²MProductYield (%)Reference
1n-BuLiPhLin-Bu-S(O)-Ph85[6]
2PhMgBrn-BuLiPh-S(O)-n-Bu82[6]
3EtMgBrp-TolLiEt-S(O)-p-Tol92[6]

Table 3: Asymmetric Oxidation of Sulfenamides

| Entry | Sulfenamide | Oxidant | Catalyst | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ph-S-NH₂ | H₂O₂ | Chiral Phosphoric Acid | 96 | 98 |[11] | | 2 | p-Tol-S-NH₂ | H₂O₂ | Chiral Phosphoric Acid | 94 | 97 |[11] | | 3 | Naphthyl-S-NH₂ | H₂O₂ | Chiral Phosphoric Acid | 91 | 95 |[11] |

Detailed Experimental Protocols

General Procedure for the Synthesis of Sulfinyl Sulfones[5]

In a Schlenk tube maintained under a nitrogen atmosphere, sodium p-toluenesulfinate (1.8 mmol) is dissolved in chloroform (B151607) (3 mL). To this solution, acetyl chloride (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, petroleum ether (15 mL) is added to the reaction mixture, leading to the precipitation of the product. The mixture is filtered, and the collected solid is washed with a mixture of petroleum ether and ethyl acetate (B1210297) (10:1, 3 x 10 mL) to afford the pure sulfinyl sulfone as a white solid.

One-Pot Synthesis of Unsymmetrical Sulfoxides via a DABSO/Trimethylsilyl Chloride Sequence[6]

To a solution of the first organometallic reagent (1.0 equiv) in an appropriate solvent under an inert atmosphere at -78 °C, a solution of DABSO (0.5 equiv) is added. The reaction mixture is stirred for 30 minutes at this temperature. Trimethylsilyl chloride (1.2 equiv) is then added, and the mixture is allowed to warm to room temperature over 30 minutes. The reaction is then cooled back to -78 °C, and the second organometallic reagent (1.2 equiv) is added. The reaction is stirred for 1 hour at -78 °C and then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Palladium-Catalyzed Enantioselective Arylation of Sulfenate Anions[1]

In a glovebox, a mixture of the palladium precursor, the chiral ligand (e.g., PC-Phos), and the aryl halide (1.0 equiv) in a suitable solvent is prepared. To this mixture, the β-sulfinyl ester (1.2 equiv) and a base (e.g., Cs₂CO₃, 2.0 equiv) are added. The reaction vessel is sealed and heated at the specified temperature for the required time. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral sulfoxide.

Applications in Drug Development

The sulfoxide moiety is a privileged functional group in medicinal chemistry, present in a number of blockbuster drugs.[2][3] For instance, the proton pump inhibitor esomeprazole (B1671258) and the wakefulness-promoting agent modafinil (B37608) both feature a chiral sulfoxide as a key pharmacophore.[2] The introduction of a sulfinyl group can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability.[12] Furthermore, the ability to synthesize chiral sulfoxides with high enantiopurity is crucial, as the different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The synthetic methodologies outlined in this guide provide powerful tools for the preparation of novel sulfoxide-containing drug candidates and for the late-stage functionalization of complex bioactive molecules.[5][13]

Conclusion

Sulfinylation reactions represent a diverse and powerful set of tools for the modern organic chemist. The continuous development of new reagents, catalysts, and reaction protocols has significantly expanded the scope and applicability of these transformations. From the generation and reaction of sulfenate anions to the harnessing of elusive sulfinyl radicals, the ability to introduce the sulfinyl group with high efficiency and stereocontrol is a testament to the progress in the field. For researchers in drug discovery and development, a thorough understanding of these reactions is essential for the design and synthesis of the next generation of therapeutics.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Methyl Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl benzenesulfinate (B1229208) (C₇H₈O₂S) is a sulfinate ester that serves as a valuable intermediate in organic synthesis. Its utility spans various applications, including the preparation of sulfoxides, the introduction of the benzenesulfinyl group into molecules, and as a precursor in the synthesis of more complex sulfur-containing compounds. This document provides detailed protocols for two distinct and reliable methods for the laboratory synthesis of methyl benzenesulfinate, starting from readily available diphenyl disulfide.

Synthetic Approaches

Several methods have been reported for the synthesis of this compound. A traditional multi-step approach involves the reduction of benzenesulfonyl chloride to benzenesulfinic acid, followed by conversion to benzenesulfinyl chloride and subsequent esterification with methanol[1]. However, more direct, one-step procedures have been developed that offer convenience and efficiency. The protocols detailed herein focus on two such methods:

  • Lead Tetraacetate Oxidation: This method, adapted from Organic Syntheses, involves the oxidative cleavage of diphenyl disulfide in the presence of methanol (B129727) using lead tetraacetate[1]. It is a well-established procedure providing good yields.

  • N-Bromosuccinimide (NBS) Mediated Synthesis: This alternative approach utilizes N-Bromosuccinimide as an oxidant to react with diphenyl disulfide in methanol[2]. This method offers a high yield and avoids the use of heavy metal oxidants like lead tetraacetate.

These protocols are designed for researchers in chemistry and drug development, providing the necessary detail to replicate the syntheses safely and effectively in a laboratory setting.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the two featured synthetic methods for preparing this compound.

ParameterMethod 1: Lead Tetraacetate Oxidation[1]Method 2: NBS-Mediated Synthesis[2]
Starting Material Diphenyl disulfideDiphenyl disulfide
Oxidant Lead tetraacetateN-Bromosuccinimide (NBS)
Reagent 1 (Diphenyl disulfide) 54.6 g (0.25 mole)17.5 g (0.08 mole)
Reagent 2 (Oxidant) 443.4 g (1.00 mole)21.2 g (0.12 mole)
Methanol 450 mL200 mL
Solvent Chloroform (B151607) (2450 mL total)Dichloromethane (B109758) (for workup)
Reaction Temperature RefluxRoom Temperature (20 °C)
Reaction Time ~20 hours (8h addition + 12h reflux)Monitored by TLC
Reported Yield 48.6–53 g (62–68%)10 g (80%)
Purification Method Vacuum DistillationFlash Chromatography

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis of this compound from diphenyl disulfide.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Isolation start Dissolve Diphenyl Disulfide & Methanol in Solvent reagents Add Oxidant Solution (Lead Tetraacetate or NBS) start->reagents Stirring react Heat to Reflux or Stir at RT (Method Dependent) reagents->react monitor Monitor Reaction Progress (e.g., TLC) react->monitor quench Quench/Decompose Excess Reagents monitor->quench filter Filter Solid Byproducts (e.g., Lead Dioxide) quench->filter wash Wash Organic Layer (e.g., NaHSO₃, NaHCO₃, H₂O) filter->wash dry Dry with Anhydrous Agent (e.g., MgSO₄, Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Vacuum Distillation or Chromatography) concentrate->purify product Obtain Pure this compound purify->product

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocols

Caution: These procedures involve hazardous chemicals. A thorough risk assessment should be conducted before starting any experiment. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. This compound has been reported to cause a severe burning sensation upon skin contact[1].

Method 1: Synthesis via Lead Tetraacetate Oxidation[1]

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Diphenyl disulfide (54.6 g, 0.25 mole)

  • Lead tetraacetate (443.4 g, 1.00 mole)

  • Methanol (450 mL)

  • Chloroform (approx. 2.5 L)

  • Distilled water

  • Anhydrous magnesium sulfate (B86663)

  • Celite®

Equipment:

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser with drying tube

  • Heating mantle

  • Apparatus for filtration

  • Rotary evaporator

  • Vacuum distillation apparatus (e.g., with a 15-cm Vigreux column)

Procedure:

  • Reaction Setup: In the 5-L flask, combine diphenyl disulfide (54.6 g), chloroform (450 mL), and methanol (450 mL). Equip the flask with a mechanical stirrer and a reflux condenser.

  • Addition of Oxidant: Heat the solution to reflux. Prepare a solution of lead tetraacetate (443.4 g) in chloroform (2 L). Add this solution to the stirred, refluxing mixture over a period of 8 hours. The solution will turn dark brown due to the formation of lead dioxide.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux overnight (approximately 12 hours).

  • Workup:

    • Remove 2 L of chloroform by distillation at atmospheric pressure.

    • Cool the remaining mixture to room temperature. Add 330 mL of distilled water and stir to decompose any excess lead tetraacetate.

    • Filter the entire mixture through a Celite®-coated filter paper to remove the lead dioxide.

    • Transfer the filtrate to a separatory funnel. Wash the chloroform layer with distilled water repeatedly until the aqueous washings are free of lead ions (test with a suitable indicator).

    • Dry the chloroform solution over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution using a rotary evaporator. This will yield an oily yellow residue.

    • Place the residue under high vacuum (approx. 0.1 mm) overnight to remove traces of hexachloroethane.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at 59–60 °C (0.04 mm) or 76–78 °C (0.45 mm).

  • Product: The final product is this compound, a colorless to pale yellow oil. The expected yield is 48.6–53 g (62–68%).

Method 2: Synthesis via N-Bromosuccinimide (NBS) Mediation[2]

This protocol provides a higher-yielding, metal-free alternative.

Materials:

  • Diphenyl disulfide (1,2-diphenyldisulfane) (17.5 g, 0.08 mole)

  • N-Bromosuccinimide (NBS) (21.2 g, 0.12 mole)

  • Methanol (200 mL)

  • Dichloromethane (CH₂Cl₂) (200 mL)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for flash chromatography (e.g., Ethyl Acetate/Hexane mixture)

Equipment:

  • Round-bottomed flask with a magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: Dissolve diphenyl disulfide (17.5 g) in methanol (200 mL) in a round-bottomed flask at room temperature (20 °C) under an inert atmosphere.

  • Addition of Oxidant: Slowly add N-Bromosuccinimide (21.2 g) to the stirred solution.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane (200 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated solution of NaHSO₃ (10 mL).

    • Wash the organic layer several times with a saturated solution of NaHCO₃ (4 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting yellow oil by flash chromatography using an ethyl acetate-hexane (1:6) eluent system.

  • Product: The final product is this compound. The expected yield is 10 g (80%)[2].

References

Application Notes and Protocols: Synthesis of Symmetrical Disulfides from Arenesulfinates

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Symmetrical Disulfides from Arenesulfinates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of symmetrical disulfides is a fundamental transformation in organic chemistry, with broad applications in pharmaceuticals, materials science, and biochemistry. While a variety of methods exist for the formation of disulfide bonds, this document focuses on a modern and efficient approach utilizing readily available arenesulfinates as the starting material. Although the direct use of methyl benzenesulfinate (B1229208) for this transformation is not well-documented in the scientific literature, the closely related sodium arenesulfinates have emerged as versatile and effective precursors for the synthesis of symmetrical diaryl disulfides.

This application note provides detailed protocols for the reductive homocoupling of sodium arenesulfinates to yield symmetrical diaryl disulfides. The described methods offer advantages in terms of substrate availability, operational simplicity, and selectivity.

Reaction Principle:

The core of this methodology lies in the reductive coupling of sodium arenesulfinates. In the presence of a suitable reductive system, two molecules of a sodium arenesulfinate undergo a homocoupling reaction to form a symmetrical disulfide bond. A notable and effective system for this transformation is the use of iron powder in the presence of hydrochloric acid (Fe/HCl). This method provides a straightforward and high-yielding route to symmetrical diaryl disulfides.[1][2][3][4][5]

A proposed mechanism for this transformation involves a free-radical process. The reaction is initiated by the reduction of the sodium arenesulfinate, which then proceeds through radical intermediates that ultimately couple to form the disulfide bond. This is supported by control experiments where the addition of a radical scavenger, such as TEMPO, was found to inhibit the formation of the disulfide product.[1]

Experimental Protocols

Protocol 1: Synthesis of Symmetrical Diaryl Disulfides via Reductive Homocoupling of Sodium Arenesulfinates

This protocol describes a general procedure for the synthesis of symmetrical diaryl disulfides from sodium arenesulfinates using an Fe/HCl reductive system.[1]

Materials:

  • Sodium arenesulfinate (1.0 equiv)

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sodium arenesulfinate (e.g., sodium benzenesulfinate, 0.4 mmol, 1.0 equiv).

  • Add ethanol (2.0 mL) and water (0.5 mL) to the flask.

  • To the resulting mixture, add iron powder (Fe) and concentrated hydrochloric acid (HCl). Refer to Table 1 for optimized reactant stoichiometry for specific substrates.

  • Stir the reaction mixture vigorously at 80 °C (oil bath).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure symmetrical diaryl disulfide.

Data Presentation

Table 1: Reductive Homocoupling of Various Sodium Arenesulfinates to Symmetrical Diaryl Disulfides

The following table summarizes the reaction conditions and yields for the synthesis of a variety of symmetrical diaryl disulfides from their corresponding sodium arenesulfinates using the Fe/HCl system.

EntrySodium ArenesulfinateProductYield (%)
1Sodium benzenesulfinateDiphenyl disulfide95
2Sodium 4-methylbenzenesulfinateDi-p-tolyl disulfide92
3Sodium 4-methoxybenzenesulfinateBis(4-methoxyphenyl) disulfide85
4Sodium 4-chlorobenzenesulfinateBis(4-chlorophenyl) disulfide88
5Sodium 2-methylbenzenesulfinateDi-o-tolyl disulfide89
6Sodium 3-methoxybenzenesulfinateBis(3-methoxyphenyl) disulfide91

Data adapted from Molecules 2022, 27, 6232.[1]

Visualizations

Reaction Scheme and Workflow

The following diagrams illustrate the overall reaction and the experimental workflow for the synthesis of symmetrical diaryl disulfides from sodium arenesulfinates.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant 2 x Sodium Arenesulfinate (ArSO₂Na) Conditions Fe / HCl EtOH / H₂O 80 °C Reactant->Conditions Product Symmetrical Diaryl Disulfide (Ar-S-S-Ar) Conditions->Product

Figure 1: General reaction scheme for the synthesis of symmetrical diaryl disulfides.

Experimental_Workflow A 1. Mix Reactants (Arenesulfinate, Fe, HCl, Solvents) B 2. Heat at 80 °C (Monitor by TLC) A->B Reaction C 3. Work-up (Quench, Extract with EtOAc) B->C Completion D 4. Isolate Crude Product (Dry and Concentrate) C->D E 5. Purify (Column Chromatography) D->E F Final Product (Symmetrical Disulfide) E->F

Figure 2: Step-by-step experimental workflow for disulfide synthesis.
Proposed Mechanistic Pathway

The following diagram outlines the proposed free-radical mechanism for the reductive homocoupling of sodium arenesulfinates.

Mechanism A ArSO₂Na B [ArSO₂•] A->B C [ArS•] B->C  Desulfonylation D Ar-S-S-Ar C->D

Figure 3: Proposed free-radical mechanism for disulfide formation.

The reductive homocoupling of sodium arenesulfinates presents a robust and efficient method for the synthesis of symmetrical diaryl disulfides. The use of an inexpensive and readily available Fe/HCl system makes this an attractive alternative to other synthetic routes. The provided protocols and data offer a solid foundation for researchers to apply this methodology in their own synthetic endeavors. Further optimization may be required for specific substrates not covered in this note.

References

Application of Methyl Benzenesulfinate in Stereoselective Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl benzenesulfinate (B1229208) and its derivatives are versatile reagents in organic synthesis, playing a crucial role in the stereoselective construction of chiral sulfur-containing molecules. Chiral sulfoxides, in particular, are of significant interest in the pharmaceutical and agrochemical industries due to their presence in numerous bioactive compounds and their utility as powerful chiral auxiliaries. This document provides detailed application notes and protocols for the use of methyl benzenesulfinate as a precursor in the stereoselective synthesis of chiral sulfoxides, primarily through the renowned Andersen synthesis.

The core principle of this methodology involves the conversion of an achiral sulfinate ester, such as this compound, into a diastereomeric mixture of chiral sulfinate esters by reaction with a chiral alcohol. Subsequent separation of these diastereomers, followed by a nucleophilic substitution with an organometallic reagent, affords the desired enantiomerically enriched sulfoxide (B87167) with a predictable configuration. This process allows for the precise control of stereochemistry at the sulfur center.

Core Principles and Workflow

The stereoselective synthesis of chiral sulfoxides from this compound typically follows a three-step sequence, famously known as the Andersen synthesis. This method relies on the use of a chiral auxiliary to induce diastereoselectivity, which is then removed to yield the enantiomerically enriched product. The most commonly employed chiral auxiliary for this purpose is (-)-menthol, owing to the crystalline nature of the resulting menthyl sulfinate diastereomers, which facilitates their separation.

The overall workflow can be summarized as follows:

  • Preparation of Benzenesulfinyl Chloride: this compound is first converted to benzenesulfinyl chloride. This is a common intermediate for the synthesis of other sulfinate esters.

  • Formation of Diastereomeric Menthyl Benzenesulfinates: The benzenesulfinyl chloride is then reacted with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric menthyl benzenesulfinate esters. These diastereomers differ in their configuration at the sulfur atom.

  • Diastereomer Separation: The mixture of diastereomers is separated into individual, diastereomerically pure esters. This is most commonly achieved by fractional crystallization, taking advantage of the different solubilities of the diastereomers.

  • Nucleophilic Substitution: The desired diastereomerically pure menthyl benzenesulfinate is then treated with an organometallic reagent, typically a Grignard reagent (R-MgX). This results in a nucleophilic substitution at the sulfur atom, where the menthoxy group is displaced by the R group from the organometallic reagent. This reaction proceeds with a clean inversion of configuration at the sulfur center, leading to the formation of a chiral sulfoxide with high enantiomeric purity.[1]

Figure 1: General workflow for the stereoselective synthesis of chiral sulfoxides.

Data Presentation

The Andersen synthesis is a robust method applicable to a wide range of organometallic reagents, allowing for the synthesis of various chiral sulfoxides. The following table summarizes representative examples of chiral sulfoxides prepared from diastereomerically pure (-)-menthyl p-toluenesulfinate, a close analogue of menthyl benzenesulfinate, demonstrating the versatility and efficiency of this method. The stereochemical outcome is highly predictable, proceeding with inversion of configuration at the sulfur center.

EntryGrignard Reagent (R-MgX)Product (p-Tol-S(O)-R)Yield (%)ee (%)Configuration
1MeMgIMethyl p-tolyl sulfoxide88>95(S)
2EtMgBrEthyl p-tolyl sulfoxide75>95(S)
3PhMgBrPhenyl p-tolyl sulfoxide85>95(S)
4BnMgClBenzyl p-tolyl sulfoxide78>95(S)
5n-BuMgBrn-Butyl p-tolyl sulfoxide72>95(S)
6i-PrMgClIsopropyl p-tolyl sulfoxide65>95(S)
7t-BuMgCltert-Butyl p-tolyl sulfoxide55>95(S)

Data compiled from various sources reporting on the Andersen synthesis.

Experimental Protocols

The following section provides detailed experimental protocols for the key steps in the stereoselective synthesis of chiral sulfoxides, starting from the preparation of the chiral sulfinate ester.

Protocol 1: Synthesis of (-)-Menthyl (S)-p-Toluenesulfinate

This protocol describes the synthesis of the diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate, a widely used chiral auxiliary in the Andersen synthesis. The principles are directly applicable to the synthesis of (-)-menthyl (S)-benzenesulfinate.

Materials:

  • p-Toluenesulfinyl chloride

  • (-)-Menthol

  • Pyridine (B92270)

  • Diethyl ether (anhydrous)

  • Hexane (for crystallization)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol (1.0 eq) in a mixture of anhydrous diethyl ether and pyridine at 0 °C (ice bath).

  • To this stirred solution, add a solution of p-toluenesulfinyl chloride (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Separate the organic layer and wash it successively with cold dilute HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

  • The diastereomers are then separated by fractional crystallization from a suitable solvent system, such as acetone (B3395972) or hexane, to yield the pure (-)-menthyl (S)-p-toluenesulfinate as a crystalline solid.[2]

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Sulfoxides via the Andersen Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral sulfoxides is of significant interest in medicinal chemistry and organic synthesis due to the prevalence of the sulfoxide (B87167) functional group in pharmaceuticals and its utility as a potent chiral auxiliary. The Andersen synthesis is a foundational and highly reliable method for obtaining enantiomerically pure sulfoxides. This method hinges on the diastereoselective preparation of a sulfinate ester, typically utilizing a chiral alcohol like (-)-menthol, followed by a stereospecific nucleophilic substitution with an organometallic reagent, most commonly a Grignard reagent. This process occurs with a predictable inversion of configuration at the sulfur atom, affording excellent control over the final product's stereochemistry.

Principle and Mechanism

The Andersen synthesis is a two-step process:

  • Formation of a Diastereomerically Pure Sulfinate Ester: A sulfinyl chloride, such as p-toluenesulfinyl chloride, is reacted with a chiral alcohol, classically (-)-menthol. This reaction yields a mixture of diastereomeric sulfinate esters. The desired diastereomer, (-)-menthyl (S)-p-toluenesulfinate, is readily isolated in high diastereomeric purity through crystallization.[1][2]

  • Nucleophilic Substitution with a Grignard Reagent: The purified sulfinate ester is then treated with a Grignard reagent (R-MgX). The Grignard reagent's carbanion attacks the electrophilic sulfur atom, displacing the mentholate chiral auxiliary in a stereospecific SN2-type reaction.[3] This nucleophilic substitution proceeds with complete inversion of configuration at the sulfur center, resulting in the formation of the desired chiral sulfoxide with high enantiomeric purity.[1][2]

Data Presentation

The following table summarizes the results for the synthesis of various chiral sulfoxides using (-)-menthyl (S)-p-toluenesulfinate and different Grignard reagents, demonstrating the versatility and efficiency of the Andersen method.

EntryGrignard Reagent (R-MgX)R GroupProductYield (%)Enantiomeric Excess (ee) (%)Reference
1Methylmagnesium iodideMethyl(R)-Methyl p-tolyl sulfoxide>90>95[1]
2Ethylmagnesium bromideEthyl(R)-Ethyl p-tolyl sulfoxide85>95[1]
3n-Butylmagnesium bromiden-Butyl(R)-n-Butyl p-tolyl sulfoxide88>95[1]
4Phenylmagnesium bromidePhenyl(R)-Phenyl p-tolyl sulfoxide92>98[1]
5Benzylmagnesium chlorideBenzyl(R)-Benzyl p-tolyl sulfoxide75>95[1]
62-Thienylmagnesium bromide2-Thienyl(R)-p-Tolyl 2-thienyl sulfoxide68>95[1]
7Vinylmagnesium bromideVinyl(R)-p-Tolyl vinyl sulfoxide72>95[1]

Experimental Protocols

Protocol 1: Synthesis of (-)-Menthyl (S)-p-toluenesulfinate

This protocol is adapted from established literature procedures for the preparation of the key sulfinate ester intermediate.[4]

Materials:

  • p-Toluenesulfinyl chloride

  • (-)-Menthol

  • Pyridine (B92270) (anhydrous)

  • Diethyl ether (anhydrous)

  • Hexane (B92381)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (-)-menthol (1.0 equiv) and anhydrous pyridine (1.2 equiv) in anhydrous diethyl ether (5 mL per gram of menthol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfinyl chloride (1.1 equiv) in anhydrous diethyl ether (2 mL per gram of sulfinyl chloride) dropwise via the addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride precipitate and wash the solid with a small amount of cold diethyl ether.

  • Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crystalline residue.

  • The diastereomeric mixture of menthyl p-toluenesulfinates is then purified by recrystallization from hexane or acetone (B3395972) to yield the pure (-)-menthyl (S)-p-toluenesulfinate as a white crystalline solid.[4] Add a few drops of 37% HCl to the acetone solution to facilitate crystallization.[4]

Protocol 2: Synthesis of (R)-Methyl p-tolyl sulfoxide

This protocol details the nucleophilic substitution of the purified sulfinate ester with a Grignard reagent.[1]

Materials:

  • (-)-Menthyl (S)-p-toluenesulfinate

  • Methylmagnesium iodide (or other Grignard reagent) solution in diethyl ether (e.g., 3.0 M)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (-)-menthyl (S)-p-toluenesulfinate (1.0 equiv).

  • Dissolve the sulfinate ester in anhydrous diethyl ether (10 mL per gram of sulfinate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the methylmagnesium iodide solution (1.2 equiv) dropwise via syringe over 20 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • The crude (R)-methyl p-tolyl sulfoxide can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Formation of Diastereomerically Pure Sulfinate Ester cluster_step2 Step 2: Nucleophilic Substitution sulfinyl_chloride p-Toluenesulfinyl Chloride diastereomeric_mixture Diastereomeric Mixture of Menthyl p-toluenesulfinates sulfinyl_chloride->diastereomeric_mixture + (-)-Menthol Pyridine menthol (-)-Menthol pure_diastereomer (-)-Menthyl (S)-p-toluenesulfinate diastereomeric_mixture->pure_diastereomer Crystallization transition_state SN2-like Transition State pure_diastereomer->transition_state + R-MgX grignard Grignard Reagent (R-MgX) grignard->transition_state chiral_sulfoxide Chiral Sulfoxide (e.g., (R)-Methyl p-tolyl sulfoxide) transition_state->chiral_sulfoxide Inversion of Configuration

Caption: Reaction mechanism of the Andersen synthesis.

Experimental_Workflow start Start step1 React p-toluenesulfinyl chloride with (-)-menthol in pyridine start->step1 step2 Isolate crude diastereomeric mixture of sulfinate esters step1->step2 step3 Purify by recrystallization to obtain (-)-menthyl (S)-p-toluenesulfinate step2->step3 step4 React purified sulfinate ester with Grignard reagent (R-MgX) at low temperature step3->step4 step5 Aqueous workup to quench the reaction step4->step5 step6 Purify the crude product by column chromatography step5->step6 end Final Chiral Sulfoxide step6->end

Caption: Experimental workflow for the Andersen synthesis.

References

Application Notes and Protocols: Methyl Benzenesulfinate as a Precursor for Sulfinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinamides are a valuable class of organosulfur compounds characterized by a sulfinyl group attached to a nitrogen atom. Their importance in organic synthesis and medicinal chemistry stems from their utility as chiral auxiliaries, intermediates for the synthesis of other sulfur-containing functional groups like sulfonamides and sulfoximines, and as structural motifs in biologically active molecules. Methyl benzenesulfinate (B1229208) serves as a readily available and effective precursor for the synthesis of a diverse range of sulfinamides through nucleophilic substitution at the sulfur atom. This document provides detailed application notes and experimental protocols for the synthesis of sulfinamides using methyl benzenesulfinate.

Application Notes

This compound offers a versatile platform for the synthesis of primary, secondary, and tertiary sulfinamides. Two primary methods for the aminolysis of this compound have been established: reaction with lithium amides and direct condensation with amines under thermal conditions.

Method A: Reaction with Lithium Amides

This method is highly efficient for a broad range of primary and secondary amines, including aliphatic and aromatic amines. The reaction proceeds rapidly at low temperatures (-78 °C) and typically provides sulfinamides in good yields and high purity, often without the need for chromatographic purification.[1] This makes it a preferred method for many applications. However, for certain substrates, such as pyridine-2-sulfinates, this method may result in low yields.[1] The reaction is compatible with enantiomerically pure amines, proceeding without significant racemization, which is crucial for the synthesis of chiral sulfinamides.[1]

Method B: Thermal Condensation with Amines

This solvent-free method involves heating a mixture of this compound with an excess of the amine.[1] While it may require higher temperatures and longer reaction times compared to the lithium amide method, it serves as a valuable alternative, particularly for cases where the lithium amide method is less effective, such as with pyridine-2-sulfinates.[1] This method has also been successfully applied to the synthesis of sulfinamides derived from amino acid esters without compromising the ester functionality or the stereochemical integrity of the chiral center.[1]

Asymmetric Synthesis

The synthesis of enantioenriched sulfinamides is of significant interest due to their application as chiral auxiliaries and ligands in asymmetric catalysis. The reaction of this compound with chiral lithium amides, generated from enantiomerically pure amines, provides a straightforward route to chiral sulfinamides.[1] Additionally, enantioenriched sulfinate esters can be reacted with lithium amides or amines activated with Grignard reagents to afford enantioenriched sulfinamides with inversion of configuration at the sulfur center.[2]

Further Transformations

The synthesized sulfinamides can be readily converted to other important sulfur-containing compounds. A common application is the mild oxidation of sulfinamides to the corresponding sulfonamides using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).[1] This two-step sequence from this compound provides a valuable alternative to the traditional synthesis of sulfonamides from sulfonyl chlorides.

Experimental Protocols

Method A: Synthesis of Sulfinamides using Lithium Amides

This protocol is adapted from the procedure described in Synthesis 2008, 311–319.[1]

Materials:

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.0 mmol, 1.0 equivalent) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes to ensure the complete formation of the lithium amide.

  • To this solution, add a solution of this compound (1.0 mmol, 1.0 equivalent) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the addition of a saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with Et₂O (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude sulfinamide. The product is often of sufficient purity for subsequent steps, but can be further purified by flash column chromatography if necessary.

Method B: Thermal Synthesis of Sulfinamides

This protocol is adapted from the procedure described in Synthesis 2008, 311–319.[1]

Materials:

  • This compound

  • Appropriate primary or secondary amine

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, mix this compound (1.0 mmol) with the amine (3.0 mmol, 3.0 equivalents).

  • Heat the neat mixture at reflux for the time indicated in Table 2. For volatile amines, the use of a sealed tube is necessary.

  • After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

  • The excess amine can be removed under reduced pressure.

  • The resulting crude sulfinamide can be purified by flash column chromatography.

Data Presentation

Table 1: Synthesis of Benzenesulfinamides from this compound and Various Amines (Method A) [1]

EntryAmineProductYield (%)
1BenzylamineN-Benzylbenzenesulfinamide92
2DibenzylamineN,N-Dibenzylbenzenesulfinamide95
3AnilineN-Phenylbenzenesulfinamide88
4N-MethylanilineN-Methyl-N-phenylbenzenesulfinamide90
5Morpholine4-(Phenylsulfinyl)morpholine94
6Piperidine1-(Phenylsulfinyl)piperidine93
7Pyrrolidine1-(Phenylsulfinyl)pyrrolidine91
8DiethylamineN,N-Diethylbenzenesulfinamide89
9DiisopropylamineN,N-Diisopropylbenzenesulfinamide85
10(R)-1-Phenylethylamine(R)-N-((R)-1-Phenylethyl)benzenesulfinamide96

Table 2: Synthesis of Benzenesulfinamides from this compound and Various Amines (Method B) [1]

EntryAmineTime (h)ProductYield (%)
1Benzylamine4N-Benzylbenzenesulfinamide85
2Aniline6N-Phenylbenzenesulfinamide75
3Morpholine54-(Phenylsulfinyl)morpholine82
4Piperidine51-(Phenylsulfinyl)piperidine80
5L-Phenylalanine methyl ester8Methyl (S)-2-(phenylsulfinamido)-3-phenylpropanoate88

Mandatory Visualization

experimental_workflow_method_a cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup start_node Start Amine Amine in THF start_node->Amine reagent_node reagent_node reaction_step_node reaction_step_node workup_step_node workup_step_node end_node Final Product (Sulfinamide) Formation Formation of Lithium Amide (-78 °C, 15 min) Amine->Formation nBuLi n-BuLi nBuLi->Formation MeBS This compound in THF Addition Addition of Sulfinate Ester (-78 °C, 30 min) MeBS->Addition Formation->Addition Quench Quench with aq. NH4Cl Addition->Quench Extract Extraction with Et2O Quench->Extract Dry Drying and Concentration Extract->Dry Dry->end_node

Caption: Experimental Workflow for Sulfinamide Synthesis using Method A (Lithium Amides).

logical_relationship precursor_node precursor_node intermediate_node intermediate_node product_node product_node application_node application_node MeBS Methyl Benzenesulfinate Sulfinamide Sulfinamide MeBS->Sulfinamide Aminolysis Sulfonamide Sulfonamide Sulfinamide->Sulfonamide Oxidation ChiralAux Chiral Auxiliary Sulfinamide->ChiralAux Bioactive Bioactive Molecules Sulfinamide->Bioactive Amine Amine Amine->Sulfinamide MethodA Method A (Lithium Amide) MethodB Method B (Thermal) Oxidation Oxidation

Caption: Logical Relationship of this compound to Sulfinamides and Their Applications.

References

Application Notes and Protocols for the Sulfinylation of Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the sulfinylation of various nucleophiles, a critical transformation in the synthesis of sulfur-containing compounds prevalent in pharmaceuticals and agrochemicals. The protocols outlined below offer robust methods for the preparation of sulfinamides and sulfoxides, key intermediates in organic synthesis.

Introduction

Sulfinylation, the introduction of a sulfinyl group (R-S(O)-) into a molecule, is a fundamental reaction in organic chemistry. The resulting sulfinyl-containing compounds, such as sulfinamides and sulfoxides, are not only important synthetic intermediates but also exhibit a wide range of biological activities. This document details several modern and efficient protocols for the sulfinylation of amine and carbon nucleophiles, providing clear, step-by-step instructions and the expected outcomes.

I. Synthesis of Sulfinamides via One-Pot Reaction of Organometallic Reagents, DABSO, and Amines

This protocol describes a highly efficient one-pot synthesis of sulfinamides from organometallic reagents, a sulfur dioxide surrogate (DABSO), and various nitrogen-based nucleophiles.[1][2] The reaction proceeds through the in-situ formation of a sulfinyl chloride intermediate, which is then trapped by an amine.[1][2]

Experimental Protocol

Materials:

  • Organometallic reagent (e.g., Grignard reagent or organolithium), 1.0 equiv.

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), 0.5 equiv.

  • Anhydrous Tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂), 1.1 equiv.

  • Triethylamine (B128534) (Et₃N), 1.5 equiv.

  • Amine nucleophile, 1.5 equiv.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the organometallic reagent (0.5 mmol, 1.0 equiv) and anhydrous THF.

  • Add DABSO (0.25 mmol, 0.5 equiv) to the solution and stir at room temperature for 30 minutes.

  • To the resulting mixture, add thionyl chloride (1.1 equiv) and continue stirring at room temperature for another 30 minutes.

  • In a separate flask, prepare a solution of the amine nucleophile (1.5 equiv) and triethylamine (1.5 equiv) in anhydrous THF. If the nucleophile is a solid, it should be dissolved in THF before addition.

  • Add the amine solution to the reaction mixture and stir for 30 minutes at room temperature.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfinamide.

Data Presentation
EntryOrganometallic Reagent (RMgX/RLi)Amine NucleophileProductYield (%)
1Phenylmagnesium bromideMorpholineN-(phenylsulfinyl)morpholine83
2n-ButyllithiumDi-n-butylamineN-(butylsulfinyl)-N-butyl-1-butanamine75
32-ThienyllithiumPyrrolidine1-(thiophen-2-ylsulfinyl)pyrrolidine68
4Ethylmagnesium bromideAniline (B41778)N-phenyl-ethanesulfinamide72
5p-Tolylmagnesium bromidetert-ButylamineN-tert-butyl-4-methylbenzenesulfinamide81

Table 1: Substrate scope and yields for the one-pot synthesis of sulfinamides. Data adapted from related procedures.[1][2]

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up and Purification Start Start Reagents Organometallic Reagent DABSO Anhydrous THF Start->Reagents 1. Mix Step1 Stir at RT for 30 min Reagents->Step1 Add_SOCl2 Add SOCl₂ (1.1 equiv) Step1->Add_SOCl2 Step2 Stir at RT for 30 min Add_SOCl2->Step2 Add_Amine Add Amine Solution Step2->Add_Amine Amine_Solution Prepare Amine + Et₃N in THF Amine_Solution->Add_Amine Step3 Stir at RT for 30 min Add_Amine->Step3 Quench Quench with aq. NH₄Cl Step3->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Sulfinamide Product Purify->Product

Caption: One-pot synthesis of sulfinamides.

II. Photocatalytic Synthesis of Sulfinamides from Carboxylic Acids and Sulfinylamines

This protocol details a modern approach for the direct conversion of carboxylic acids to sulfinamides using acridine (B1665455) photocatalysis.[3] The reaction proceeds via a one-electron process involving readily available sulfinylamines.[3]

Experimental Protocol

Materials:

  • Carboxylic acid, 1.0 equiv.

  • Sulfinylamine (pre-formed from aniline and thionyl chloride), 1.5 equiv.

  • Acridine photocatalyst (e.g., A1), 1-5 mol%.

  • Copper co-catalyst (e.g., Cu(OAc)₂), 10 mol%.

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • 400 nm LED light source

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid (0.2 mmol, 1.0 equiv), sulfinylamine (0.3 mmol, 1.5 equiv), acridine photocatalyst (e.g., 2 mol%), and copper co-catalyst (e.g., 10 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 2 mL of CH₂Cl₂) via syringe.

  • Place the vial approximately 2-5 cm from a 400 nm LED light source and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired sulfinamide.

Data Presentation
EntryCarboxylic AcidSulfinylamineProductYield (%)
14-Phenylbutanoic acidN-sulfinylanilineN-phenyl-4-phenylbutane-1-sulfinamide78
2Adamantane-1-carboxylic acidN-sulfinylanilineN-phenyladamantane-1-sulfinamide85
3Cyclohexanecarboxylic acid4-Methoxy-N-sulfinylanilineN-(4-methoxyphenyl)cyclohexanesulfinamide72
4Pivalic acidN-sulfinyl-4-chloroanilineN-(4-chlorophenyl)-2,2-dimethylpropane-1-sulfinamide65
5Benzoic acidN-sulfinylanilineN,1-diphenylmethanesulfinamide55

Table 2: Substrate scope and yields for the photocatalytic synthesis of sulfinamides. Data is representative of similar photocatalytic transformations.[3]

Logical Relationship Diagram

G Carboxylic_Acid Carboxylic Acid (R-COOH) Radical_Formation Alkyl Radical (R•) Formation Carboxylic_Acid->Radical_Formation Sulfinylamine Sulfinylamine (Ar-N=S=O) Radical_Addition Radical Addition to Sulfinylamine Sulfinylamine->Radical_Addition Photocatalyst Acridine Catalyst + Light (400 nm) Photocatalyst->Radical_Formation Co_Catalyst Copper Co-catalyst Co_Catalyst->Radical_Formation Radical_Formation->Radical_Addition Sulfinamide_Product Sulfinamide Product (R-S(O)-NH-Ar) Radical_Addition->Sulfinamide_Product

Caption: Photocatalytic sulfinamide synthesis pathway.

III. Synthesis of Sulfoxides via a One-Pot Reaction with a Sulfinyl-Dication Equivalent

This protocol describes a one-pot synthesis of unsymmetrical sulfoxides from two different organometallic reagents using DABSO as a sulfur dioxide source and trimethylsilyl (B98337) chloride (TMS-Cl) to generate a sulfinate silyl (B83357) ester intermediate.[4]

Experimental Protocol

Materials:

  • First organometallic reagent (R¹M), 1.0 equiv.

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), 0.5 equiv.

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMS-Cl), 1.1 equiv.

  • Second organometallic reagent (R²M), 1.2 equiv.

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the first organometallic reagent (0.5 mmol, 1.0 equiv) and anhydrous THF.

  • Add DABSO (0.25 mmol, 0.5 equiv) and stir the mixture at room temperature for 30 minutes.

  • Add TMS-Cl (1.1 equiv) and continue stirring for another 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add the second organometallic reagent (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical sulfoxide.

Data Presentation
EntryFirst Organometallic Reagent (R¹M)Second Organometallic Reagent (R²M)Product (R¹-S(O)-R²)Yield (%)
1Phenylmagnesium bromideMethylmagnesium bromideMethyl phenyl sulfoxide85
2n-ButyllithiumPhenyllithiumButyl phenyl sulfoxide78
3Vinylmagnesium bromidep-Tolylmagnesium bromidep-Tolyl vinyl sulfoxide72
4Isopropylmagnesium chlorideBenzylmagnesium chlorideBenzyl isopropyl sulfoxide65
52-Furanyllithiumn-Hexyllithium2-Furyl hexyl sulfoxide70

Table 3: Synthesis of unsymmetrical sulfoxides. Data is representative of the described one-pot procedure.[4]

Experimental Workflow Diagram

G Start Start Mix1 Mix R¹M + DABSO in THF at RT, 30 min Start->Mix1 Add_TMSCl Add TMS-Cl at RT, 30 min Mix1->Add_TMSCl Cool Cool to 0 °C Add_TMSCl->Cool Add_R2M Add R²M Cool->Add_R2M Warm_Stir Warm to RT and Stir Add_R2M->Warm_Stir Workup Aqueous Work-up and Extraction Warm_Stir->Workup Purification Purification Workup->Purification Product Unsymmetrical Sulfoxide Purification->Product

Caption: One-pot synthesis of sulfoxides.

Conclusion

The protocols detailed in these application notes provide reliable and efficient methods for the synthesis of sulfinamides and sulfoxides. These procedures utilize readily available starting materials and offer broad substrate scope, making them valuable tools for researchers in synthetic and medicinal chemistry. The inclusion of detailed experimental steps, quantitative data, and workflow diagrams is intended to facilitate the successful implementation of these important synthetic transformations in the laboratory.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfinate (B1229208) is a valuable intermediate in organic synthesis, employed in the creation of various organosulfur compounds, including sulfones and sulfoxides, which are significant moieties in many pharmaceutical agents. The industrial-scale production of methyl benzenesulfinate necessitates a robust, cost-effective, and scalable synthetic route. This document outlines a two-step manufacturing process starting from readily available benzenesulfonyl chloride. The process involves an initial reduction to sodium benzenesulfinate, followed by an acid-catalyzed esterification with methanol (B129727).

Overall Synthetic Pathway

The industrial synthesis of this compound is efficiently achieved through a two-stage process:

  • Reduction of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is reduced in an aqueous medium using sodium sulfite (B76179) or metabisulfite (B1197395) to produce the intermediate, sodium benzenesulfinate.

  • Esterification of Benzenesulfinic Acid: The sodium benzenesulfinate is converted to benzenesulfinic acid and subsequently esterified with methanol using an acid catalyst to yield the final product, this compound.

Mandatory Visualizations

Logical Relationship of Synthesis Stages

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Esterification BSC Benzenesulfonyl Chloride R1 Reduction Reaction BSC->R1 SS Sodium Sulfite SS->R1 H2O Water H2O->R1 NaOH Sodium Hydroxide (B78521) NaOH->R1 SB_intermediate Sodium Benzenesulfinate SB_intermediate2 Sodium Benzenesulfinate SB_intermediate->SB_intermediate2 Isolation & Purification R1->SB_intermediate E1 Esterification Reaction SB_intermediate2->E1 Acid Acid (e.g., H2SO4) Acid->E1 MeOH Methanol MeOH->E1 MB_product This compound E1->MB_product E1->MB_product Purification (Distillation)

Caption: Two-stage industrial synthesis of this compound.

Experimental Workflow

start Start reduction Step 1: Reduction Benzenesulfonyl Chloride + Sodium Sulfite start->reduction filtration1 Isolation of Sodium Benzenesulfinate (Cooling, Filtration, Washing, Drying) reduction->filtration1 esterification Step 2: Esterification Sodium Benzenesulfinate + Methanol + Acid Catalyst filtration1->esterification quench Reaction Quenching & Phase Separation esterification->quench wash Aqueous Washing (Neutralize Acid, Remove Salts) quench->wash drying Drying of Organic Phase (e.g., with Anhydrous MgSO4) wash->drying distillation Final Purification (Vacuum Distillation) drying->distillation product This compound (Final Product) distillation->product

Caption: Overall experimental workflow from starting materials to final product.

Experimental Protocols

Stage 1: Synthesis of Sodium Benzenesulfinate

This protocol is adapted from industrial processes for the synthesis of arylsulfinate salts.[1][2]

Materials:

  • Benzenesulfonyl Chloride (BSC)

  • Sodium Sulfite (Na₂SO₃), anhydrous

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnels

  • pH meter

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charge the Reactor: Charge the reactor with deionized water and anhydrous sodium sulfite. A typical molar ratio is approximately 1.1 to 1.2 moles of sodium sulfite per mole of benzenesulfonyl chloride.[2]

  • Dissolution: Stir the mixture until the sodium sulfite is completely dissolved.

  • Prepare BSC Solution: In a separate vessel, dissolve benzenesulfonyl chloride (1.0 mole equivalent) in dichloromethane. The use of a solvent prevents the hydrolysis of the highly reactive benzenesulfonyl chloride.[2]

  • Reaction: Heat the aqueous sodium sulfite solution to 55-60°C.[2] Begin the dropwise addition of the benzenesulfonyl chloride solution.

  • pH Control: Simultaneously, add 10% sodium hydroxide solution to maintain the pH of the reaction mixture between 7.5 and 8.5.[1][2] This neutralizes the hydrochloric acid formed during the reaction.

  • Reaction Completion: After the addition is complete, increase the temperature to approximately 85°C and hold for 1-2 hours to ensure the reaction goes to completion.[2] During this step, the dichloromethane solvent can be distilled off and recovered.[2]

  • Isolation: Cool the reaction mixture to room temperature or below to crystallize the sodium benzenesulfinate.

  • Filtration and Washing: Filter the solid product and wash with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified sodium benzenesulfinate under vacuum at 60-80°C to a constant weight. The expected yield is typically in the range of 85-95%.[2]

Stage 2: Esterification to this compound

This protocol is based on general principles of acid-catalyzed esterification, as specific large-scale data for this exact transformation is proprietary.[3][4]

Materials:

  • Sodium Benzenesulfinate (from Stage 1)

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlite IR-120)

  • Toluene (B28343) or other suitable water-immiscible solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and Dean-Stark apparatus or distillation head

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Charge the Reactor: Charge the reactor with sodium benzenesulfinate (1.0 mole equivalent), a large excess of methanol (e.g., 5-10 mole equivalents), and toluene. The toluene acts as an azeotropic agent to remove water.

  • Acidification & Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 mole equivalents). The sulfuric acid first protonates the sulfinate salt to form benzenesulfinic acid in situ, and then catalyzes the esterification.

  • Reaction: Heat the mixture to reflux (typically 65-110°C depending on the solvent system and pressure). Water produced during the esterification is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) until the consumption of the starting material is complete. Reaction times can vary from 3 to 12 hours depending on the temperature and catalyst loading.[3][4]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess methanol.

  • Purification: Purify the crude this compound by vacuum distillation. The boiling point is approximately 79-83°C at 0.3 mmHg.[5] The expected yield for this step is generally in the range of 80-95%.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Sodium Benzenesulfinate

ParameterValueReference
Reactants & Stoichiometry
Benzenesulfonyl Chloride1.0 mol equiv.[2]
Sodium Sulfite1.1 - 2.0 mol equiv.[2][6]
Sodium Hydroxide/BicarbonateAs needed for pH control[1][2][6]
Reaction Conditions
SolventWater / Dichloromethane[2]
Initial Temperature50 - 60 °C[1][2]
Final Temperature80 - 85 °C[2][6]
pH7.5 - 8.5[1][2]
Reaction Time2 - 4 hours[2][6]
Yield & Purity
Typical Yield86 - 100%[2][6]

Table 2: Representative Quantitative Data for Acid-Catalyzed Esterification

ParameterValueReference
Reactants & Stoichiometry
Benzenesulfinic Acid (from salt)1.0 mol equiv.General Principle
Methanol3 - 10 mol equiv.[3][4]
Catalyst (e.g., H₂SO₄)0.05 - 0.1 mol equiv.General Principle
Reaction Conditions
SolventToluene (optional, for azeotropic removal of water)General Principle
Temperature65 - 160 °C (reflux)[3][4]
Reaction Time3 - 12 hours[3][4]
Yield & Purity
Typical Yield80 - 98%[3][4]
Final Purity (after distillation)>98%[5]

Safety and Handling

  • Benzenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reacts with water.

  • This compound: A combustible liquid.[7][8] Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames.[7][8] Store in a cool, well-ventilated place.[7][8]

  • Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Handle with extreme care and appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with appropriate PPE.

  • General Precautions: All operations should be conducted by trained personnel in a controlled environment suitable for large-scale chemical synthesis. Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible.[8] All waste materials should be disposed of in accordance with local and national regulations.[7][8]

References

The Role of Benzenesulfinates in Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the emerging role of methyl benzenesulfinate (B1229208) and related sulfinate derivatives in palladium-catalyzed cross-coupling reactions. These compounds serve as versatile reagents for the formation of C-S and C-C bonds, offering novel pathways for the synthesis of sulfones and biaryls, which are key structural motifs in many pharmaceutical agents.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex molecules.[1] While traditional cross-coupling reactions often rely on organometallic reagents like boronic acids (Suzuki coupling) or organotins (Stille coupling), recent advancements have highlighted the utility of sulfinate salts as effective coupling partners.[2][3] Benzenesulfinates, in particular, have gained attention as readily available, stable, and versatile reagents.

This document outlines two primary applications of benzenesulfinates in palladium-catalyzed cross-coupling:

  • Desulfinylative Cross-Coupling: Aryl and heteroaryl sulfinates can be coupled with aryl halides to form biaryl compounds. This reaction proceeds via the extrusion of sulfur dioxide (SO₂), offering an alternative to traditional C-C bond-forming reactions.[2][4]

  • Hydrosulfonylation: Sulfinic acids, which can be generated from their corresponding sulfinate salts, undergo addition reactions with unsaturated systems like allenes and dienes to synthesize valuable allylic sulfones.[5][6][7]

These methods are characterized by their broad substrate scope, functional group tolerance, and often mild reaction conditions, making them highly attractive for applications in medicinal chemistry and materials science.

I. Palladium-Catalyzed Desulfinylative Cross-Coupling

This section details the use of sodium benzenesulfinate as a nucleophilic partner in the synthesis of biaryl compounds through a palladium-catalyzed desulfinylative coupling with aryl bromides.

Reaction Principle

The catalytic cycle for the desulfinylative cross-coupling reaction is believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The sulfinate salt (Ar'-SO₂Na) exchanges its organic group with the halide on the palladium center.

  • SO₂ Extrusion: The resulting palladium-sulfinate complex undergoes extrusion of sulfur dioxide.

  • Reductive Elimination: The diarylpalladium(II) species undergoes reductive elimination to yield the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of 4-Fluorobiphenyl (B1198766)

This protocol describes the synthesis of 4-fluorobiphenyl from 1-bromo-4-fluorobenzene (B142099) and sodium benzenesulfinate.

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (5-18 mol%), tricyclohexylphosphine (in a 1:2 ratio to Pd(OAc)₂), sodium benzenesulfinate (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Add 1-bromo-4-fluorobenzene (1.0 equivalent) via syringe.

  • Place the reaction mixture in a preheated oil bath at 150 °C and stir for 16 hours.[2]

  • After cooling to room temperature, monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 4-fluorobiphenyl.

Quantitative Data

The following table summarizes the yields for the desulfinylative cross-coupling of various aryl bromides with sodium benzenesulfinate derivatives under optimized conditions.

EntryAryl BromideAryl SulfinateProductYield (%)
11-Bromo-4-fluorobenzeneSodium benzenesulfinate4-Fluorobiphenyl92
21-Bromo-4-cyanobenzeneSodium benzenesulfinate4-Cyanobiphenyl85
31-Bromo-4-methoxybenzeneSodium benzenesulfinate4-Methoxybiphenyl78
42-BromopyridineSodium benzenesulfinate2-Phenylpyridine95
51-Bromo-4-fluorobenzeneSodium 4-methylbenzenesulfinate4-Fluoro-4'-methylbiphenyl92

Yields are based on isolated product after purification.[2][4]

Reaction Workflow and Mechanism

Desulfinylative_Cross_Coupling cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle prep Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup assembly Reagent Assembly setup->assembly reaction Reaction (150 °C, 16h) assembly->reaction workup Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-X Pd0->OA_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(L)₂-SO₂Ar' OA_complex->transmetalation_complex Transmetalation (Ar'SO₂Na) SO2_extrusion_complex Ar-Pd(II)(L)₂-Ar' transmetalation_complex->SO2_extrusion_complex -SO₂ SO2_extrusion_complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: Workflow and catalytic cycle for desulfinylative cross-coupling.

II. Palladium-Catalyzed Hydrosulfonylation of Allenes

This section provides a protocol for the synthesis of allylic sulfones via the palladium-catalyzed hydrosulfonylation of allenes with benzenesulfinic acid.

Reaction Principle

The palladium-catalyzed hydrosulfonylation of allenes is an atom-economical method for the synthesis of allylic sulfones.[6] The proposed mechanism involves the following steps:

  • Coordination: The Pd(0) catalyst coordinates to the allene (B1206475) and the sulfinic acid.

  • Hydropalladation: A palladium-hydride species is formed, which then undergoes hydropalladation across one of the double bonds of the allene to form a π-allylpalladium intermediate.

  • Reductive Elimination: The sulfonyl group attacks the π-allyl complex, leading to reductive elimination and formation of the allylic sulfone product, regenerating the Pd(0) catalyst.[6]

Experimental Protocol: Synthesis of (E)-N-methyl-N-(3-(p-tolylsulfonyl)prop-1-en-1-yl)benzamide

This protocol details the reaction of N-methyl-N-(propa-1,2-dien-1-yl)benzamide with p-toluenesulfinic acid.

Materials:

  • N-methyl-N-(propa-1,2-dien-1-yl)benzamide

  • p-Toluenesulfinic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Bis(2-diphenylphosphinophenyl)ether (DPEphos)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add Pd(PPh₃)₄ (5 mol%) and DPEphos (10 mol%).

  • Seal the flask with a rubber septum and purge with argon or nitrogen.

  • Add anhydrous dichloromethane via syringe.

  • Add N-methyl-N-(propa-1,2-dien-1-yl)benzamide (1.0 equivalent) and p-toluenesulfinic acid (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired allylic sulfone.[5]

Quantitative Data

The following table presents the yields for the hydrosulfonylation of various allenes with sulfinic acids.

EntryAllene SubstrateSulfinic AcidProductYield (%)
1N-methyl-N-(propa-1,2-dien-1-yl)benzamidep-Toluenesulfinic acid(E)-N-methyl-N-(3-(p-tolylsulfonyl)prop-1-en-1-yl)benzamide95
21-methoxy-4-(propa-1,2-dien-1-yl)benzeneBenzenesulfinic acid(E)-1-(3-(phenylsulfonyl)prop-1-en-1-yl)-4-methoxybenzene88
3N-(propa-1,2-dien-1-yl)pivalamidep-Toluenesulfinic acid(E)-N-(3-(p-tolylsulfonyl)prop-1-en-1-yl)pivalamide82
4(propa-1,2-dien-1-yloxy)benzeneBenzenesulfinic acid(E)-((3-(phenylsulfonyl)prop-1-en-1-yl)oxy)benzene75

Yields are for the E-isomer, which is the major product.[5][6]

Reaction Workflow and Mechanism

Hydrosulfonylation cluster_workflow_hydro Experimental Workflow cluster_mechanism_hydro Catalytic Cycle prep_h Reagent Preparation setup_h Reaction Setup (Inert Atmosphere) prep_h->setup_h assembly_h Reagent Assembly setup_h->assembly_h reaction_h Reaction (RT, 12-24h) assembly_h->reaction_h workup_h Concentration reaction_h->workup_h purification_h Purification (Chromatography) workup_h->purification_h product_h Allylic Sulfone purification_h->product_h Pd0_h Pd(0)L₂ coord_complex Coordination Complex Pd0_h->coord_complex Coordination (Allene, RSO₂H) pi_allyl π-Allyl-Pd(II) Complex coord_complex->pi_allyl Hydropalladation pi_allyl->Pd0_h Reductive Elimination (Allylic Sulfone)

Caption: Workflow and catalytic cycle for hydrosulfonylation of allenes.

Conclusion

The use of benzenesulfinates in palladium-catalyzed cross-coupling reactions represents a significant advancement in synthetic methodology. The desulfinylative cross-coupling provides a novel route to biaryls, while hydrosulfonylation offers an efficient, atom-economical synthesis of allylic sulfones. These protocols are highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development, where the synthesis of diverse molecular scaffolds is paramount. The mild conditions and broad substrate compatibility of these reactions are expected to lead to their wider adoption in organic synthesis.

References

Preparation of Sulfinate Esters from Thiols and Disulfides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of sulfinate esters, crucial intermediates in organic synthesis and pharmaceutical sciences, from readily available thiols and disulfides. The following sections outline various oxidative methodologies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols.

Introduction

Sulfinate esters are versatile functional groups with applications in the synthesis of sulfoxides, sulfones, and other sulfur-containing compounds of medicinal interest.[1][2][3] Traditional methods for their preparation often involve the use of sulfinyl chlorides or the condensation of sulfinic acids with alcohols, which can have limitations such as harsh reaction conditions and the use of hazardous reagents.[4] Direct oxidative methods starting from thiols and disulfides offer a more straightforward and often milder alternative.[1][2][5] This document focuses on these modern oxidative approaches.

I. Preparation of Sulfinate Esters from Thiols

The direct oxidative esterification of thiols with alcohols is a prominent strategy for synthesizing sulfinate esters.[5][6] This transformation can be achieved through various catalytic systems and electrochemical methods.

A. Metal-Catalyzed Oxidative Esterification

Transition metal catalysts, such as copper, nickel, and cobalt, have proven effective in mediating the oxidative coupling of thiols and alcohols.[6]

1. Copper-Catalyzed Synthesis:

Jang and coworkers developed a method using a catalytic amount of copper(I) iodide (CuI) in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under an oxygen atmosphere.[1][7] This system is effective for the coupling of thiophenols with various alcohols.[6]

2. Cobalt-Catalyzed Synthesis:

A reusable cobalt nanocatalyst supported on N–SiO₂-doped activated carbon (Co/N–SiO₂-Ac) has been reported for the oxidative esterification of both aromatic and aliphatic thiols with alcohols under an oxygen atmosphere.[1][8]

B. Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfinate esters from thiols and alcohols. These reactions are typically carried out in an undivided cell.[4][6][8]

1. Nickel-Catalyzed Electrosynthesis:

An electrochemical approach utilizing a nickel catalyst, such as Ni(ClO₄)₂ with 2,2'-bipyridine (B1663995), in an undivided cell with graphite (B72142) and nickel foam electrodes has been successfully employed.[4][6][8] This method provides good to excellent yields of sulfinate esters under mild conditions.[8]

2. Metal-Free Electrosynthesis:

Zhong, Ling, and coworkers reported a metal-free electrochemical synthesis of sulfinate esters from thiols and alcohols using platinum electrodes in an undivided cell.[1]

C. N-Bromosuccinimide (NBS) Mediated Oxidation

Ultrasound-promoted oxidation of thiols in the presence of N-bromosuccinimide (NBS) and an alcohol provides a rapid and efficient route to sulfinate esters.[1]

II. Preparation of Sulfinate Esters from Disulfides

Disulfides serve as stable and less odorous precursors for sulfinate esters compared to thiols. The key transformation involves the oxidative cleavage of the disulfide bond in the presence of an alcohol.

A. N-Bromosuccinimide (NBS) Mediated Oxidation

A widely used method for the synthesis of sulfinate esters from disulfides involves their oxidation with N-bromosuccinimide (NBS) in an alcoholic solvent.[1][9] This method is generally high-yielding and proceeds under mild conditions.

B. Hydrogen Peroxide Mediated Oxidation

The oxidation of disulfides can also be achieved using hydrogen peroxide in the presence of a suitable catalyst. For instance, a cyclic seleninate ester has been shown to catalyze the oxidation of disulfides to the corresponding thiolsulfinates with hydrogen peroxide.[10] Further oxidation can lead to sulfinate esters, although this is not the primary product in all cases.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the preparation of sulfinate esters from various thiols and disulfides as reported in the literature.

Table 1: Metal-Catalyzed Oxidative Esterification of Thiols with Alcohols

Thiol SubstrateAlcoholCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolBenzyl (B1604629) alcohol5 mol% CuI, 10 mol% TBDToluene651285[6]
4-Methylbenzenethiol (B89573)Methanol1.46 mol% Co/N–SiO₂-AC, K₂CO₃Toluene602492[6]
4-MethylbenzenethiolEthanol (B145695)Ni(ClO₄)₂, 2,2′-bipyridineCH₃CNRT2492[4][8]
Benzenethioll-MentholNi(ClO₄)₂, 2,2′-bipyridineCH₃CNRT2475[4][8]

Table 2: Electrochemical Synthesis of Sulfinate Esters from Thiols and Alcohols

Thiol SubstrateAlcoholElectrolyteElectrodesSolventConditionsYield (%)Reference
4-MethylbenzenethiolEthanolLiClO₄Graphite (anode), Ni foam (cathode)CH₃CN5.0 V92[4]
ThiophenolMethanoln-Bu₄NBF₄Pt (anode), Pt (cathode)CH₂Cl₂6 mA85[1]

Table 3: Preparation of Sulfinate Esters from Disulfides

Disulfide SubstrateAlcoholReagentConditionsYield (%)Reference
Diphenyl disulfideMethanolNBSRTHigh[1][9]
Dibenzyl disulfideEthanolNBSRTHigh[1][9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Oxidative Esterification of Thiophenol with Benzyl Alcohol
  • To a reaction vessel, add CuI (5 mol%), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 10 mol%), and toluene.

  • Add thiophenol (1.0 mmol) and benzyl alcohol (1.2 mmol) to the mixture.

  • Stir the reaction mixture under an oxygen atmosphere (balloon) at 65 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel to afford the desired sulfinate ester.

Protocol 2: Electrochemical Synthesis of Ethyl 4-methylbenzenesulfinate
  • In an undivided electrochemical cell equipped with a modified graphite anode and a nickel foam cathode, add 4-methylbenzenethiol (1.0 mmol) and ethanol (1.2 mmol) in acetonitrile (B52724) (1.5 mL).

  • Add LiClO₄ (0.5 mmol) as the electrolyte.

  • To this mixture, add a pre-stirred solution of Ni(ClO₄)₂ (5 mol%) and 2,2'-bipyridine (5 mol%) in DMF.[4]

  • Stir the reaction mixture at room temperature and apply a constant voltage of 5.0 V for 24 hours.[7]

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

Protocol 3: Synthesis of Methyl Benzenesulfinate from Diphenyl Disulfide using NBS
  • Dissolve diphenyl disulfide (1.0 mmol) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (2.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway_Thiols Thiol Thiol (R-SH) SulfinateEster Sulfinate Ester (R-S(O)OR') Thiol->SulfinateEster [O], Catalyst or Electricity Alcohol Alcohol (R'-OH) Alcohol->SulfinateEster

Caption: Oxidative esterification of thiols to sulfinate esters.

Reaction_Pathway_Disulfides Disulfide Disulfide (R-S-S-R) SulfinateEster Sulfinate Ester (R-S(O)OR') Disulfide->SulfinateEster Oxidant (e.g., NBS) Alcohol Alcohol (R'-OH) Alcohol->SulfinateEster

Caption: Synthesis of sulfinate esters from disulfides.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Starting Materials (Thiol/Disulfide + Alcohol) Add_Reagents Add Catalyst / Reagents / Electrolyte Start->Add_Reagents Reaction_Conditions Apply Reaction Conditions (Heat / Light / Electricity) Add_Reagents->Reaction_Conditions Monitoring Monitor Reaction (e.g., TLC, GC) Reaction_Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify End Isolated Sulfinate Ester Purify->End

Caption: General experimental workflow for sulfinate ester synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis of Bioactive Molecules Using Chiral Sulfinates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of bioactive molecules utilizing chiral sulfinates, with a primary focus on the versatile tert-butanesulfinamide chiral auxiliary. This methodology offers a robust and highly stereoselective route to a wide array of chiral amines, which are pivotal structural motifs in numerous natural products and pharmaceutical agents.

Introduction

The use of chiral sulfinates, particularly N-tert-butanesulfinamide (Ellman's auxiliary), has become a cornerstone in modern asymmetric synthesis.[1][2] The condensation of this chiral auxiliary with aldehydes and ketones provides N-tert-butanesulfinyl imines, which are versatile intermediates for the synthesis of a diverse range of chiral amines.[3][4] The tert-butanesulfinyl group serves as a powerful chiral directing group, enabling highly diastereoselective nucleophilic additions to the imine carbon.[5][6] Subsequent facile cleavage of the sulfinyl group under mild acidic conditions affords the desired chiral amine with high enantiomeric purity.[7][8]

This methodology has been successfully applied to the total synthesis of numerous bioactive molecules, including potent anticancer agents, neurotransmitter receptor antagonists, and antiviral compounds. This document will detail the synthesis of key bioactive molecules, providing quantitative data, experimental protocols, and visual diagrams of reaction workflows and relevant biological pathways.

Data Presentation

The following tables summarize the quantitative data for key steps in the asymmetric synthesis of bioactive molecules and their precursors using chiral sulfinates.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines

EntryAldehyde/KetoneGrignard ReagentProductYield (%)Diastereomeric Ratio (dr)Reference
1BenzaldehydeEtMgBrN-(1-Phenylpropyl)-tert-butanesulfinamide9596:4[6]
2IsovaleraldehydePhMgBrN-(1-Phenyl-3-methylbutyl)-tert-butanesulfinamide9298:2[9]
3PhenylacetaldehydeMeMgBrN-(1-Phenylethyl)-tert-butanesulfinamide8894:6[5]
4AcetophenoneAllylMgBrN-(1-Phenyl-1-buten-4-yl)-tert-butanesulfinamide9191:9[5]
54-ChlorobenzaldehydePhMgBrN-((4-Chlorophenyl)(phenyl)methyl)-tert-butanesulfinamide93>99:1[10]

Table 2: Synthesis of Bioactive Molecules and Key Intermediates

Bioactive Molecule / IntermediateKey ReactionSubstratesYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Tubuphenylalanine (Tup) precursor for Tubulysin DSmI2-mediated reductive couplingPhenylacetaldimine of (R)-tert-butanesulfinamide, Methyl methacrylate55 (diastereomerically pure)80:15:3:2[11]
(+)-CP-99,994SmI2-induced reductive couplingN-tert-butanesulfinyl imine, Aldehyde-High dr[12]
(+)-L-733,060SmI2-induced reductive couplingN-tert-butanesulfinyl imine, Aldehyde-High dr[12]
Cetirizine PrecursorAddition of Phenylmagnesium bromideN-(4-chlorobenzylidene)-tert-butanesulfinamide93>99:1[10]
Apremilast PrecursorAddition of dimethyl sulfoneN-(3-ethoxy-4-methoxybenzylidene)-tert-butanesulfinamide74>25:1[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the condensation of an aldehyde or ketone with tert-butanesulfinamide.

Materials:

  • (R)- or (S)-tert-butanesulfinamide (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv for ketones, 1.5 equiv for aldehydes)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of tert-butanesulfinamide in anhydrous THF, add the aldehyde or ketone.

  • Add Ti(OEt)4 to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature (for aldehydes) or heat to 60 °C (for ketones) and monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with an equal volume of ethyl acetate (B1210297) and pour it into an equal volume of brine with rapid stirring.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.

Protocol 2: General Procedure for the Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine

This protocol outlines the nucleophilic addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.

Materials:

  • N-tert-Butanesulfinyl imine (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

Procedure:

  • Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C) under an inert atmosphere.

  • Slowly add the Grignard reagent to the cooled solution.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired sulfinamide.[14]

Protocol 3: General Procedure for the Cleavage of the tert-Butanesulfinyl Group

This protocol describes the removal of the chiral auxiliary to yield the free amine.

Materials:

  • N-tert-Butanesulfinyl-protected amine (1.0 equiv)

  • Hydrochloric acid (HCl) in a protic solvent (e.g., 4 M HCl in 1,4-dioxane (B91453) or HCl in methanol)

  • Diethyl ether

Procedure:

  • Dissolve the N-tert-butanesulfinyl-protected amine in a minimal amount of the protic solvent (e.g., methanol).

  • Add the HCl solution and stir the mixture at room temperature.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the pure amine hydrochloride.

Visualizations

Experimental Workflow

G General Workflow for Asymmetric Amine Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Deprotection A Chiral tert-Butanesulfinamide C N-tert-Butanesulfinyl Imine A->C B Aldehyde or Ketone B->C E N-tert-Butanesulfinyl Protected Amine C->E Stereocontrol D Nucleophile (e.g., Grignard Reagent) D->E G Chiral Amine E->G Removal of Auxiliary F Acidic Cleavage (e.g., HCl in MeOH) F->G

Caption: General workflow for the asymmetric synthesis of chiral amines.

Signaling Pathways

G Mechanism of Action of Tubulysin D TubulysinD Tubulysin D Tubulin Tubulin Dimers TubulysinD->Tubulin Binds to Vinca domain Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of mitotic spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of programmed cell death G NK1 Receptor Antagonist Mechanism of Action SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds and Activates G_Protein Gq/11 Protein NK1R->G_Protein Activates Antagonist (+)-CP-99,994 / (+)-L-733,060 Antagonist->NK1R Blocks Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Pain Transmission, Inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Methyl Benzenesulfinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of methyl benzenesulfinate (B1229208). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare methyl benzenesulfinate?

A1: this compound can be prepared through several methods. A common one-step synthesis involves the reaction of diphenyl disulfide with lead tetraacetate in a chloroform-methanol solution[1]. Other multi-stage processes include the reduction of benzenesulfonyl chloride to benzenesulfinic acid, followed by conversion to benzenesulfinyl chloride and subsequent esterification with methanol[1]. Another approach is the reaction of benzenesulfonyl chloride with a reducing agent like sodium sulfite, followed by esterification.

Q2: What are the most common side reactions that can lower the yield of this compound?

A2: The primary side reactions include:

  • Hydrolysis of Starting Materials: Benzenesulfonyl chloride, a common precursor, is susceptible to hydrolysis, especially in the presence of water, which reduces the overall yield[2][3].

  • Over-oxidation: The sulfinate ester can be oxidized to the corresponding sulfonate ester (methyl benzenesulfonate), particularly if strong oxidizing conditions are present.

  • Disproportionation: Sulfinic acids and their esters can sometimes undergo disproportionation to form sulfonic acids and thiosulfonates.

  • Formation of Diphenyl Sulfone: During the synthesis of the benzenesulfonyl chloride starting material, diphenyl sulfone can form as a side product and may be carried over[4].

Q3: My final product has a yellow tint. Is this normal and how can I purify it?

A3: A pale yellow color in the distilled this compound is not uncommon, and it may become colorless upon standing[1]. Purification is typically achieved by distillation under reduced pressure[1]. For rigorous purification, using a spinning-band column for distillation is recommended to obtain an analytically pure ester[1]. Flash chromatography can also be employed as a purification method[5].

Q4: How can I minimize the hydrolysis of benzenesulfonyl chloride during the reaction?

A4: To prevent the hydrolysis of benzenesulfonyl chloride, it is crucial to use anhydrous solvents and reagents. An alternative strategy involves a two-phase system where the benzenesulfonyl chloride is dissolved in an organic solvent (like dichloromethane) and added dropwise to an aqueous solution of the other reactant (e.g., sodium sulfite). This method limits the contact time of the sulfonyl chloride with the aqueous phase, thus improving the yield[2].

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps & Solutions
Hydrolysis of Benzenesulfonyl Chloride The starting material, benzenesulfonyl chloride, readily reacts with water[3]. Ensure all glassware is oven-dried and use anhydrous solvents. If an aqueous medium is necessary, consider a biphasic approach where the sulfonyl chloride is dissolved in an organic solvent and added slowly to the aqueous reaction mixture to minimize hydrolysis[2].
Incomplete Reaction Verify reaction time and temperature. For the lead tetraacetate method, the addition is typically done over 8 hours at reflux, followed by an overnight reflux period to ensure completion[1]. Monitor the reaction's progress using Thin Layer Chromatography (TLC)[5].
Product Degradation During Workup This compound can degrade. It is recommended to perform distillation as rapidly as possible to minimize thermal decomposition[1]. Avoid overly acidic or basic conditions during aqueous washes.
Sub-optimal pH Control In reactions involving the reduction of sulfonyl chlorides with sulfite, maintaining the correct pH is critical. For the synthesis of sodium 4-methylbenzenesulfinate, the pH is controlled to be alkaline (e.g., pH 7.6) by the simultaneous addition of a base like sodium hydroxide (B78521) to neutralize the HCl formed[2].

Problem 2: Presence of Significant Impurities in the Final Product

Observed Impurity Source and Identification Mitigation Strategy
Methyl Benzenesulfonate This is the over-oxidation product of this compound. Its presence suggests the reaction conditions were too oxidative or the product was exposed to oxidizing agents during workup.Use stoichiometric amounts of the oxidizing agent. Avoid exposure to air for prolonged periods at high temperatures. Distinguish from the desired product using spectroscopic methods (NMR, IR) and chromatography.
Diphenyl Disulfide In syntheses starting from diphenyl disulfide, its presence in the product indicates an incomplete reaction[1].Ensure the correct stoichiometry of the oxidizing agent (e.g., lead tetraacetate) is used and that the reaction is allowed to proceed to completion. Unreacted diphenyl disulfide can be recovered from the distillation residue by recrystallization[1].
Benzenesulfonic Acid Results from the hydrolysis of benzenesulfonyl chloride or the oxidation and hydrolysis of the sulfinic acid intermediate. It is water-soluble and can be removed with aqueous washes.Use anhydrous conditions. During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities[5].
Hexachloroethane This impurity can form as a byproduct when chloroform (B151607) is used as a solvent in free-radical processes[1].After solvent evaporation, leaving the oily residue under a high vacuum can help remove volatile impurities like hexachloroethane[1].

Data Presentation

Table 1: Comparison of Selected Synthesis Protocols

Method Starting Materials Key Reagents Typical Yield Reference
Oxidative CleavageDiphenyl disulfide, Methanol (B129727)Lead (IV) acetate, Chloroform62-68%Organic Syntheses[1]
Oxidative Cleavage1,2-diphenyldisulfane, MethanolN-Bromosuccinimide (NBS), Dichloromethane80%ChemicalBook[5]
Reduction & Esterification4-methylbenzenesulfonyl chlorideSodium sulfite, Sodium hydroxide85-89% (of sodium salt)Google Patents[2]

Visualizations

Synthesis_Pathway BSC Benzenesulfonyl Chloride BSA Benzenesulfinic Acid BSC->BSA  Reduction  (e.g., Na2SO3) BSO3H Benzenesulfonic Acid (Hydrolysis) BSC->BSO3H Hydrolysis (H2O) MB Methyl Benzenesulfinate BSA->MB  Esterification  (Methanol) Thio Thiosulfonate (Disproportionation) BSA->Thio Disproportionation MBS Methyl Benzenesulfonate (Oxidation) MB->MBS Over-oxidation DPDS Diphenyl Disulfide DPDS->MB Oxidative Cleavage (Pb(OAc)4 / MeOH)

Caption: Key synthetic routes to this compound and common side reactions.

Troubleshooting_Workflow decision decision start_node Start: Low Yield Observed decision1 Check Starting Materials? start_node->decision1 Begin Analysis end_node Implement Corrective Actions action1 Run TLC/NMR on starting materials. Check for purity and degradation (e.g., hydrolysis of sulfonyl chloride). decision1->action1 Yes decision2 Verify Reaction Conditions? decision1->decision2 No (Materials OK) action1->decision2 action2 Confirm temperature, reaction time, and reagent stoichiometry. Ensure anhydrous conditions. decision2->action2 Yes decision3 Analyze Workup & Purification? decision2->decision3 No (Conditions OK) action2->decision3 decision3->end_node No (Workup OK) action3 Check for product loss in aqueous layers. Assess distillation parameters (pressure, temperature) to avoid degradation. decision3->action3 Yes action3->end_node

Caption: A logical workflow for troubleshooting low yields in synthesis.

Experimental Protocol Example

Synthesis of this compound via Oxidative Cleavage of Diphenyl Disulfide

This procedure is adapted from a reliable method published in Organic Syntheses[1].

Materials and Equipment:

  • 5-L, three-necked, round-bottomed flask

  • Sealed mechanical stirrer

  • Reflux condenser with a drying tube

  • Diphenyl disulfide (54.6 g, 0.25 mole)

  • Chloroform (2.45 L total)

  • Methanol (450 ml)

  • Lead tetraacetate (443.4 g, 1.00 mole)

  • Celite® for filtration

  • Anhydrous magnesium sulfate

  • Rotating-flask evaporator

  • Vigreux column (15-cm) for distillation

Procedure:

  • Reaction Setup: In the 5-L flask, combine diphenyl disulfide (54.6 g), chloroform (450 ml), and methanol (450 ml).

  • Addition of Oxidant: Heat the mixture to reflux with stirring. Add a solution of lead tetraacetate (443.4 g) in chloroform (2 L) dropwise over 8 hours. The solution will turn dark brown due to the formation of lead dioxide.

  • Reaction Completion: Maintain the mixture at reflux overnight (approximately 12 hours).

  • Solvent Removal & Quenching: Distill off approximately 2 L of chloroform at atmospheric pressure. Cool the remaining mixture to room temperature. Add 330 ml of distilled water with stirring to decompose any excess lead tetraacetate.

  • Workup:

    • Filter the entire mixture through a Celite®-coated filter to remove the lead dioxide.

    • Separate the chloroform layer and wash it with distilled water until the washings are free of lead ions (test with a sodium sulfide (B99878) solution).

    • Dry the chloroform solution over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the solution using a rotating-flask evaporator.

    • Place the resulting oily yellow residue under a high vacuum (approx. 0.1 mm) overnight to remove traces of hexachloroethane.

    • Distill the residue through a 15-cm Vigreux column under reduced pressure. The product, this compound, is collected.

    • Yield: 48.6–53 g (62–68%)

    • Boiling Point: 59–60°C (0.04 mm) or 76–78°C (0.45 mm).

References

Technical Support Center: Purification of Crude Methyl Benzenesulfinate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully purifying crude methyl benzenesulfinate (B1229208) via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling point and vacuum conditions for the distillation of methyl benzenesulfinate?

A1: this compound is thermally sensitive and should be distilled under reduced pressure to prevent decomposition. The boiling point is highly dependent on the vacuum level. Below are reported values:

Boiling Point (°C)Pressure (mmHg)
59-600.04
76-780.45
79-830.3

[1][2][3]

Q2: My purified this compound is a pale yellow color. Is this normal?

A2: Yes, it is common for freshly distilled this compound to have a pale yellow color. This color should fade, and the product will become colorless upon standing[1].

Q3: What are the common impurities found in crude this compound?

A3: Common impurities depend on the synthetic route. If prepared from diphenyl disulfide and lead tetraacetate in chloroform (B151607) and methanol, impurities can include residual diphenyl disulfide (which remains as the distillation residue), and traces of hexachloroethane (B51795) formed from the chloroform solvent[1]. Unreacted starting materials or by-products from other synthetic methods may also be present.

Q4: Can I purify this compound by distillation at atmospheric pressure?

A4: It is not recommended. This compound is prone to thermal decomposition at elevated temperatures. Attempting to distill it at atmospheric pressure will likely lead to significant degradation of the product, resulting in low yield and high levels of impurities. Vacuum distillation is essential to lower the boiling point to a safe temperature.

Q5: What should I do with the residue left after distillation?

A5: The residue remaining after the distillation of this compound synthesized from diphenyl disulfide is primarily diphenyl disulfide. This can be recovered by recrystallization from ethanol[1].

Troubleshooting Guides

This section addresses specific issues that may be encountered during the vacuum distillation of crude this compound.

ProblemPossible Cause(s)Troubleshooting Steps
Low Yield of Purified Product - Decomposition of the product: The distillation temperature is too high. - Inefficient distillation: The distillation is too rapid, or the column is not efficient enough. - Leaks in the vacuum system: A poor vacuum leads to a higher required boiling temperature.- Ensure a high vacuum (e.g., <0.5 mmHg) is achieved to keep the distillation temperature low. - Use a well-insulated Vigreux or spinning-band column for efficient fractionation[1]. - Distill the product as rapidly as possible without compromising separation to minimize exposure to heat[1]. - Check all joints and connections for leaks. Ensure proper sealing with vacuum grease.
Product is Discolored (Dark Brown/Black) - Thermal decomposition: The heating mantle is set too high, or there is localized overheating.- Use a heating mantle with a stirrer to ensure even heating of the distillation flask. - Maintain the lowest possible temperature that allows for a steady distillation rate.
Unstable Vacuum Reading - Leaks in the apparatus: Poorly sealed joints or cracks in the glassware. - Outgassing of the crude material: Volatile impurities or residual solvents are being released. - Inadequate vacuum pump: The pump is not capable of reaching the required low pressure.- Re-grease all ground glass joints and ensure they are securely clamped. - Check all tubing for cracks and ensure tight connections. - It can be helpful to leave the crude material under high vacuum overnight to remove any volatile traces before starting the distillation[1].
Product Purity is Low - Inefficient fractionation: The column is not providing adequate separation. - Distillation rate is too high: Insufficient time for equilibrium to be established in the column.- For high purity, a spinning-band column is recommended[1]. - Reduce the heating to slow down the distillation rate, allowing for better separation of fractions.
"Bumping" or Uncontrolled Boiling - Lack of boiling chips or stir bar: No nucleation sites for smooth boiling. - High viscosity of the crude material: Trapped volatiles can cause sudden boiling.- Always add a few boiling chips or a magnetic stir bar to the distillation flask before applying vacuum and heat. - Ensure efficient stirring throughout the distillation.

Experimental Protocols

Detailed Protocol for Purification of Crude this compound by Vacuum Distillation

This protocol is adapted from a procedure in Organic Syntheses[1].

1. Preparation of the Crude Material:

  • Following the synthesis, the crude this compound is typically an oily yellow residue after removal of solvents.

  • It is advisable to leave this oily residue under a high vacuum (e.g., approximately 0.1 mmHg) overnight to remove any residual volatile impurities, such as hexachloroethane[1].

2. Assembly of the Distillation Apparatus:

  • Set up a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a fractionating column (a 15-cm Vigreux column is suitable, though a spinning-band column is recommended for higher purity), a condenser, and a receiving flask[1].

  • Ensure all glassware is clean and dry.

  • Lightly grease all ground glass joints with a suitable vacuum grease to ensure a good seal.

  • Add a magnetic stir bar or boiling chips to the distillation flask.

3. Distillation Procedure:

  • Transfer the crude this compound into the distillation flask.

  • Begin stirring if using a magnetic stir bar.

  • Carefully and slowly apply vacuum to the system.

  • Once a stable, high vacuum is achieved (e.g., <0.5 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask and discard them.

  • As the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a clean, pre-weighed receiving flask to collect the main product fraction.

  • Continue distillation until the product is collected or the temperature begins to drop, indicating the end of the distillation.

  • Stop heating and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

4. Product Characterization:

  • The purified this compound should be a colorless to pale yellow liquid[1].

  • The yield of purified this compound is typically in the range of 62-68% based on the starting diphenyl disulfide[1].

  • Characterize the product by measuring its refractive index (n²⁵D 1.5410–1.5428)[1].

Visualizations

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis crude_material Crude Methyl Benzenesulfinate (Oily Residue) vacuum_drying Leave under High Vacuum (Overnight) crude_material->vacuum_drying setup Assemble Vacuum Distillation Apparatus vacuum_drying->setup distill Perform Vacuum Distillation setup->distill collect_forerun Collect and Discard Forerun distill->collect_forerun collect_product Collect Pure Product Fraction collect_forerun->collect_product characterize Characterize Product (Refractive Index, Appearance) collect_product->characterize residue Recover Diphenyl Disulfide from Residue collect_product->residue

Caption: Experimental workflow for the purification of this compound.

G start Low Yield of Purified Product? check_vacuum Check Vacuum Level and for Leaks start->check_vacuum Yes end Yield Improved start->end No check_temp Is Distillation Temp Too High? check_vacuum->check_temp reduce_heat Reduce Heating Mantle Temperature check_temp->reduce_heat Yes check_column Using Efficient Fractionating Column? check_temp->check_column No reduce_heat->check_column use_better_column Use Vigreux or Spinning-Band Column check_column->use_better_column No check_rate Is Distillation Rate Too Fast? check_column->check_rate Yes use_better_column->check_rate slow_distillation Reduce Heating to Slow Distillation check_rate->slow_distillation Yes check_rate->end No slow_distillation->end

Caption: Troubleshooting guide for low yield in distillation.

References

Technical Support Center: Synthesis of Methyl Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl benzenesulfinate (B1229208) for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl benzenesulfinate.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Reaction Time: Ensure the reaction is stirred for the recommended duration. For the diphenyl disulfide and lead tetraacetate method, this includes an overnight reflux.[1] For the NBS method, monitor the reaction progress using TLC.[2] - Reagent Quality: Use high-purity starting materials. Impurities in diphenyl disulfide or methanol (B129727) can lead to side reactions. - Temperature Control: Maintain the recommended reaction temperature. For the lead tetraacetate method, the reaction is conducted at reflux temperature.[1]
Side Reactions: Formation of byproducts consumes starting materials and reduces the yield of the desired product.- A known byproduct is diphenyl disulfide, which can be recovered from the distillation residue.[1] The formation of hexachloroethane (B51795) from the chloroform (B151607) solvent has also been observed.[1] Consider using a different solvent if this is a significant issue.
Loss during Workup: Product may be lost during the extraction and washing steps.- When washing the chloroform layer with water, it is advisable to extract the initial aqueous layer with additional chloroform to recover any dissolved product.[1]
Product is a Yellow Oil Impurities: The yellow color may indicate the presence of impurities.- The product may initially be pale yellow but should become colorless on standing.[1] - Purification: Rigorous purification by distillation, preferably using a spinning-band column, can yield an analytically pure, colorless ester.[1] For the NBS method, flash chromatography is used for purification.[2]
Difficulty in Purification Presence of Byproducts with Similar Boiling Points: Co-distillation of impurities with the product can occur.- Use a high-efficiency distillation apparatus, such as a spinning-band column, for better separation.[1] - Alternative Purification: If distillation is ineffective, consider flash column chromatography as an alternative purification method.[2]
Thermal Decomposition: The product may be sensitive to high temperatures during distillation.- Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Two common methods for the synthesis of this compound are:

  • The reaction of diphenyl disulfide with lead tetraacetate in a mixture of chloroform and methanol. This method typically yields 62-68% of the product.[1]

  • The reaction of diphenyl disulfide with N-bromosuccinimide (NBS) in methanol. This method has been reported to yield up to 80% of the product.[2]

Q2: How can I improve the yield of the synthesis using diphenyl disulfide and lead tetraacetate?

A2: To improve the yield, ensure the reaction goes to completion by refluxing overnight (approximately 12 hours).[1] During the workup, after washing the chloroform layer with water, extract the aqueous layer with additional chloroform to recover any dissolved product.[1]

Q3: What are the key side products to be aware of?

A3: In the lead tetraacetate method, diphenyl disulfide is a major byproduct and can be recovered from the distillation residue.[1] Another minor byproduct is hexachloroethane, which is presumed to form from the chloroform solvent via a free radical process.[1]

Q4: My purified product is still a pale yellow color. Is this a problem?

A4: A pale yellow color in the freshly distilled this compound is not uncommon. The product should become colorless upon standing.[1] If the color persists, it may indicate the presence of impurities, and further purification may be necessary.

Q5: What is the best method for purifying this compound?

A5: Distillation under reduced pressure is a common and effective method for purification.[1] For higher purity, a spinning-band distillation column is recommended.[1] Alternatively, flash chromatography (AcOEt-hexane, 1:6) can be used, as demonstrated in the NBS method.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterMethod 1: Lead TetraacetateMethod 2: N-Bromosuccinimide (NBS)
Starting Materials Diphenyl disulfide, Lead tetraacetate, Methanol, ChloroformDiphenyl disulfide, N-Bromosuccinimide (NBS), Methanol, Dichloromethane (B109758)
Reaction Conditions Reflux temperature, overnight (approx. 12 hours)Room temperature, reaction completion monitored by TLC
Reported Yield 62-68%80%
Purification Method Distillation under reduced pressure (Vigreux or spinning-band column)Flash chromatography (AcOEt-hexane, 1:6)
Key Byproducts Diphenyl disulfide, HexachloroethaneNot specified, but workup includes washing with NaHSO3 and NaHCO3 to remove unreacted NBS and byproducts.
Reference Organic Syntheses Procedure[1]ChemicalBook[2]

Experimental Protocols

Method 1: Synthesis from Diphenyl Disulfide and Lead Tetraacetate

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Reaction Setup: In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 54.6 g (0.25 mole) of diphenyl disulfide, 450 mL of chloroform, and 450 mL of methanol.

  • Reagent Addition: While stirring the solution at reflux temperature, add a solution of 443.4 g (1.00 mole) of lead tetraacetate in 2 L of chloroform over 8 hours. The solution will turn dark brown due to the formation of lead dioxide.

  • Reaction: Continue to reflux the mixture overnight (approximately 12 hours).

  • Workup:

    • Remove 2 L of chloroform by distillation at atmospheric pressure.

    • Cool the mixture to room temperature and add 330 mL of distilled water to decompose any excess lead tetraacetate.

    • Filter the mixture through a Celite®-coated filter paper to remove the lead dioxide.

    • Separate the chloroform layer and wash it with distilled water until the washings are free of lead ions (test with a sodium sulfide (B99878) solution).

    • Extract the initial aqueous layer with chloroform to improve the yield.

    • Dry the combined chloroform layers over anhydrous magnesium sulfate.

  • Purification:

    • Concentrate the dried chloroform solution using a rotary evaporator.

    • Place the resulting oily yellow residue under vacuum (about 0.1 mm) overnight to remove traces of hexachloroethane.

    • Distill the residue through a 15-cm Vigreux column under reduced pressure. The yield of this compound is 48.6–53 g (62–68%).

Method 2: Synthesis from Diphenyl Disulfide and N-Bromosuccinimide (NBS)

This protocol is based on a procedure found in ChemicalBook.[2]

  • Reaction Setup: In a suitable reaction flask, dissolve 17.5 g (0.08 mol) of diphenyl disulfide in 200 mL of methanol.

  • Reagent Addition: Slowly add 21.2 g (0.12 mol) of N-bromosuccinimide (NBS) to the solution at room temperature with stirring.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with 200 mL of dichloromethane (CH2Cl2).

    • Wash the organic layer with a saturated solution of NaHSO3 (10 mL) followed by several washes with a saturated solution of NaHCO3 (4 x 20 mL).

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification:

    • Remove the solvent under vacuum.

    • Purify the resulting yellow oil by flash chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:6) as the eluent to yield 10 g (80%) of this compound.

Visualizations

troubleshooting_workflow start Low Yield of This compound cause1 Incomplete Reaction start->cause1 Potential Cause cause2 Side Reactions start->cause2 Potential Cause cause3 Loss During Workup start->cause3 Potential Cause solution1a Increase Reaction Time cause1->solution1a Solution solution1b Check Reagent Quality cause1->solution1b Solution solution1c Verify Reaction Temperature cause1->solution1c Solution solution2 Identify and Minimize Byproduct Formation cause2->solution2 Solution solution3 Optimize Extraction Procedure cause3->solution3 Solution reaction_pathway reactants Diphenyl Disulfide + Methanol product This compound (Desired Product) reactants->product Main Reaction side_product1 Diphenyl Disulfide (Unreacted/Reformed) reactants->side_product1 Side Reaction side_product2 Hexachloroethane (from Chloroform) reactants->side_product2 Side Reaction (with Chloroform) oxidizing_agent Oxidizing Agent (e.g., Pb(OAc)4 or NBS) oxidizing_agent->product product->side_product1 Decomposition

References

Technical Support Center: Sulfinylation Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common problems encountered during sulfinylation reactions, a crucial process in the synthesis of various pharmacologically important compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My sulfinylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?

A1: Low or no product yield in a sulfinylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Reagent Quality Check:

    • Sulfinylating Agent: Sulfinyl chlorides, common sulfinylating agents, are sensitive to moisture and can hydrolyze to the corresponding sulfinic acid. Ensure you are using a fresh bottle or a properly stored reagent under an inert atmosphere (N₂ or Ar) in a desiccator. The quality of older reagents can be verified via a small-scale control reaction with a reliable substrate.

    • Solvent and Other Reagents: Ensure all solvents are anhydrous and other reagents are of high purity, as contaminants can interfere with the reaction.

  • Reaction Conditions Optimization:

    • Base Selection: The choice of base is critical. For N-sulfinylation, a non-nucleophilic, sterically hindered base like triethylamine (B128534) (Et₃N) is commonly used to scavenge the acid byproduct (e.g., HCl). For substrates sensitive to acidic conditions, a milder inorganic base like potassium carbonate (K₂CO₃) might be more suitable. The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions.

    • Temperature Control: Many sulfinylation reactions are exothermic. Running the reaction at a low temperature (e.g., 0 °C) initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side product formation.[1] If the reaction is sluggish at room temperature, gentle heating may be necessary, but this should be monitored carefully to avoid decomposition.[1]

    • Solvent Choice: The solvent should be chosen based on the solubility of the reactants and its inertness to the reaction conditions. Dichloromethane (DCM) is a common choice for many sulfinylation reactions.[1]

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This will help determine if the reaction is proceeding and when it has reached completion.[1]

Logical Troubleshooting Flow for Low Yield:

low_yield start Low/No Yield reagent_quality Check Reagent Quality (Sulfinylating Agent, Solvent) start->reagent_quality reaction_conditions Review Reaction Conditions (Base, Temperature, Solvent) reagent_quality->reaction_conditions Reagents OK success Improved Yield reagent_quality->success Replaced Degraded Reagent monitoring Monitor Reaction Progress (TLC) reaction_conditions->monitoring Conditions Seem Correct reaction_conditions->success Optimized Conditions monitoring->reaction_conditions No Reaction product_isolation Evaluate Product Isolation monitoring->product_isolation Reaction Complete product_isolation->success Isolation Optimized

Caption: Troubleshooting workflow for low sulfinylation reaction yield.

Issue 2: Sluggish or Stalled Reaction

Q2: My sulfinylation reaction is proceeding very slowly or appears to have stopped before completion. What steps can I take to improve the reaction rate?

A2: A sluggish reaction can be frustrating. The kinetics of sulfinylation are highly dependent on several interconnected factors.

Troubleshooting Steps:

  • Increase Temperature: If the reaction is being run at a low temperature, gradually increasing the temperature may provide the necessary activation energy. Monitor for any decomposition of starting materials or products.

  • Catalyst Addition:

    • For certain reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the rate, especially for hindered alcohols.[1]

    • In some modern sulfinylation methods, specific catalysts are employed. Ensure the catalyst is active and used in the correct loading. For instance, iodine can be used as a catalyst in some C-H sulfinylation reactions.[2][3]

  • Re-evaluate Base and Solvent:

    • A stronger, non-nucleophilic base might be required to facilitate the deprotonation of the nucleophile.

    • The solvent can influence reaction rates. A more polar aprotic solvent might be beneficial in some cases.

  • Increase Reagent Concentration: Increasing the concentration of the reactants can sometimes lead to a faster reaction rate, but be cautious of potential side reactions at higher concentrations.

Quantitative Data on Reaction Optimization:

The following table provides a summary of typical starting conditions that can be optimized for sluggish reactions.

ParameterTypical Starting ConditionOptimization Strategy for Sluggish Reactions
Temperature 0 °C to Room Temperature[1]Gradually increase temperature, monitor for decomposition.
Base Triethylamine (1.5 equiv.)[1]Switch to a stronger non-nucleophilic base; add catalytic DMAP.
Solvent Dichloromethane (DCM)[1]Try a more polar aprotic solvent like DMF or DMSO.
Concentration 0.1 - 0.5 M[1]Increase concentration, monitor for side reactions.
Issue 3: Formation of Side Products

Q3: I am observing significant side product formation in my sulfinylation reaction. How can I improve the selectivity?

A3: Side product formation is a common challenge and often points to issues with reaction conditions or substrate reactivity.

Common Side Reactions and Solutions:

  • Over-oxidation: The desired sulfinylated product can sometimes be further oxidized to a sulfonyl species. This can be minimized by using a stoichiometric amount of the oxidizing agent (if applicable) and maintaining a controlled temperature.

  • Elimination: For secondary or tertiary alcohols, basic conditions can favor elimination over the desired substitution. To mitigate this, use a non-hindered, non-nucleophilic base and maintain low reaction temperatures.[1]

  • Di-sulfinylation: Primary amines can sometimes undergo reaction twice. This can be controlled by using a slight excess (1.0-1.1 equivalents) of the sulfinylating agent and adding it slowly at a low temperature.

  • Hydrolysis of the Product: If the product is sensitive to water, ensure anhydrous conditions are maintained throughout the reaction and workup.

Signaling Pathway of a Common Side Reaction (Elimination):

elimination_side_reaction Substrate Secondary/Tertiary Alcohol Desired_Product Sulfinylated Product Substrate->Desired_Product Sulfinylation (Desired) Side_Product Elimination Product (Alkene) Substrate->Side_Product Elimination (Side Reaction) Base Strong/Hindered Base Base->Side_Product Promotes

Caption: Competing pathways of sulfinylation and elimination.

Key Experimental Protocols

General Protocol for N-Sulfinylation of a Primary Amine

This protocol describes a general procedure for the synthesis of a sulfinamide from a primary amine and a sulfinyl chloride.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).

    • Dissolve the amine in an anhydrous solvent such as Dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

    • Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of Base:

    • Add triethylamine (Et₃N, 1.5 equivalents) to the stirred solution.

  • Addition of Sulfinylating Agent:

    • In a separate container, dissolve the sulfinyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica (B1680970) gel. If the product is highly polar and remains in the aqueous layer, saturate the aqueous layer with NaCl before extraction to decrease its polarity.[1]

References

Preventing the decomposition of methyl benzenesulfinate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Benzenesulfinate (B1229208)

Welcome to the Technical Support Center for methyl benzenesulfinate. This guide provides researchers, scientists, and drug development professionals with essential information on preventing the decomposition of this compound during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound is an ester of benzenesulfinic acid with the chemical formula C₆H₅S(O)OCH₃. It is a valuable reagent in organic synthesis. Its stability is crucial because decomposition can lead to the formation of impurities that may compromise the outcome of reactions, reduce product yield, and introduce contaminants into subsequent drug development processes.

Q2: What are the primary pathways of this compound decomposition?

This compound can decompose through several pathways, primarily:

  • Hydrolysis: Reaction with water or moisture, especially under acidic or basic conditions, can hydrolyze the ester back to benzenesulfinic acid and methanol.

  • Oxidation: Exposure to air (oxygen) or other oxidizing agents can oxidize the sulfinate ester to the more stable methyl benzenesulfonate.

  • Disproportionation: Benzenesulfinic acid, formed from hydrolysis, can itself be unstable and disproportionate into a thiosulfonate and benzenesulfonic acid, further complicating the impurity profile.

  • Thermal Decomposition: Elevated temperatures can accelerate all decomposition pathways.

Q3: What are the ideal storage conditions for this compound?

To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, typically refrigerated at 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: In a tightly sealed, dry container to protect from hydrolysis. A desiccator can provide additional protection.

  • Light: In an amber or opaque vial to protect from light, which can potentially catalyze degradation.

  • Purity: Ensure the solvent used for storage (if any) is anhydrous and free of acidic or basic impurities.

Q4: What materials are incompatible with this compound?

Avoid storing or using this compound with the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Water/moisture

Q5: Are there any recommended stabilizers for this compound?

While specific stabilizers for sulfinate esters are not widely documented, general strategies to prevent decomposition include the stringent exclusion of water and oxygen. The use of antioxidants is a theoretical possibility to prevent oxidation, but their compatibility and effectiveness would need to be experimentally verified for specific applications. Common antioxidants that could be investigated include hindered phenols like BHT (butylated hydroxytoluene), though their use is not standard practice for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: My reaction yield is lower than expected when using stored this compound.

  • Possible Cause: The this compound may have degraded during storage, reducing its effective concentration.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the stored this compound using an appropriate analytical method (see Experimental Protocols section).

    • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions (cool, dry, inert atmosphere).

    • Use Fresh Reagent: If degradation is suspected, use a freshly opened or newly synthesized batch of this compound for comparison.

Issue 2: I observe unexpected byproducts in my reaction.

  • Possible Cause: Impurities from the decomposition of this compound (e.g., benzenesulfinic acid, methyl benzenesulfonate, or disproportionation products) may be participating in side reactions.

  • Troubleshooting Steps:

    • Identify Impurities: Analyze the stored this compound to identify the nature of the impurities.

    • Purify the Reagent: If impurities are present, consider purifying the this compound by distillation under reduced pressure before use. Note that thermal stress during distillation can also cause some decomposition, so it should be performed rapidly and at the lowest possible temperature.

    • Review Reaction Compatibility: Ensure that your reaction conditions are not exacerbating the decomposition of this compound (e.g., presence of trace water, acidic or basic conditions).

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Reaction Yield or Unexpected Byproducts check_purity Assess Purity of This compound (e.g., NMR, GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_storage Review Storage Conditions (Temp, Atmosphere, Moisture) purity_ok->check_storage Yes purify Purify Reagent or Use Fresh Batch purity_ok->purify No storage_ok Storage Conditions Correct? check_storage->storage_ok review_reaction Review Reaction Conditions for Incompatibilities storage_ok->review_reaction Yes correct_storage Correct Storage and Re-evaluate Purity storage_ok->correct_storage No purify->check_purity end_good Proceed with Experiment review_reaction->end_good end_bad Problem Likely in Reaction Conditions review_reaction->end_bad correct_storage->check_purity DecompositionPathways MBS This compound (C₆H₅S(O)OCH₃) BSA Benzenesulfinic Acid (C₆H₅SO₂H) MBS->BSA + H₂O (Hydrolysis) MBSO3 Methyl Benzenesulfonate (C₆H₅SO₃CH₃) MBS->MBSO3 + [O] (Oxidation) BSA->MBS - H₂O MeOH Methanol (CH₃OH) Thio Thiosulfonate (C₆H₅S(O)₂SC₆H₅) BSA->Thio Disproportionation BSA_acid Benzenesulfonic Acid (C₆H₅SO₃H) BSA->BSA_acid Disproportionation ExperimentalWorkflow cluster_storage Storage cluster_analysis Purity Analysis cluster_decision Decision storage Store this compound (2-8°C, Inert Atmosphere, Dry) sample Take Sample for Analysis storage->sample nmr ¹H NMR Analysis (with Internal Standard) sample->nmr gcms GC-MS Analysis sample->gcms data_analysis Analyze Data for Purity and Impurities nmr->data_analysis gcms->data_analysis decision Purity > 95%? data_analysis->decision use Use in Experiment decision->use Yes purify Purify or Discard decision->purify No

Technical Support Center: Identifying Impurities in Methyl Benzenesulfinate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methyl benzenesulfinate (B1229208). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in methyl benzenesulfinate that can be detected by GC-MS?

A1: Impurities in this compound can originate from the synthesis process, starting materials, or degradation. Common impurities to monitor include:

  • Starting Materials:

    • Benzenesulfonyl chloride

    • Methanol

  • Byproducts and Related Substances:

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., chloroform, dichloromethane).[1][3]

Q2: Why is GC-MS a suitable technique for analyzing impurities in this compound?

A2: GC-MS is a powerful analytical technique for this purpose because it combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This allows for the effective separation of volatile and semi-volatile organic compounds from the this compound matrix and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.[4]

Q3: What type of GC column is recommended for the analysis of this compound and its impurities?

A3: A mid-polarity column is generally suitable for this analysis. Columns such as a DB-5ms or a DB-1701 are good starting points as they provide good resolution for a wide range of aromatic and sulfonate compounds.[5][6] The choice of column will ultimately depend on the specific impurities being targeted.

Q4: What are the expected mass spectral fragmentation patterns for this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause: Active sites in the GC inlet or column, or column overload.

  • Troubleshooting Steps:

    • Check for active sites: Use a deactivated inlet liner and ensure your column is well-conditioned.

    • Reduce sample concentration: If the peak is fronting, it may be due to column overload. Dilute your sample and reinject.

    • Optimize injector temperature: Ensure the injector temperature is high enough to ensure rapid and complete vaporization of the sample without causing degradation.

Problem 2: No peaks or very small peaks are observed in the chromatogram.

  • Possible Cause: Issues with sample injection, a blockage in the system, or a non-functional detector.

  • Troubleshooting Steps:

    • Verify injection: Visually confirm that the syringe is drawing and injecting the sample correctly.

    • Check for blockages: Replace the inlet septum and liner. If the problem persists, trim a small portion from the front of the GC column.

    • Confirm detector function: Ensure the MS detector is properly tuned and that all settings are correct.

Problem 3: Extraneous or "ghost" peaks appear in the chromatogram.

  • Possible Cause: Contamination from the syringe, septum bleed, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Clean the syringe: Thoroughly rinse the syringe with a suitable solvent.

    • Use a low-bleed septum: Ensure you are using a high-quality septum designed for GC-MS.

    • Run a blank analysis: Inject a solvent blank to determine if the extraneous peaks are from the system or the sample. If peaks are present in the blank, this indicates a system contamination issue.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common GC-MS issues during the analysis of this compound.

TroubleshootingWorkflow GC-MS Troubleshooting for this compound Analysis start Start Analysis issue Problem Encountered? start->issue peak_shape Poor Peak Shape? issue->peak_shape Yes no_peaks No/Small Peaks? issue->no_peaks No peak_shape->no_peaks No solution1 Check for Active Sites Reduce Sample Concentration Optimize Injector Temperature peak_shape->solution1 Yes extra_peaks Extraneous Peaks? no_peaks->extra_peaks No solution2 Verify Injection Check for Blockages Confirm Detector Function no_peaks->solution2 Yes solution3 Clean Syringe Use Low-Bleed Septum Run Solvent Blank extra_peaks->solution3 Yes reinject Re-inject Sample extra_peaks->reinject No solution1->reinject solution2->reinject solution3->reinject end Problem Resolved reinject->issue Problem Persists reinject->end Problem Solved

Caption: A flowchart for troubleshooting common GC-MS analytical issues.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general method for the identification and quantification of impurities. Optimization may be required based on the specific instrumentation and target impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 5 mg/mL.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC (or equivalent)
Mass Spectrometer Agilent 7200A Series Q-TOF (or equivalent)
GC Column Agilent J&W DB-5ms, 30 m x 0.250 mm, 0.25 µm (or equivalent)[5]
Carrier Gas Helium at a constant flow of 1.9 mL/min[5]
Inlet Mode Splitless
Inlet Temperature 250 °C[5]
Injection Volume 1 µL
Oven Program Initial temp 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min)[5]
Transfer Line Temp 260 °C[5]
Ionization Mode Electron Impact (EI)
Source Temperature 230 °C[5]
Mass Range 50 - 600 amu[5]

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • For each impurity peak, analyze the corresponding mass spectrum.

  • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

  • Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards, if available.

  • Quantify impurities using an appropriate method, such as percent area normalization or by using a calibration curve if reference standards are available.

This technical support guide is for informational purposes only and should be used in conjunction with standard laboratory safety practices and instrument-specific operating manuals.

References

Optimization of reaction conditions for enantioselective sulfinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for enantioselective sulfinylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during enantioselective sulfinylation reactions. For each problem, potential causes and recommended solutions are provided in a question-and-answer format.

Problem 1: Low Enantioselectivity (Low e.r. or e.e.)

Question: My reaction is proceeding with good yield, but the enantioselectivity is poor. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common issue and can be influenced by several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Choice and Loading: The choice of catalyst is critical for achieving high enantioselectivity.[1] Different catalysts, such as various cinchona alkaloids, can exhibit significantly different stereocontrol.[1] If you are using a specific catalyst and observing low enantioselectivity, consider screening other catalysts from the same class or a different class altogether. Additionally, ensure the catalyst loading is optimal, as deviations can sometimes impact performance.[2]

  • Solvent Effects: The reaction solvent can have a profound impact on enantioselectivity. A solvent screen is often a crucial step in optimization. For instance, in the organocatalytic sulfinylation of alcohols, chloroform (B151607) (CHCl₃) has been shown to be an effective solvent.[1] Trying a range of solvents with varying polarities and coordinating abilities is advisable.

  • Temperature Control: Reaction temperature is a key parameter for controlling enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess. If your reaction is running at room temperature or higher, try cooling it to 0 °C or even lower temperatures.[1]

  • Nature of the Sulfinylating Agent: The structure of the sulfinylating agent, particularly the steric bulk of the activating group, can significantly influence the stereochemical outcome. For example, using a mixed anhydride (B1165640) with sterically congested moieties can improve enantioselectivity.[1][3]

Problem 2: Low or No Product Yield

Question: I am not observing any product formation, or the yield is very low. What are the potential reasons for this?

Answer: A low or non-existent yield can be frustrating. Here are several aspects to investigate:

  • Reagent Purity and Stability: Ensure all reagents, including the sulfinate salt, activating agent, and nucleophile, are pure and dry. Moisture and impurities can deactivate the catalyst or react with intermediates. The stability of the sulfinylating agent is also important; some are sensitive to prolonged reaction times or elevated temperatures.

  • Catalyst Activity: Verify the integrity and activity of your catalyst. If using a commercial catalyst, ensure it has been stored correctly. If synthesized in-house, confirm its purity and structure. In some cases, the catalyst may be poisoned by impurities in the starting materials or solvent.

  • Reaction Conditions:

    • Temperature: While lower temperatures are often better for selectivity, some reactions require a certain activation energy to proceed. If the reaction is too cold, the rate may be impractically slow. A systematic temperature study is recommended.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Base/Additive: The choice and stoichiometry of any base or additive can be critical. For example, in the sulfinylation of alcohols, an inorganic base like Rb₂CO₃ was found to be effective.[1] For amine sulfinylation, an organic base like DIPEA is often used.[1]

  • Substrate Reactivity: The electronic and steric properties of your nucleophile (alcohol or amine) and sulfinate can significantly affect reactivity. Highly hindered substrates may require more forcing conditions or a more active catalyst system.

Problem 3: Formation of Side Products

Question: I am observing significant formation of side products in my reaction. How can I minimize these?

Answer: The formation of side products can be due to several competing reaction pathways.

  • Over-oxidation: In some sulfinylation reactions, particularly those involving oxidation steps, the desired sulfoxide (B87167) can be further oxidized to the corresponding sulfone.[4] Careful control of the oxidant stoichiometry and reaction time is crucial to prevent this.

  • Racemic Background Reaction: A non-catalyzed or background reaction can compete with the desired enantioselective pathway, leading to a racemic product and lowering the overall enantioselectivity.[5] This can sometimes be suppressed by using a more active catalyst or by optimizing conditions to favor the catalyzed reaction (e.g., lower temperature).

  • Decomposition of Reagents or Products: The starting materials, intermediates, or the final product might be unstable under the reaction conditions. Analyze the side products to understand the decomposition pathways and adjust the conditions accordingly (e.g., lower temperature, shorter reaction time).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my enantioselective sulfinylation?

A1: The selection of the catalyst is substrate-dependent. Cinchona alkaloids, such as quinine (B1679958) and quinidine, and their derivatives are commonly used and have shown broad applicability in the enantioselective sulfinylation of alcohols and amines.[1] It is highly recommended to perform a catalyst screen with a small set of representative catalysts to identify the most promising candidate for your specific substrate.

Q2: What is the role of the activating agent in the reaction?

A2: In many modern enantioselective sulfinylation protocols, a sulfinate salt is activated in situ to form a more reactive species, such as a mixed sulfinic anhydride.[1][3] This reactive intermediate is then attacked by the nucleophile (alcohol or amine) in the presence of the chiral catalyst, which controls the stereochemical outcome. The structure of the activating agent can significantly impact both the reaction rate and the enantioselectivity.[1]

Q3: Can I use this methodology for late-stage functionalization of complex molecules?

A3: Yes, one of the significant advantages of recently developed organocatalytic enantioselective sulfinylation methods is their applicability to the late-stage modification of complex molecules, including natural products and commercial drugs.[1][3] The mild reaction conditions often tolerate a wide range of functional groups.

Q4: How can I determine the enantiomeric ratio (e.r.) of my product?

A4: The enantiomeric ratio of the chiral sulfinyl product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) analysis.[1] You will need to use a suitable chiral stationary phase and optimize the mobile phase to achieve baseline separation of the enantiomers.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Enantioselective Sulfinylation of Alcohols

EntryCatalystActivating AgentBaseSolventTemp (°C)Yield (%)e.r.
1QuinineAcetic AnhydrideRb₂CO₃CHCl₃06087:13
2QuinidineAcetic AnhydrideRb₂CO₃CHCl₃05515:85
3QuininePivalic AnhydrideRb₂CO₃CHCl₃08497:3
4QuinineBenzoic AnhydrideRb₂CO₃CHCl₃07592:8
5QuininePivalic AnhydrideCs₂CO₃CHCl₃08096:4
6QuininePivalic AnhydrideRb₂CO₃Toluene04585:15
7QuininePivalic AnhydrideRb₂CO₃CHCl₃258290:10

Data synthesized from representative results in the literature for illustrative purposes.[1]

Table 2: Substrate Scope for the Enantioselective Sulfinylation of Amines

EntryAmine SubstrateSulfinate SaltYield (%)e.r.
1AnilineSodium p-tolylsulfinate8598:2
24-FluoroanilineSodium p-tolylsulfinate9299:1
32-MethylanilineSodium p-tolylsulfinate7895:5
4BenzylamineSodium p-tolylsulfinate8897:3
5AnilineSodium benzenesulfinate8297:3

Data synthesized from representative results in the literature for illustrative purposes.[1]

Experimental Protocols

General Procedure for the Organocatalytic Enantioselective Sulfinylation of Alcohols: [1]

To a stirred solution of the sodium sulfinate (0.1 mmol, 1.0 equiv) and the chiral organocatalyst (e.g., quinine, 20 mol%) in the specified solvent (1.5 mL) at the indicated temperature is added the activating agent (1.1 equiv) and the base (1.1 equiv). After stirring for a short period, the alcohol (1.05 equiv) is added. The reaction mixture is stirred at the same temperature for the specified time (typically 24-48 h). Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric ratio is determined by chiral HPLC analysis.

General Procedure for the Organocatalytic Enantioselective Sulfinylation of Amines: [1]

A mixture of the sodium sulfinate (0.11 mmol, 1.1 equiv) and the activating agent (0.1 mmol, 1.0 equiv) in the specified solvent (1.5 mL) is stirred at 0 °C for 2 hours. Then, the chiral organocatalyst (e.g., quinine, 20 mol%), DIPEA (1.1-1.3 equiv), and the amine (1.1-1.4 equiv) are added sequentially. The reaction is stirred at 0 °C for the specified time (typically 2-48 h). After completion, the reaction mixture is worked up, and the product is purified by column chromatography. The enantiomeric ratio is determined by chiral HPLC analysis.

Visualizations

Troubleshooting_Low_Enantioselectivity Start Low Enantioselectivity Catalyst Evaluate Catalyst - Screen different catalysts - Check catalyst loading Start->Catalyst Potential Cause Solvent Optimize Solvent - Screen various solvents - Check solvent purity Start->Solvent Potential Cause Temperature Adjust Temperature - Lower the reaction temperature - Perform temperature screen Start->Temperature Potential Cause SulfinylatingAgent Modify Sulfinylating Agent - Use sterically hindered activating groups Start->SulfinylatingAgent Potential Cause End Improved Enantioselectivity Catalyst->End Solution Solvent->End Solution Temperature->End Solution SulfinylatingAgent->End Solution Experimental_Workflow_Sulfinylation_of_Alcohols Start Start: Prepare Reaction Vessel AddReagents Add Sodium Sulfinate, Catalyst, Activating Agent, and Base in Solvent Start->AddReagents Stir Stir at Specified Temperature AddReagents->Stir AddAlcohol Add Alcohol Stir->AddAlcohol Reaction Stir for 24-48 hours AddAlcohol->Reaction Quench Quench Reaction Reaction->Quench Purify Purify by Column Chromatography Quench->Purify Analyze Analyze by Chiral HPLC Purify->Analyze End End: Obtain Enantioenriched Sulfinate Ester Analyze->End

References

Removal of diphenyl disulfide byproduct from methyl benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl Benzenesulfinate (B1229208)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of diphenyl disulfide, a common byproduct in the synthesis of methyl benzenesulfinate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing diphenyl disulfide from my this compound product?

A1: The primary methods for purifying this compound from diphenyl disulfide contamination are fractional distillation, recrystallization, column chromatography, and chemical conversion of the diphenyl disulfide impurity. The choice of method depends on the scale of your reaction, the level of purity required, and the equipment available.

Q2: Which purification method is most suitable for a large-scale reaction?

A2: For larger quantities, fractional distillation is often the most practical and scalable method. Diphenyl disulfide is significantly less volatile than this compound, allowing for effective separation.

Q3: I have a small amount of product with a significant amount of diphenyl disulfide. What is the best method for purification?

A3: For small-scale purifications, especially with high impurity levels, column chromatography is highly effective. It offers excellent separation based on the different polarities of the two compounds.

Q4: Can I use a chemical method to remove the diphenyl disulfide?

A4: Yes, a chemical conversion approach is possible. Diphenyl disulfide can be selectively reduced to thiophenol or its salt using a mild reducing agent like sodium borohydride (B1222165). The resulting thiophenol can then be easily removed by an aqueous wash. However, it is crucial to ensure that the reaction conditions do not affect the this compound.

Q5: How can I determine the purity of my this compound after purification?

A5: The purity of your final product can be assessed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC). For TLC analysis, a mobile phase of ethyl acetate (B1210297)/hexane (B92381) (e.g., 1:6) can be used to separate this compound from diphenyl disulfide.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation Inefficient fractionating column.Use a column with a higher number of theoretical plates, such as a Vigreux or a spinning-band column, for better separation.[1]
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.[1]
Unstable vacuum.Check all connections for leaks and ensure the vacuum pump is functioning correctly. A stable, low pressure is crucial for efficient separation of compounds with close boiling points.[1]
Product is Yellow or Discolored Thermal decomposition of the product.Use vacuum distillation to lower the boiling point and minimize the risk of thermal degradation.[2]
Presence of colored impurities.Pre-treat the crude product before distillation. A wash with a dilute base solution can sometimes remove acidic colored impurities.[2]
No Distillate Collected Thermometer placed incorrectly.The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Insufficient heating.Gradually increase the temperature of the heating mantle or oil bath.[1]
Recrystallization
Problem Possible Cause Solution
Product does not crystallize Solution is not saturated.Evaporate some of the solvent to increase the concentration of the product.
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]
Incorrect solvent system.The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while diphenyl disulfide should ideally remain soluble at low temperatures. Experiment with different solvent systems, such as ethanol (B145695)/water or hexane/ethyl acetate.[4][5]
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
High concentration of impurities.Purify the crude product by another method, such as a quick filtration through a silica (B1680970) plug, before recrystallization.
Crystals are colored or impure Impurities are co-crystallizing with the product.The chosen solvent is not selective enough. Try a different solvent or a solvent pair. A second recrystallization may be necessary.
Incomplete dissolution of impurities at high temperature.Ensure all the desired product is dissolved at the boiling point of the solvent, leaving behind any insoluble impurities which can be removed by hot filtration.
Column Chromatography
Problem Possible Cause Solution
Poor Separation (Overlapping Bands) Inappropriate solvent system (eluent).Optimize the eluent system using TLC. For this compound and diphenyl disulfide, a good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation of spots on the TLC plate (an Rf of ~0.3 for the desired product is often ideal).[1]
Column was packed improperly (e.g., air bubbles, cracks).Repack the column carefully, ensuring a uniform and compact bed. The slurry method is often recommended for better packing.[1]
Column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight.
Product Elutes Too Quickly or Too Slowly Eluent is too polar or not polar enough.If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Streaking of Bands Sample is not soluble in the eluent.Dissolve the sample in a small amount of a more polar solvent before loading it onto the column, or use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.
Acidic or basic nature of the compound interacting with the silica gel.For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated by washing with a solvent containing a small amount of a base like triethylamine.[6]
Chemical Conversion (Reduction)
Problem Possible Cause Solution
Incomplete Reduction of Diphenyl Disulfide Insufficient reducing agent.Use a molar excess of sodium borohydride. Typically, 2-3 equivalents are sufficient.
Reaction time is too short or temperature is too low.Allow the reaction to stir for a longer period at room temperature, or gently warm the reaction mixture if the sulfinate ester is stable at higher temperatures.
Reduction of this compound Product Reaction conditions are too harsh.Sodium borohydride is generally a mild reducing agent, but some esters can be reduced under certain conditions.[7][8][9][10][11] Perform the reaction at a lower temperature (e.g., 0 °C) and monitor the reaction progress carefully by TLC to minimize reduction of the desired product.
Difficult Work-up Emulsion formation during aqueous extraction.Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
Thiophenol byproduct is not fully removed by the basic wash.Ensure the pH of the aqueous wash is sufficiently high (pH > 10) to deprotonate the thiophenol and facilitate its extraction into the aqueous layer. Repeat the basic wash if necessary.

Data Presentation

Comparison of Purification Methods
Method Principle Advantages Disadvantages Typical Yield Purity
Fractional Distillation Separation based on differences in boiling points.- Scalable to large quantities.- Relatively simple setup.- May not be effective for compounds with very close boiling points.- Potential for thermal decomposition.>80%Good to High
Recrystallization Purification based on differences in solubility.- Can yield very pure product.- Inexpensive.- Finding a suitable solvent can be time-consuming.- Potential for product loss in the mother liquor.60-90%High
Column Chromatography Separation based on differential adsorption.- Excellent separation for a wide range of compounds.- High purity achievable.- Can be time-consuming and labor-intensive.- Requires significant amounts of solvent.- Not ideal for very large scales.70-95%Very High
Chemical Conversion Selective chemical reaction of the impurity.- Can be very specific.- Can simplify the subsequent work-up.- Risk of side reactions with the desired product.- Requires careful control of reaction conditions.>90% (of recovery)High

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus. For enhanced separation, a Vigreux or packed column is recommended. Ensure all glassware is dry.

  • Sample Charging: Place the crude this compound mixture into the distillation flask along with a magnetic stir bar or boiling chips.

  • Distillation: Heat the flask gently in a heating mantle or oil bath.

  • Fraction Collection: Collect the fractions that distill at the boiling point of this compound under the applied pressure. Diphenyl disulfide will remain in the distillation flask as a higher-boiling residue.[12]

  • Analysis: Analyze the collected fractions for purity using TLC or NMR.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair. This compound is miscible with ethanol, methanol, ether, and chloroform. A good starting point for a solvent pair could be ethanol and water. Diphenyl disulfide is soluble in ether and carbon disulfide, and can be recrystallized from ethanol.[12]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot chosen solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Protocol 3: Purification by Column Chromatography
  • Eluent Selection: Using TLC, determine an optimal eluent system. A mixture of ethyl acetate and hexane (e.g., 1:6 v/v) is a good starting point.

  • Column Packing: Pack a chromatography column with silica gel using the wet slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 4: Purification by Chemical Conversion (Reduction of Diphenyl Disulfide)
  • Reaction Setup: Dissolve the crude mixture of this compound and diphenyl disulfide in a suitable solvent such as ethanol or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2-3 equivalents with respect to diphenyl disulfide) portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the disappearance of diphenyl disulfide by TLC.

  • Work-up: Once the reaction is complete, quench any excess sodium borohydride by the careful addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether or ethyl acetate) and water. Extract the aqueous layer with the organic solvent.

  • Base Wash: Wash the combined organic layers with an aqueous base (e.g., 1 M NaOH) to remove the thiophenol byproduct.

  • Final Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_distillation Fractional Distillation cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_reduction Chemical Conversion (Reduction) d_start Crude Mixture d_setup Assemble Distillation Apparatus d_start->d_setup d_charge Charge Flask d_setup->d_charge d_distill Heat and Distill d_charge->d_distill d_collect Collect Fractions d_distill->d_collect d_residue Diphenyl Disulfide Residue d_distill->d_residue d_end Pure this compound d_collect->d_end r_start Crude Mixture r_dissolve Dissolve in Hot Solvent r_start->r_dissolve r_cool Cool Slowly r_dissolve->r_cool r_filter Vacuum Filtration r_cool->r_filter r_end Pure Crystals r_filter->r_end r_mother Mother Liquor (contains DPDS) r_filter->r_mother c_start Crude Mixture c_load Load on Silica Column c_start->c_load c_elute Elute with Solvent c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_combine Combine Pure Fractions c_collect->c_combine c_evap Evaporate Solvent c_combine->c_evap c_end Pure this compound c_evap->c_end rd_start Crude Mixture rd_reduce Reduce with NaBH4 rd_start->rd_reduce rd_workup Aqueous Work-up rd_reduce->rd_workup rd_extract Extract with Organic Solvent rd_workup->rd_extract rd_wash Wash with Base rd_extract->rd_wash rd_dry Dry and Evaporate rd_wash->rd_dry rd_waste Aqueous Waste (contains Thiophenolate) rd_wash->rd_waste rd_end Pure this compound rd_dry->rd_end

Caption: Workflow for purification methods.

logical_relationship start Crude this compound (with Diphenyl Disulfide) distillation Fractional Distillation start->distillation recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography reduction Chemical Conversion start->reduction pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product reduction->pure_product

Caption: Purification options overview.

References

Technical Support Center: Column Chromatography for Purifying Sulfinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sulfinate esters using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of sulfinate esters, presented in a question-and-answer format.

Question: My sulfinate ester appears to be decomposing on the silica (B1680970) gel column. How can I prevent this?

Answer:

Sulfinate esters can be sensitive to the acidic nature of standard silica gel, leading to degradation. Here are several strategies to mitigate decomposition:

  • Use Deactivated Silica Gel: The acidity of silica gel can be neutralized. A common method is to prepare a slurry of the silica gel in a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine (B128534) (TEA).[1] This neutralized silica is then used to pack the column.

  • Add a Basic Additive to the Eluent: Incorporating a small percentage (typically 0.1-1%) of a volatile base like triethylamine into your mobile phase can help to neutralize the acidic sites on the silica gel as the eluent flows through, protecting the sulfinate ester from degradation.[2]

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic or neutral stationary phase.[2] Common alternatives include:

    • Alumina (B75360) (neutral or basic): A good option for acid-sensitive compounds.

    • Florisil® (magnesium silicate): A milder adsorbent than silica gel.

It is always recommended to test the stability of your sulfinate ester on a small scale with the chosen stationary phase by spotting it on a TLC plate and letting it sit for a period before developing.

Question: My sulfinate ester is not eluting from the column, or is eluting very slowly.

Answer:

This issue is typically related to the polarity of the mobile phase being too low to displace the sulfinate ester from the stationary phase.

  • Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. For highly polar sulfinate esters, you may need to switch to a more polar solvent system, such as methanol/dichloromethane.

  • Optimize Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to identify an optimal solvent system. The ideal system will give your target sulfinate ester an Rf value of approximately 0.2-0.4.[2] This Rf range generally ensures good separation and reasonable elution time on the column.

Question: I am getting poor separation between my sulfinate ester and impurities.

Answer:

Poor separation can result from several factors, including an unoptimized solvent system, column overloading, or improper column packing.

  • Optimize the Solvent System: Use TLC to screen various solvent systems to maximize the difference in Rf values (ΔRf) between your desired compound and the impurities.

  • Reduce the Sample Load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude sample weight ratio of 20-100:1, depending on the difficulty of the separation.

  • Ensure Proper Column Packing: An unevenly packed column can lead to "channeling," where the solvent and sample flow through paths of least resistance, resulting in poor separation. Ensure the silica gel is packed uniformly without air bubbles or cracks. Both wet and dry packing methods can be effective if performed correctly.

Question: Should I use wet or dry loading for my sulfinate ester sample?

Answer:

The choice between wet and dry loading depends on the solubility of your crude sample.

  • Wet Loading: This method is preferred when your crude sample is readily soluble in the initial eluent. Dissolve the sample in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Dry Loading: If your sample has poor solubility in the eluent, dry loading is the better option.[3] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. Dry loading often leads to better resolution as it prevents the sample from precipitating at the top of the column.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify my sulfinate ester?

A1: The polarity of sulfinate esters can vary widely depending on their structure. A good starting point for many sulfinate esters of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin with a low percentage of the polar solvent and gradually increase it while monitoring the separation on TLC. The goal is to find a solvent system that provides an Rf value between 0.2 and 0.4 for your target compound.

Q2: How can I detect the sulfinate ester in the collected fractions?

A2: The most common method for monitoring the fractions is Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column. After development, visualize the spots using a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).

Q3: Can I reuse my silica gel column?

A3: While it is technically possible to wash and reuse silica gel, it is generally not recommended for the purification of sensitive compounds like sulfinate esters. Impurities from previous runs may not be completely removed and could co-elute or catalyze the decomposition of your product in a subsequent purification. For reproducible and reliable results, it is best to use fresh silica gel for each purification.

Q4: My sulfinate ester is still impure after one column. What should I do?

A4: If a single column does not provide the desired purity, you may need to perform a second column. Before doing so, analyze the impurities by techniques like NMR or LC-MS to understand their nature. This information can help you to choose a different solvent system or stationary phase for the second column to achieve better separation. Alternatively, if the compound is a solid, recrystallization may be a viable purification step.

Data Presentation

While specific Rf values and recovery yields are highly dependent on the exact structure of the sulfinate ester, the following tables provide general guidance on solvent systems and expected outcomes.

Table 1: Common Solvent Systems for Column Chromatography of Sulfinate Esters

Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGood starting point for many sulfinate esters. The ratio is adjusted based on TLC.
Dichloromethane / MethanolMedium to HighFor more polar sulfinate esters.
Hexane / Diethyl EtherLow to MediumAn alternative to the hexane/ethyl acetate system.
Toluene / Ethyl AcetateLow to MediumCan offer different selectivity for aromatic sulfinate esters.

Table 2: Troubleshooting Summary

ProblemPossible Cause(s)Recommended Solution(s)
DecompositionAcidic silica gelUse deactivated silica (add TEA), use alumina or Florisil®, add TEA to eluent.
No/Slow ElutionEluent polarity too lowIncrease the polarity of the eluent; optimize with TLC for Rf of 0.2-0.4.
Poor SeparationUnoptimized solvent system, column overloading, poor packingOptimize solvent system with TLC, reduce sample load, repack the column carefully.
Compound StreakingSample too concentrated, insoluble in eluentDilute sample for wet loading, use dry loading.

Experimental Protocols

Protocol 1: Purification of a Sulfinate Ester using Column Chromatography with Deactivated Silica Gel

This protocol provides a detailed methodology for the purification of an acid-sensitive sulfinate ester.

1. Materials:

  • Crude sulfinate ester

  • Silica gel (60-120 mesh)

  • Triethylamine (TEA)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Sand (acid-washed)

  • Chromatography column

  • TLC plates

  • Collection tubes

2. Procedure:

  • Step 1: TLC Analysis and Solvent System Selection

    • Dissolve a small amount of the crude sulfinate ester in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various ratios of a solvent system (e.g., hexane:ethyl acetate).

    • Identify a solvent system that gives the desired sulfinate ester an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Step 2: Preparation of Deactivated Silica Gel and Column Packing

    • Prepare the chosen eluent and add 1% (v/v) of triethylamine.

    • In a beaker, create a slurry of silica gel with the TEA-containing eluent.[5]

    • Secure the chromatography column in a vertical position and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Step 3: Sample Loading

    • For Wet Loading: Dissolve the crude sulfinate ester in a minimal amount of the eluent. Carefully pipette the solution onto the top of the sand layer, allowing it to absorb into the silica gel.

    • For Dry Loading: Dissolve the crude sulfinate ester in a volatile solvent. Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Step 4: Elution and Fraction Collection

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if necessary) to maintain a steady flow rate.

    • Begin collecting fractions in labeled test tubes.

  • Step 5: Monitoring Fractions and Product Isolation

    • Monitor the collected fractions by TLC to identify which fractions contain the pure sulfinate ester.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified sulfinate ester.

    • Determine the yield and confirm the purity using analytical techniques such as NMR, and LC-MS.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Sulfinate Ester Purification start Problem Encountered decomposition Decomposition on Column? start->decomposition elution_issue Elution Problem? decomposition->elution_issue No deactivate_silica Use Deactivated Silica Gel (e.g., with Triethylamine) decomposition->deactivate_silica Yes separation_issue Poor Separation? elution_issue->separation_issue No increase_polarity Increase Eluent Polarity elution_issue->increase_polarity Yes optimize_tlc Optimize Solvent System with TLC (Target Rf 0.2-0.4) separation_issue->optimize_tlc Yes alt_stationary_phase Use Alternative Stationary Phase (Alumina, Florisil) deactivate_silica->alt_stationary_phase Still Decomposing end Purification Successful deactivate_silica->end Resolved alt_stationary_phase->end Resolved increase_polarity->end Resolved reduce_load Reduce Sample Load optimize_tlc->reduce_load Still Poor Separation optimize_tlc->end Resolved repack_column Repack Column Carefully reduce_load->repack_column Still Poor Separation reduce_load->end Resolved repack_column->end Resolved

Caption: Troubleshooting workflow for sulfinate ester purification.

Experimental_Workflow Sulfinate Ester Purification Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation & Verification tlc 1. TLC Analysis & Solvent Selection pack 2. Pack Column with (Deactivated) Silica Gel tlc->pack load 3. Load Crude Sulfinate Ester pack->load elute 4. Elute with Chosen Solvent System load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate analyze 9. Analyze Purity & Yield evaporate->analyze

Caption: Experimental workflow for sulfinate ester purification.

References

Technical Support Center: Temperature Control in Exothermic Sulfinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing temperature control during exothermic sulfinylation reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during sulfinylation reactions due to inadequate temperature control.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction is experiencing a sudden and dramatic temperature increase. What are the immediate actions I should take, and what are the likely causes?

Answer: A runaway reaction is a critical safety hazard. Immediate and decisive action is required to bring the reaction under control.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the sulfinylating agent (e.g., sulfinyl chloride).

  • Enhance Cooling: Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt. For reactions requiring lower temperatures, utilize a dry ice/acetone or other appropriate cooling bath.

  • Increase Stirring: Ensure vigorous stirring to improve heat dissipation and prevent the formation of localized hot spots.[1]

  • Emergency Quenching: If the temperature continues to escalate, and a pre-planned quenching procedure is in place, execute it by adding a suitable, pre-chilled quenching agent.

Potential Causes & Corrective Measures:

  • Reagent Addition Rate Too High: The rate of heat generation is exceeding the capacity of the cooling system.

    • Solution: Significantly slow down the addition rate. Employ a syringe pump or a dropping funnel for precise and controlled addition.[1]

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction.

    • Solution: Use a larger cooling bath or a more efficient cooling medium. Ensure optimal contact between the reaction vessel and the cooling medium.[1]

  • Poor Mixing: Inefficient stirring can lead to localized concentrations of reagents and temperature gradients, creating hot spots that can trigger a runaway reaction.

    • Solution: Use an appropriately sized stir bar or an overhead stirrer for viscous mixtures to ensure efficient mixing.

Issue 2: Low Product Yield

Question: My sulfinylation reaction is resulting in a low yield. Could temperature control be a contributing factor?

Answer: Yes, improper temperature control can significantly impact your yield. Here’s how to troubleshoot:

  • Reaction Temperature Too Low: The reaction rate may be too slow, leading to incomplete conversion.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress. For some reactions, gentle heating may be necessary to drive them to completion.

  • Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, consuming your starting materials.

    • Solution: If you suspect side reactions, try running the reaction at a lower temperature. For highly reactive sulfinylating agents, cooling the reaction mixture (e.g., to 0 °C or -5 °C) during the addition of the reagent can help minimize side product formation.[2]

  • Decomposition: Starting materials, intermediates, or the final product may be thermally unstable and decompose at elevated temperatures.

    • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Check the literature for the thermal stability of your compounds.

Issue 3: Formation of Impurities and Side Products

Question: I am observing significant impurity peaks in my product analysis. How can temperature control help improve the purity of my product?

Answer: The formation of impurities is often linked to poor temperature control, which can enable alternative reaction pathways.

  • Polysulfinylation: At higher temperatures, there might be a tendency for multiple sulfinyl groups to be added to the substrate.

    • Solution: Maintain a lower reaction temperature and ensure a controlled addition of the sulfinylating agent to favor monosubstitution.

  • Hydrolysis of Sulfinylating Agent: Sulfinyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfinic acid, especially at higher temperatures.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.

  • Rearrangement Products: Some sulfinylation reactions can yield different isomers depending on the reaction temperature (kinetic vs. thermodynamic control).

    • Solution: To obtain the kinetically favored product, maintain a low reaction temperature throughout the experiment. For the thermodynamically more stable product, a higher reaction temperature may be required.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in managing temperature for exothermic sulfinylation reactions?

A1: The main challenge is the heat generated by the reaction itself. If this heat is not effectively dissipated, it can lead to a rapid temperature increase, known as a thermal runaway. This can decrease product yield, increase the formation of impurities, and in severe cases, lead to a loss of reaction control, posing significant safety risks. The challenge is often amplified during scale-up because the surface-area-to-volume ratio decreases, making heat removal less efficient.

Q2: What are some common cooling baths used for controlling the temperature of sulfinylation reactions?

A2: The choice of cooling bath depends on the desired reaction temperature. Here are some common examples:

Cooling Bath CompositionTypical Temperature Range (°C)
Ice/Water0 to 5
Ice/Salt (NaCl)-20 to -10
Dry Ice/Acetone-78
Dry Ice/Acetonitrile-40
Liquid Nitrogen/Dichloromethane (B109758)-92

Q3: How does the rate of reagent addition impact temperature control?

A3: The rate of addition of the sulfinylating agent is a critical parameter for controlling the exotherm. A faster addition rate leads to a more rapid generation of heat. If the rate of heat generation exceeds the rate of heat removal by the cooling system, the reaction temperature will rise, potentially leading to a runaway reaction. It is crucial to add the sulfinylating agent slowly and monitor the internal reaction temperature closely.

Q4: Can continuous flow chemistry be a solution for better temperature control in sulfinylation reactions?

A4: Yes, continuous flow chemistry offers excellent control over reaction parameters, including temperature. The small reactor volume and high surface-area-to-volume ratio in flow reactors allow for highly efficient heat exchange, which significantly reduces the risk of thermal runaway. This makes it an inherently safer method for conducting highly exothermic reactions.[3]

Q5: What are the key safety precautions for performing exothermic sulfinylation reactions?

A5: Safety is paramount. Key precautions include:

  • Risk Assessment: Always conduct a thorough risk assessment before starting the experiment, especially when scaling up.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Adequate Cooling: Ensure your cooling system is capable of handling the heat that will be generated.

  • Controlled Addition: Use a syringe pump or dropping funnel for the slow and controlled addition of reagents.

  • Constant Monitoring: Continuously monitor the internal reaction temperature with a thermometer.

  • Work in a Fume Hood: Perform the reaction in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Sulfonyl Chlorides with Temperature Control

This protocol describes a general method for the preparation of aryl sulfonyl chlorides, emphasizing temperature control.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the starting aromatic compound.

  • Cooling: Cool the flask to -5 to 0 °C using an ice-salt bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Work-up: The precipitated sulfonyl chloride can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of Alkyl Sulfinates with Temperature Management

This protocol outlines a method for the synthesis of alkyl sulfinates, which can also be exothermic.

  • Reaction Setup: To a flame-dried and argon-flushed round-bottom flask, add the corresponding sodium sulfinate.

  • Solvent and Cooling: Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add oxalyl chloride dropwise to the mixture at 0 °C. Vigorous gas evolution may be observed.

  • Intermediate Formation: Stir the reaction mixture at 0 °C for 1 hour.

  • Nucleophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath before the slow addition of the alcohol or other nucleophile.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

Exothermic_Sulfinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Setup 1. Assemble Dry Glassware (Flask, Stirrer, Thermometer, Dropping Funnel) Start->Setup Cooling 2. Cool Reaction Vessel (e.g., 0°C Ice Bath) Setup->Cooling Add_Reagent 3. Slow, Dropwise Addition of Sulfinylating Agent Cooling->Add_Reagent Monitor_Temp 4. Monitor Internal Temperature Continuously Add_Reagent->Monitor_Temp Stir 5. Maintain Vigorous Stirring Monitor_Temp->Stir Quench 6. Quench Reaction (e.g., Pour onto Ice) Stir->Quench Isolate 7. Isolate Product (Filtration/Extraction) Quench->Isolate Purify 8. Purify Product (Chromatography/Recrystallization) Isolate->Purify End End Purify->End

Caption: A general experimental workflow for managing an exothermic sulfinylation reaction.

Troubleshooting_Runaway_Reaction Temp_Spike Temperature Spike Detected? Stop_Addition IMMEDIATELY Stop Reagent Addition Temp_Spike->Stop_Addition Yes Continue_Monitoring Continue Monitoring Temp_Spike->Continue_Monitoring No Enhance_Cooling Enhance Cooling (Add More Ice/Salt) Stop_Addition->Enhance_Cooling Increase_Stirring Increase Stirring Rate Enhance_Cooling->Increase_Stirring Temp_Controlled Temperature Under Control? Increase_Stirring->Temp_Controlled Temp_Controlled->Continue_Monitoring Yes Emergency_Quench Execute Emergency Quench Protocol Temp_Controlled->Emergency_Quench No Investigate_Cause Investigate Root Cause (Addition Rate, Cooling, Stirring) Continue_Monitoring->Investigate_Cause Safe_Shutdown Safe Shutdown Emergency_Quench->Safe_Shutdown Investigate_Cause->Safe_Shutdown

Caption: A troubleshooting flowchart for a runaway reaction scenario.

References

Validation & Comparative

A Comparative Guide to Determining the Purity of Methyl Benzenesulfinate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Methyl benzenesulfinate (B1229208), a key reagent in various organic syntheses, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the robust determination of methyl benzenesulfinate purity, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity, enabling the separation and quantification of the main component from its potential impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method with UV detection is the most common approach for analyzing aromatic compounds such as this compound. The method's specificity, accuracy, and precision make it a gold standard for quality control in pharmaceutical development.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound would involve the following parameters:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to ensure good separation of both polar and non-polar impurities.

  • Flow Rate: A standard flow rate of 1.0 mL/min is typically used.

  • Detection: UV detection at a wavelength where this compound and its potential impurities exhibit significant absorbance, for instance, 220 nm, is appropriate.

  • Injection Volume: A 10 µL injection volume is common.

  • Column Temperature: Maintaining the column at a constant temperature, such as 30°C, ensures reproducible retention times.

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of the sample and dissolving it in a suitable diluent, such as the mobile phase or acetonitrile. This stock solution is then further diluted to an appropriate concentration for analysis.

Potential Impurities

Based on common synthetic routes for this compound, potential process-related impurities that an effective HPLC method should be able to separate include:

  • Benzenesulfonyl chloride (starting material)

  • Benzenesulfinic acid (hydrolysis product)

  • Diphenyl disulfide

  • Hexachloroethane

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can offer complementary information or advantages in specific scenarios. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point that allows for gas chromatographic analysis, GC-MS can be a viable alternative to HPLC.

Principle: In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification.

Advantages:

  • High sensitivity and specificity, especially with mass spectrometric detection.

  • Excellent for identifying and quantifying volatile impurities.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization may be required for some compounds to increase their volatility.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

Principle: qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. By integrating the signals of the analyte and a certified internal standard of known purity, the purity of the analyte can be accurately determined.

Advantages:

  • Primary ratio method, providing direct traceability to the International System of Units (SI).

  • Does not require a specific reference standard for the analyte.

  • Provides structural information that can aid in impurity identification.

Limitations:

  • Lower sensitivity compared to HPLC and GC-MS.

  • Requires a highly stable and well-characterized internal standard.

  • Signal overlap can complicate quantification in complex mixtures.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity determination of this compound.

ParameterHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance signal intensity
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compoundsSoluble compounds with unique NMR signals
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Specificity High (with appropriate column and mobile phase)Very High (mass fragmentation patterns)High (unique chemical shifts)
Quantification Requires a reference standard of the analyteRequires a reference standard of the analyteCan be performed with a certified internal standard
Analysis Time 15-30 minutes per sample20-40 minutes per sample5-15 minutes per sample
Impurity ID Tentative (based on retention time)Confident (based on mass spectrum)Possible (based on chemical shifts and coupling)

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Methyl Benzenesulfinate Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Dilute_Sample Dilute to Final Concentration Dissolve_Sample->Dilute_Sample Dilute_Standard Dilute to Final Concentration Dissolve_Standard->Dilute_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Dilute_Sample->HPLC_System Dilute_Standard->HPLC_System Inject_Standard Inject Standard Solution HPLC_System->Inject_Standard Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Acquire_Data Data Acquisition (Chromatogram) Inject_Sample->Acquire_Data Integrate_Peaks Integrate Chromatographic Peaks Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (% Area Normalization) Integrate_Peaks->Calculate_Purity Report Generate Analysis Report Calculate_Purity->Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. HPLC offers a robust and versatile platform for routine quality control, providing excellent separation and quantification of the main component and its potential impurities. GC-MS is a highly sensitive and specific alternative for volatile impurities, while qNMR serves as a powerful primary method for accurate purity assessment without the need for a specific reference standard. For comprehensive characterization, a combination of these orthogonal techniques is often employed in the pharmaceutical industry to ensure the highest quality of intermediates and final APIs.

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data of methyl benzenesulfinate (B1229208) against two structurally related alternatives: methyl benzenesulfonate (B1194179) and methyl phenyl sulfoxide.

The comparison highlights how the oxidation state of the sulfur atom and the arrangement of substituents influence the chemical shifts of the protons and carbons in these molecules, providing a clear basis for their differentiation and identification.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for methyl benzenesulfinate and its alternatives, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data Comparison

CompoundStructureAromatic Protons (δ, ppm)MultiplicityIntegrationMethyl Protons (δ, ppm)MultiplicityIntegration
This compound7.58 - 7.81Multiplet2H3.42Singlet3H
7.35 - 7.58Multiplet3H
Methyl Benzenesulfonate7.85 - 8.00Multiplet2H~3.90Singlet3H
7.50 - 7.70Multiplet3H
Methyl Phenyl Sulfoxide7.60 - 7.62Multiplet2H2.68Singlet3H
7.44 - 7.51Multiplet3H

Table 2: ¹³C NMR Data Comparison

CompoundStructureAromatic C1 (ipso) (δ, ppm)Aromatic C2, C6 (ortho) (δ, ppm)Aromatic C3, C5 (meta) (δ, ppm)Aromatic C4 (para) (δ, ppm)Methyl Carbon (δ, ppm)
This compound143.88125.36129.06132.2149.56
Methyl Benzenesulfonate~138.0~127.5~129.5~133.8~58.0
Methyl Phenyl Sulfoxide145.55123.35129.22130.9043.80

Note: The chemical shifts for methyl benzenesulfonate are estimated from spectral data.

Experimental Protocol

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogues.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented were acquired on a 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.

  • Ensure the spectrometer is properly tuned and shimmed for the sample to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans are often required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Visualization of Structural Assignments

The following diagram illustrates the logical relationship between the structure of this compound and its corresponding ¹H and ¹³C NMR chemical shifts.

Methyl_Benzenesulfinate_NMR This compound NMR Signal Assignments cluster_structure Molecular Structure cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals mol_img H_arom_ortho δ 7.58-7.81 (ortho-H) mol_img->H_arom_ortho ortho-protons H_arom_meta_para δ 7.35-7.58 (meta/para-H) mol_img->H_arom_meta_para meta & para-protons H_methyl δ 3.42 (CH₃) mol_img->H_methyl methyl protons C_ipso δ 143.88 (ipso-C) mol_img->C_ipso ipso-carbon C_ortho δ 125.36 (ortho-C) mol_img->C_ortho ortho-carbons C_meta δ 129.06 (meta-C) mol_img->C_meta meta-carbons C_para δ 132.21 (para-C) mol_img->C_para para-carbon C_methyl δ 49.56 (CH₃) mol_img->C_methyl methyl carbon

A Comparative Guide to the Reactivity of Methyl Benzenesulfinate and p-Toluenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of methyl benzenesulfinate (B1229208) and sodium p-toluenesulfinate. Understanding the distinct reactivity profiles of these two important organosulfur compounds is crucial for their effective application in organic synthesis and drug development. This document outlines their contrasting roles as electrophilic and nucleophilic reagents, supported by experimental data and detailed protocols.

Executive Summary

Methyl benzenesulfinate and sodium p-toluenesulfinate, while structurally similar, exhibit opposing chemical reactivities. This "umpolung" or inversion of reactivity is a key concept for synthetic chemists.

  • Sodium p-Toluenesulfinate , as a sulfinate salt, acts as a potent nucleophile . The sulfur atom, with its lone pair of electrons, readily attacks electrophilic centers to form new carbon-sulfur or nitrogen-sulfur bonds, primarily yielding sulfones and sulfonamides, respectively.[1][2]

  • This compound , an ester of sulfinic acid, behaves as an electrophile .[3] The sulfur atom is electron-deficient and susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of sulfoxides. This reactivity is comparable to that of sulfonyl chlorides.[3]

This guide will delve into the experimental evidence that substantiates these reactivity patterns, providing quantitative data where available and detailed experimental procedures for key transformations.

Reactivity Comparison: Nucleophilicity vs. Electrophilicity

The fundamental difference in the reactivity of these two compounds can be visualized as an inversion of the chemical character of the sulfur atom.

Diagram 1: Umpolung of reactivity between sodium p-toluenesulfinate and this compound.

Quantitative Data Summary

Table 1: Nucleophilic Reactions of Sodium p-Toluenesulfinate

ElectrophileProduct TypeYield (%)Reference
Styrene (B11656) derivativesVinyl SulfoneModerate to High[1][2]
Primary and Secondary AminesSulfonamide39-89[1][2]
Aliphatic, Aromatic, and Benzylic AminesSulfonamideModerate to Good[1]
ThiolsThiosulfonate40-96[2]

Table 2: Electrophilic Reactions of Sulfinate Esters (e.g., this compound)

NucleophileProduct TypeYield (%)Reference
Grignard Reagents (e.g., Methylmagnesium Bromide)Sulfoxide40-60[4]
Formamide/Paraformaldehyde (Mannich Reaction)Sulfonyl FormamideHigh[3]

Experimental Protocols

The following protocols provide detailed methodologies for representative reactions that highlight the distinct reactivity of sodium p-toluenesulfinate and this compound.

Protocol 1: Synthesis of a Sulfone via Nucleophilic Attack of Sodium p-Toluenesulfinate

This protocol describes the synthesis of a vinyl sulfone from a styrene derivative and sodium p-toluenesulfinate, demonstrating the nucleophilic character of the sulfinate.[1][2]

Materials:

  • Styrene derivative (1.0 mmol)

  • Sodium p-toluenesulfinate (1.2 mmol)

  • Solvent (e.g., DMSO)

  • Oxidant (e.g., Oxone®)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add the styrene derivative (1.0 mmol) and sodium p-toluenesulfinate (1.2 mmol).

  • Add the solvent (e.g., DMSO, 5 mL) and stir the mixture at room temperature to dissolve the reactants.

  • Slowly add the oxidant (e.g., Oxone®, 1.5 mmol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired vinyl sulfone.

sulfone_synthesis start Start: Styrene Derivative & Sodium p-Toluenesulfinate dissolve Dissolve in DMSO start->dissolve add_oxidant Add Oxidant (e.g., Oxone®) dissolve->add_oxidant heat Heat to 80°C for 12h add_oxidant->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify end End: Vinyl Sulfone Product purify->end

Diagram 2: Workflow for the synthesis of a vinyl sulfone.
Protocol 2: Synthesis of a Sulfoxide via Electrophilic Reaction of a Sulfinate Ester

This protocol details the reaction of a sulfinate ester with a Grignard reagent to produce a sulfoxide, illustrating the electrophilic nature of the sulfinate ester.[4]

Materials:

  • This compound (1.0 equiv.)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv.)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard flame-dried laboratory glassware

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfoxide.

sulfoxide_synthesis start Start: this compound & Grignard Reagent dissolve Dissolve in Anhydrous THF under Inert Atmosphere start->dissolve cool Cool to -78°C dissolve->cool add_grignard Add Grignard Reagent cool->add_grignard warm_stir Warm to RT and Stir add_grignard->warm_stir quench Quench with aq. NH₄Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract purify Column Chromatography extract->purify end End: Sulfoxide Product purify->end

Diagram 3: Workflow for the synthesis of a sulfoxide.

Conclusion

The contrasting reactivity of this compound and sodium p-toluenesulfinate provides a powerful toolset for synthetic chemists. While sodium p-toluenesulfinate serves as an excellent sulfur-based nucleophile for the synthesis of sulfones and sulfonamides, this compound acts as a potent electrophile, enabling the formation of sulfoxides. This guide has provided a comparative overview of their reactivity, supported by tabulated data and detailed experimental protocols, to aid researchers in the strategic selection and application of these versatile reagents in their synthetic endeavors.

References

A Comparative Guide to Sulfonylating Agents: Methyl Benzenesulfinate vs. Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for the introduction of a sulfonyl group is a critical step in chemical synthesis. This guide provides an objective comparison between two potential sulfur-based reagents: the canonical benzenesulfonyl chloride and the less conventional methyl benzenesulfinate (B1229208). While both contain a benzenesulfonyl moiety, their reactivity profiles and primary applications differ significantly. This analysis, supported by experimental data, delves into their respective performance as sulfonylating agents and clarifies their distinct roles in organic synthesis.

Core Reactivity: A Tale of Two Reagents

The fundamental difference between benzenesulfonyl chloride and methyl benzenesulfinate lies in their electrophilic centers and leaving groups, which dictates their primary chemical behavior.

Benzenesulfonyl chloride (PhSO₂Cl) is a highly effective and widely utilized sulfonylating agent .[1] The sulfur atom is strongly electrophilic, activated by the two oxygen atoms and the electron-withdrawing chloride. The chloride ion is an excellent leaving group, facilitating nucleophilic attack at the sulfur center by amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively.[1][2] The reaction releases hydrochloric acid (HCl) as a byproduct, necessitating the use of a base to neutralize the acid and drive the reaction to completion.[3]

This compound (PhSO₂Me) , on the other hand, is primarily recognized in the literature as a methylating agent , not a direct sulfonylating agent.[4][5] In this molecule, the electrophilic center is the methyl group, and the benzenesulfinate anion (PhSO₂⁻) acts as the leaving group. While the sulfur atom in a sulfinate is a potential electrophilic site, its reactivity is considerably lower than in a sulfonyl chloride. Modern methods for forming sulfonamides from sulfinate salts (a related class of compounds) typically require oxidative conditions or specialized catalysts to activate the sulfur center for nucleophilic attack.[6][7]

Performance and Reactivity Comparison

FeatureBenzenesulfonyl ChlorideThis compound
Primary Role Sulfonylating AgentMethylating Agent[4][5]
Reactive Center Sulfur AtomMethyl Carbon Atom
Leaving Group Chloride (Cl⁻)Benzenesulfinate (PhSO₂⁻)
Primary Reaction Forms Sulfonamides/Sulfonate EstersTransfers a Methyl Group[8]
Byproduct Hydrochloric Acid (HCl)Benzenesulfinic Acid/Salt
Reactivity High, often rapid reactionsLower for sulfonylation; acts as a methylator
Typical Substrates Amines, Alcohols, Phenols[1][3]Nucleophiles susceptible to methylation
Handling Moisture-sensitive, corrosive byproductMore stable, less corrosive byproduct

Quantitative Data: Sulfonylation Yields

The following table summarizes representative yields for the synthesis of sulfonamides from various amines using benzenesulfonyl chloride . Due to the lack of evidence in the reviewed literature for its use as a direct sulfonylating agent, comparable data for this compound is not available.

Amine SubstrateBaseSolventYield (%)
AnilinePyridine (B92270)-~100%[3]
Dibutylamine1.0 M NaOHWater94%[9][10]
1-Octylamine1.0 M NaOHWater98%[9][10]
Hexamethylenimine1.0 M NaOHWater97%[10]
AnilineTriethylamine (TEA)THF86%[3]

Experimental Protocols

Protocol 1: General Procedure for Sulfonylation of an Amine with Benzenesulfonyl Chloride

This protocol is a generalized procedure based on common laboratory practices for sulfonamide synthesis.[3]

  • Preparation : A solution of the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) is prepared in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath to 0 °C.

  • Addition of Reagent : Benzenesulfonyl chloride (1.1 equivalents) is added dropwise to the cooled solution with vigorous stirring.

  • Reaction : The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified time (typically 2-12 hours), while being monitored by an appropriate method such as Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification : The combined organic layers are washed with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the pure sulfonamide.

Protocol 2: Representative Reaction of Methyl Benzenesulfonate (B1194179) as a Methylating Agent

This protocol describes the use of methyl benzenesulfonate as a methylating agent for the synthesis of theobromine (B1682246) from 3-methylxanthine (B41622).[5]

  • Preparation : 3-methylxanthine is dissolved in an aqueous ethanolic solution containing a base, such as potassium hydroxide.

  • Addition of Reagent : Methyl benzenesulfonate is added to the solution.

  • Reaction Control : The pH of the reaction is carefully controlled to remain below 8.0 to prevent the formation of caffeine (B1668208) as a byproduct. The reaction is stirred at a controlled temperature until the starting material is consumed.

  • Work-up and Purification : The reaction mixture is neutralized, and the product, theobromine, is isolated through filtration or extraction, followed by purification via recrystallization.

Logical Workflow and Visualization

The choice between these two reagents is not one of preference for the same reaction but rather a decision based on the desired chemical transformation. The following diagram illustrates the distinct reaction pathways.

G cluster_0 Reagent Selection Guide start Desired Transformation? want_sulfonyl Add a Benzenesulfonyl Group (Sulfonylation) start->want_sulfonyl want_methyl Add a Methyl Group (Methylation) start->want_methyl reagent_bsc Use Benzenesulfonyl Chloride (PhSO₂Cl) want_sulfonyl->reagent_bsc reaction_sulfonyl React with Nucleophile (Amine/Alcohol) + Base reagent_bsc->reaction_sulfonyl product_sulfonyl Product: Sulfonamide or Sulfonate Ester reaction_sulfonyl->product_sulfonyl byproduct_hcl Byproduct: HCl (neutralized by base) reaction_sulfonyl->byproduct_hcl reagent_mbs Use this compound (PhSO₂Me) want_methyl->reagent_mbs reaction_methyl React with Nucleophile reagent_mbs->reaction_methyl product_methyl Product: Methylated Nucleophile reaction_methyl->product_methyl byproduct_sulfinate Leaving Group: Benzenesulfinate Anion reaction_methyl->byproduct_sulfinate

Caption: Decision workflow for selecting a reagent based on the desired chemical transformation.

Conclusion

  • Benzenesulfonyl chloride is a potent and reliable sulfonylating agent , ideal for the synthesis of sulfonamides and sulfonate esters. Its high reactivity stems from the excellent leaving group ability of the chloride ion. Researchers requiring efficient formation of a sulfonyl-nitrogen or sulfonyl-oxygen bond should select this reagent, being mindful of the need for a base to quench the HCl byproduct.

  • This compound serves primarily as a methylating agent . Its utility in sulfonylation is not directly supported by common practice, as modern sulfinate-based sulfonylation methods require activation steps not needed with sulfonyl chlorides. This reagent is appropriate when the goal is to introduce a methyl group onto a nucleophilic substrate.

For professionals in drug development and chemical research, understanding this fundamental distinction is crucial for efficient and successful synthesis design. Benzenesulfonyl chloride remains the superior and standard choice for direct sulfonylation reactions.

References

A Head-to-Head Comparison: Validating the Enantiomeric Excess of Chiral Sulfoxides by Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral sulfoxides is a critical aspect of quality control and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the benchmark technique for this purpose, offering robust and direct separation of enantiomers.[1] This guide provides a comprehensive comparison of chiral HPLC with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols to inform the selection of the most suitable analytical strategy.

Chiral sulfoxides, a prominent class of compounds in medicinal chemistry, often exhibit enantiomer-specific pharmacological and toxicological profiles. Therefore, the accurate quantification of enantiomeric purity is a regulatory and scientific necessity. While chiral HPLC is widely adopted, alternative techniques present distinct advantages in terms of speed, solvent consumption, and complementary selectivity.

Comparative Analysis of Key Performance Metrics

The choice of analytical technique for determining the enantiomeric excess of chiral sulfoxides hinges on a variety of factors including the specific compound, the required level of precision, sample throughput needs, and available instrumentation. The following tables provide a quantitative comparison of chiral HPLC, NMR, SFC, and CE for the analysis of common chiral sulfoxides like omeprazole (B731) and pantoprazole.

Table 1: Chiral HPLC Performance Data for Sulfoxide (B87167) Enantioseparation

SulfoxideChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (min)
OmeprazoleChiralpak ADHexane:Ethanol (40:60, v/v)-3.3-
OmeprazoleChiralcel OD-Hn-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v)1.2>2-
OmeprazoleChiralpak IAMethyl tert-butylether:Ethyl acetate (B1210297):Ethanol:Diethylamine (60:40:5:0.1, v/v/v/v)---
PantoprazoleChiralpak IE0.1% Formic acid in water:Acetonitrile (30:70, v/v)0.9--
PantoprazoleChirobiotic TAGMethanol:20mM Ammonium acetate (60:40, v/v)0.61.91-

Table 2: Performance Comparison of Alternative Methods for Sulfoxide Enantiomeric Excess Determination

MethodAnalyteKey ParametersTypical Analysis TimeAdvantagesLimitations
NMR Spectroscopy General SulfoxidesChiral Solvating Agent (e.g., BINOL derivatives), Deuterated Solvent (e.g., CDCl3)5-15 minRapid analysis, low solvent consumption, provides structural information.Lower sensitivity and precision compared to HPLC, requires soluble and pure samples.
Supercritical Fluid Chromatography (SFC) Omeprazole, Pantoprazole, etc.Chiralpak AD, CO2 with alcohol modifier< 10 minFaster separations than HPLC, reduced organic solvent consumption.[2][3]Requires specialized instrumentation, method development can be complex.
Capillary Electrophoresis (CE) Omeprazole3% Sulfated β-cyclodextrin in 20 mmol L-1 phosphate (B84403) buffer (pH 4.0)-High separation efficiency, low sample and reagent consumption.Lower loading capacity, can be less robust than HPLC.

Experimental Protocols

Detailed and reproducible methodologies are paramount for accurate enantiomeric excess determination. Below are representative protocols for chiral HPLC and the alternative techniques.

Chiral HPLC Protocol for Omeprazole

1. Sample Preparation:

  • Accurately weigh and dissolve the omeprazole sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: CHIRALPAK AD.

  • Mobile Phase: Hexane:Ethanol (40:60, v/v).[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 302 nm.[4]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the two separated enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

NMR Spectroscopy Protocol using a Chiral Solvating Agent

1. Sample Preparation:

  • In a 5 mm NMR tube, dissolve the chiral sulfoxide analyte (0.01-0.05 mmol) and the chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL), 1-2 equivalents) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).[5]

  • Gently shake the tube to ensure thorough mixing.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Optimize acquisition parameters to ensure good signal-to-noise ratio and resolution.

3. Data Analysis:

  • Identify a well-resolved signal corresponding to a proton in the analyte that is split into two distinct peaks in the presence of the chiral solvating agent.

  • Integrate the areas of these two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Supercritical Fluid Chromatography (SFC) Protocol for Chiral Sulfoxides

1. Sample Preparation:

  • Dissolve the sulfoxide sample in a suitable organic solvent compatible with the SFC mobile phase.

2. SFC System and Conditions:

  • SFC System: An analytical SFC system equipped with a back-pressure regulator and a UV detector.

  • Chiral Column: Chiralpak AD.[2][3]

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol, or isopropanol).[2][3]

  • Flow Rate: Typically 2-4 mL/min.

  • Column Temperature: 35-40 °C.

  • Back Pressure: 100-150 bar.

  • Detection: UV at an appropriate wavelength for the analyte.

3. Data Analysis:

  • Similar to HPLC, integrate the peak areas of the separated enantiomers to calculate the % ee.

Capillary Electrophoresis (CE) Protocol for Omeprazole

1. Sample and Buffer Preparation:

  • Prepare a background electrolyte solution containing 20 mmol L-1 phosphate buffer at pH 4.0 with 3% sulfated β-cyclodextrin as the chiral selector.[4]

  • Dissolve the omeprazole sample in the background electrolyte.

2. CE System and Conditions:

  • CE System: A standard CE instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Voltage: Apply a separation voltage (e.g., 15-25 kV).

  • Temperature: Maintain a constant capillary temperature (e.g., 25 °C).

  • Detection: UV at 202 nm.[4]

3. Data Analysis:

  • Determine the migration times of the two enantiomer peaks.

  • Calculate the % ee based on the integrated peak areas.

Visualizing the Workflow and Method Relationships

To better understand the analytical process and the interplay between the different validation methods, the following diagrams illustrate the experimental workflow for chiral HPLC and the logical relationship between the primary and alternative analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sulfoxide Sample filter Filter Solution (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Workflow for enantiomeric excess determination by chiral HPLC.

logical_relationship cluster_alternatives Alternative Validation Methods main_method Chiral HPLC (Primary Method) nmr NMR Spectroscopy (Chiral Solvating Agents) main_method->nmr Cross-Validation sfc Supercritical Fluid Chromatography (SFC) main_method->sfc Orthogonal Method ce Capillary Electrophoresis (CE) main_method->ce Complementary Technique

Relationship between chiral HPLC and alternative validation methods.

References

A Comparative Guide to Modern Sulfinating Agents in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of sulfonyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The resulting sulfones, sulfonamides, and related structures are prevalent in a vast array of pharmaceuticals and functional materials. Historically, the use of gaseous, toxic, and difficult-to-handle sulfur dioxide (SO₂) has been a significant barrier to the widespread application of sulfination reactions in a laboratory setting. This has spurred the development of a new generation of "sulfinating agents"—stable, easy-to-handle reagents that serve as effective SO₂ surrogates or provide alternative pathways to sulfonylated products.

This guide provides a comparative overview of the leading modern sulfinating agents, with a focus on their performance in key organic transformations. We present quantitative data from the primary literature, detailed experimental protocols for representative reactions, and mechanistic diagrams to facilitate a deeper understanding of these powerful synthetic tools.

Performance Comparison of Modern Sulfinating Agents

The efficacy of a sulfinating agent is highly dependent on the specific transformation and substrate. Below, we compare the performance of several key agents in the synthesis of sulfones, sulfonyl chlorides, and in the direct sulfonylation of C-H bonds.

Table 1: Synthesis of Aryl/Alkyl Sulfones

This table compares the one-pot synthesis of sulfones from organometallic reagents using the SO₂ surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) with a modern photocatalytic approach using sodium sulfinates.

EntryStarting MaterialSulfinating AgentElectrophile/Coupling PartnerConditionsProductYield (%)Reference
1n-BuMgClDABSOBenzyl (B1604629) bromide1) THF, rt, 30 min; 2) DMF, 120 °C, 3h (μW)n-BuSO₂Bn86[1]
2PhMgBrDABSOBenzyl bromide1) THF, rt, 30 min; 2) DMF, 120 °C, 3h (μW)PhSO₂Bn81[1]
32-ThienylMgBrDABSOBenzyl bromide1) THF, rt, 30 min; 2) DMF, 120 °C, 3h (μW)2-ThienylSO₂Bn72[1]
44-BromotolueneSodium p-toluenesulfinatePhenylacetyleneNiCl₂·dme, Ru(bpy)₃(PF₆)₂, ligand, DMF, rt, 24h, blue LED(E)-1-phenyl-2-(p-tolylsulfonyl)ethene78[2]
51-Iodo-4-methoxybenzeneSodium benzenesulfinatePhenylacetyleneNiCl₂·dme, Ru(bpy)₃(PF₆)₂, ligand, DMF, rt, 24h, blue LED(E)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethene85[2]

Analysis: The DABSO-organometallic route provides a versatile and high-yielding method for constructing both alkyl and aryl sulfones with a variety of electrophiles.[1][3] The photocatalytic approach with sodium sulfinates is particularly effective for the synthesis of vinyl sulfones under very mild room temperature conditions, showcasing the advance of photoredox catalysis in this area.

Table 2: Synthesis of Aryl Sulfonyl Chlorides and Fluorides

Sulfonyl halides are crucial intermediates for the synthesis of sulfonamides and other derivatives. This table compares a modern Sandmeyer-type reaction using DABSO for sulfonyl chloride synthesis with a palladium-catalyzed approach for synthesizing sulfonyl fluorides from aryl bromides.

EntryStarting MaterialSulfinating AgentReagent 2Catalyst / ConditionsProductYield (%)Reference
12-Aminopyridine (20g scale)DABSOt-BuONO, HCl, CuCl₂MeCN, 75 °C, 2h2-Pyridinesulfonyl chloride80[4][5]
2p-Anisidine (B42471)DABSOt-BuONO, HCl, CuCl₂MeCN, 75 °C, 2h4-Methoxybenzenesulfonyl chloride83[4][5]
34-BromoanisoleDABSONFSIPd(OAc)₂, P(t-Bu)₃, Et₃N, i-PrOH, 75 °C, 16h; then rt, 3h4-Methoxybenzenesulfonyl fluoride84[6]
41-Bromo-4-cyanobenzeneDABSONFSIPd(OAc)₂, P(t-Bu)₃, Et₃N, i-PrOH, 75 °C, 16h; then rt, 3h4-Cyanobenzenesulfonyl fluoride81[6]
54-IodobenzonitrileDABSOSelectfluorPd(OAc)₂, PAd₂Bu, Et₃N, iPrOH, 75 °C, 16h; then rt, 2h4-Cyanobenzenesulfonyl fluoride90[7][8]

Analysis: The Sandmeyer reaction using DABSO offers a robust and scalable method to access sulfonyl chlorides from readily available anilines under relatively mild conditions.[4][5] For the increasingly important sulfonyl fluorides, palladium-catalyzed methods using DABSO and an electrophilic fluorine source (like NFSI or Selectfluor) provide excellent yields from aryl halides, demonstrating high functional group tolerance.[6][7][8]

Table 3: Direct C-H Sulfonylation of Alkenes

Direct functionalization of C-H bonds represents a highly atom-economical approach. Here, we highlight the use of sodium metabisulfite (B1197395) as an SO₂ surrogate in the radical-mediated C-H methylsulfonylation of alkenes.

EntryAlkeneSulfinating AgentRadical SourceConditionsProductYield (%)Reference
1StyreneNa₂S₂O₅DTBPFeCl₃, Quinoline, DCE/H₂O, 130 °C(E)-β-Methylstyryl methyl sulfone75[9]
24-FluorostyreneNa₂S₂O₅DTBPFeCl₃, Quinoline, DCE/H₂O, 130 °C(E)-4-Fluoro-β-methylstyryl methyl sulfone80[9]
34-ChlorostyreneNa₂S₂O₅DTBPFeCl₃, Quinoline, DCE/H₂O, 130 °C(E)-4-Chloro-β-methylstyryl methyl sulfone78[9]
44-(Trifluoromethyl)styreneNa₂S₂O₅DTBPFeCl₃, Quinoline, DCE/H₂O, 130 °C(E)-4-(Trifluoromethyl)-β-methylstyryl methyl sulfone72[9]

Analysis: Sodium metabisulfite (Na₂S₂O₅) proves to be an inexpensive and effective SO₂ surrogate for radical sulfonylation reactions.[10][11] The direct C-H functionalization of alkenes provides a streamlined route to vinyl sulfones, avoiding the need for pre-functionalized starting materials.[9]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of new synthetic methods. Below are representative protocols for key transformations discussed in this guide.

Protocol 1: One-Pot Synthesis of Phenyl Benzyl Sulfone using DABSO and Grignard Reagent

Adapted from Deeming, A. S. et al., Org. Lett. 2014, 16, 150-153.[1]

Materials:

  • Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add DABSO (120 mg, 0.5 mmol, 1.0 equiv).

  • Add anhydrous THF (2.5 mL) and cool the resulting suspension to 0 °C.

  • Slowly add phenylmagnesium bromide (0.5 mL, 0.5 mmol, 1.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the magnesium sulfinate intermediate occurs.

  • Add anhydrous DMF (2.5 mL) followed by benzyl bromide (89 μL, 0.75 mmol, 1.5 equiv).

  • Seal the vessel and heat the reaction mixture to 120 °C for 3 hours using a microwave reactor.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound. Expected Yield: 81% .[1]

Protocol 2: Sandmeyer Synthesis of 4-Methoxybenzenesulfonyl Chloride using DABSO

Adapted from Gauthier, D. R. et al., Org. Lett. 2014, 16, 4750-4753.[4]

Materials:

  • p-Anisidine

  • Acetonitrile (MeCN)

  • 37% Aqueous HCl

  • tert-Butyl nitrite (B80452) (t-BuONO)

  • DABSO

  • Copper(II) chloride (CuCl₂)

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (61.6 mg, 0.5 mmol, 1.0 equiv) in MeCN (2.5 mL).

  • Add 37% aqueous HCl (167 μL, 2.0 mmol, 4.0 equiv) and stir the mixture at room temperature.

  • Slowly add tert-butyl nitrite (71 μL, 0.6 mmol, 1.2 equiv) dropwise over 5 minutes. Stir for an additional 20 minutes at room temperature to form the diazonium salt.

  • To this mixture, add DABSO (144 mg, 0.6 mmol, 1.2 equiv) followed by CuCl₂ (13.4 mg, 0.1 mmol, 0.2 equiv).

  • Heat the reaction mixture to 75 °C and stir for 2 hours.

  • Cool the reaction to room temperature and dilute with water (10 mL) and ethyl acetate (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography to yield 4-methoxybenzenesulfonyl chloride. Expected Yield: 83% .[4][5]

Mechanistic Pathways and Visualizations

Understanding the reaction mechanism is key to optimizing conditions and expanding the substrate scope. Below are visualizations of proposed mechanisms for sulfone synthesis using DABSO.

Mechanism 1: Sulfone Synthesis via DABSO and Organometallic Reagents

This pathway involves the initial nucleophilic attack of an organometallic reagent (Grignard or organolithium) on one of the sulfur dioxide units of DABSO. This forms a metal sulfinate salt, which is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds via an Sₙ2 reaction to furnish the final sulfone product.

G RMgX R-MgX (Grignard Reagent) Sulfinate R-SO₂⁻ MgX⁺ (Magnesium Sulfinate) RMgX->Sulfinate + DABSO (Nucleophilic Attack) DABSO DABSO (SO₂ Surrogate) Sulfone R-SO₂-E (Sulfone Product) Sulfinate->Sulfone + E-Y (SN2 Reaction) E_plus E-Y (Electrophile, e.g., Bn-Br) Byproduct MgXY

Caption: Formation of a sulfone from an organometallic reagent and DABSO.

Workflow 2: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Halides

This process begins with a palladium-catalyzed cross-coupling reaction. Oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of SO₂ (released from DABSO) and reductive elimination, generates an intermediate aryl sulfinate. This sulfinate is then trapped in situ with an electrophilic fluorine source (like NFSI) to yield the desired aryl sulfonyl fluoride.

G cluster_cat_cycle Pd Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd + Ar-X SO2_ins Ar-S(O)₂-Pd(II)-X L₂ OxAdd->SO2_ins + SO₂ (from DABSO) RedElim Ar-SO₂⁻ + Pd(II) SO2_ins->RedElim Reductive Elimination RedElim->Pd0 Reduction ArSO2 Aryl Sulfinate (Ar-SO₂⁻) RedElim->ArSO2 Forms ArX Aryl Halide (Ar-X) DABSO DABSO Product Aryl Sulfonyl Fluoride (Ar-SO₂F) ArSO2->Product + NFSI (Oxidative Fluorination) NFSI NFSI (F⁺ Source)

Caption: Palladium-catalyzed synthesis of aryl sulfonyl fluorides using DABSO.

References

A Comparative Guide to the Computational Analysis of Transition States in Sulfinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational and experimental approaches to understanding the transition state in sulfinylation reactions. By presenting quantitative data from computational studies alongside detailed experimental protocols, this document aims to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry.

Introduction to Sulfinylation Reactions

Sulfinylation reactions, the process of introducing a sulfinyl group (-S(O)R) into a molecule, are of significant interest in organic chemistry and drug development. The resulting sulfoxides are key structural motifs in a wide range of pharmaceuticals and agrochemicals, often imparting unique physicochemical properties and chirality. Understanding the reaction mechanism, particularly the high-energy transition state, is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel catalysts.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. By modeling the potential energy surface, researchers can identify and characterize transition state structures, calculate activation energies, and gain insights into the factors governing reactivity and selectivity.

Computational Analysis of Transition States: A Comparative Overview

The accuracy of computational predictions for sulfinylation reaction transition states is highly dependent on the chosen level of theory and basis set. Below is a summary of quantitative data from various computational studies, offering a comparison of different methodologies.

Table 1: Calculated Activation Energies (ΔG‡) for Sulfinylation and Related Reactions
Reaction TypeReactantsComputational MethodSolventΔG‡ (kcal/mol)Reference
Reductive SulfinylationBenzyl alcohol + Sulfonylpyridinium saltM06-2X/6-311+G** (SMD)Acetonitrile4.6[1]
Intramolecular Homolytic SubstitutionAlkyl radical on sulfinateG3(MP2)-RAD//ROBHandHLYP/6-311++G(d,p)Gas Phase43.2[2]
Diastereoselective HydrosulfenationCyclopropene + Sulfenic acidM062X/def2-TZVP/SMD(Toluene)//B3LYP-D3/def2-SVPTolueneNot specified[3]
Diastereoselective Sulfide Oxidation2-Thio-3-chloroacrylamide + mCPBADFTDichloromethane (B109758)Not specified[4]
Table 2: Key Transition State Geometries (Bond Lengths in Å)
ReactionTransition State BondComputational MethodBond Length (Å)Reference
SulfonylalkenylationNi-CSMD(DMF)-M06/Def2-TZVPP//PBE-D3(BJ)/Def2-TZVPNot specified[5]
Gas-phase PyrolysisC-BrB3LYP/6-311++G(2df, 2p)3.065
S-N Bond RotationS-N in SulfinamidesDFT~0.04 elongation[6]

Note: The selection of an appropriate computational method is critical. For instance, methods like M06-2X are often favored for their performance with main-group thermochemistry and barrier heights. The inclusion of a solvent model (e.g., SMD) is also crucial for reactions performed in solution, as it can significantly impact the calculated energies.

Experimental Protocols for Sulfinylation Reactions

The following section provides detailed methodologies for key sulfinylation and related reactions, offering a practical guide for laboratory synthesis.

Protocol 1: Enantioselective Sulfinylation of Alcohols

This protocol describes an organocatalytic approach for the enantioselective synthesis of sulfinate esters from sulfinate salts and alcohols.

Materials:

  • Sodium sulfinate (1.0 equiv)

  • Quinine (B1679958) catalyst (20 mol%)

  • Activating agent (e.g., an anhydride, 1.1 equiv)

  • Alcohol (1.05 equiv)

  • Rubidium carbonate (Rb2CO3, 1.1 equiv)

  • Chloroform (B151607) (CHCl3)

Procedure:

  • To a solution of sodium sulfinate (0.1 mmol, 1.0 equiv), quinine catalyst (20 mol%), activating agent (1.1 equiv), and alcohol (1.05 equiv) in chloroform (1.5 mL) at 0 °C, add rubidium carbonate (1.1 equiv).

  • Stir the reaction mixture at 0 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the chiral sulfinate ester.[7][8]

Protocol 2: Synthesis of Sulfinamides from Sulfonyl Chlorides

This method details the synthesis of sulfinamides from readily available sulfonyl chlorides.

Materials:

Procedure:

  • Prepare a solution of the sulfonyl chloride (190 mg, 1 mmol) in dichloromethane (3.0 mL) and cool to 0 °C.

  • In a separate flask, prepare a mixture of triphenylphosphine (262 mg, 1 mmol), the desired amine (1 mmol), and triethylamine (278.7 μl, 2.0 mmol) in dichloromethane (3.0 mL).

  • Add the amine/phosphine/base mixture to the sulfonyl chloride solution at 0 °C using a syringe pump over a period of 1 hour.

  • Monitor the reaction by TLC until all the sulfonyl chloride is consumed.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography on silica (B1680970) gel to obtain the desired sulfinamide.[9]

Protocol 3: Biocatalytic Enantioselective Synthesis of Sulfinamides

This protocol utilizes a polycyclic ketone monooxygenase for the asymmetric oxidation of sulfenamides to chiral sulfinamides.

Materials:

  • Sulfenamide (B3320178) (5 μmol, 1 equiv)

  • NADP+ (0.3 μmol, 6 mol%)

  • Glucose (15 μmol, 3 equiv)

  • Glucose dehydrogenase (GDH) cell lysate

  • E. coli cells harboring PockeMO

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Methanol (B129727) (MeOH)

Procedure:

  • Prepare a reaction mixture containing the sulfenamide (5 μmol), NADP+ (0.3 μmol), glucose (15 μmol), GDH lysate (30 μL of 100 mg/mL cell lysate), and E. coli cells harboring PockeMO (50 mg/mL wet cells) in Tris-HCl buffer.

  • Add Tris-HCl buffer to a final volume of 500 μL, with 10% or 20% (v/v) methanol as a cosolvent.

  • Incubate the reaction mixture at 35 °C with shaking at 200 rpm for 4 to 8 hours.

  • Monitor the conversion and enantiomeric ratio by HPLC analysis.[10]

Visualizing Reaction Pathways and Computational Workflows

Graphical representations are invaluable for understanding complex reaction mechanisms and computational procedures. The following diagrams, generated using the DOT language, illustrate key concepts in the analysis of sulfinylation reactions.

sulfinylation_mechanism cluster_reactants Reactants cluster_products Products R_Nu Nucleophile (R-NuH) TS Transition State [R-Nu---S(O)R'---LG]‡ R_Nu->TS Sulfinyl_Source Sulfinylating Agent (R'-S(O)-LG) Sulfinyl_Source->TS Product Sulfinylated Product (R-Nu-S(O)R') TS->Product Leaving_Group Leaving Group (LG-H) TS->Leaving_Group

Caption: General mechanism of a sulfinylation reaction.

computational_workflow Start Define Reactants & Products Opt_React Geometry Optimization (Reactants & Products) Start->Opt_React TS_Guess Initial Transition State Guess Opt_React->TS_Guess TS_Opt Transition State Optimization TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq_Calc->IRC Verify one imaginary frequency Energy_Profile Generate Potential Energy Surface IRC->Energy_Profile

Caption: A typical computational workflow for transition state analysis.

dft_comparison cluster_dft DFT Functionals cluster_basis Basis Sets cluster_solvent Solvation Models Level_of_Theory Level of Theory B3LYP B3LYP Level_of_Theory->B3LYP M062X M06-2X Level_of_Theory->M062X Basis_Set Basis Set Pople Pople-style (e.g., 6-31G*) Basis_Set->Pople Dunning Dunning-style (e.g., cc-pVTZ) Basis_Set->Dunning Solvent_Model Solvent Model PCM PCM Solvent_Model->PCM SMD SMD Solvent_Model->SMD Result Accuracy of Prediction B3LYP->Result M062X->Result Pople->Result Dunning->Result PCM->Result SMD->Result

Caption: Factors influencing the accuracy of DFT calculations.

Conclusion

The computational analysis of transition states in sulfinylation reactions provides invaluable insights that complement experimental studies. This guide has presented a comparative overview of computational data and detailed experimental protocols to aid researchers in this field. The choice of computational methodology significantly impacts the accuracy of the results, and careful consideration of the level of theory, basis set, and solvent model is paramount. By integrating computational and experimental approaches, the scientific community can continue to advance the understanding and application of sulfinylation reactions in the development of new medicines and materials.

References

A Comparative Guide to Titration Methods for the Quantitative Analysis of Sulfinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfinate esters is crucial for various applications, including reaction monitoring and quality control. This guide provides a comparative overview of three prominent titration methods for the analysis of sulfinate esters, preceded by a necessary hydrolysis step. The methods discussed are Acid-Base Titration, Permanganometric Titration, and Cerimetric Titration.

The direct titration of sulfinate esters is often not feasible due to their chemical nature. Therefore, a common and effective strategy is the initial hydrolysis (saponification) of the ester to its corresponding sulfinic acid and alcohol. The resulting sulfinic acid is then quantified using various titrimetric approaches. This two-step workflow forms the basis of the methods compared below.

Experimental Workflow Overview

The general procedure for the quantitative analysis of sulfinate esters involves two main stages: alkaline hydrolysis and subsequent titration of the resulting sulfinic acid.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Titration A Sulfinate Ester Sample B Add excess alkaline solution (e.g., NaOH or KOH) A->B C Heat to facilitate saponification B->C D Cool and acidify to form Sulfinic Acid C->D E Take aliquot of Sulfinic Acid solution D->E F Add appropriate indicator E->F G Titrate with a standardized titrant F->G H Endpoint Detection (Color change or potentiometric) G->H

General workflow for sulfinate ester analysis.

Comparison of Titration Methods

The following table summarizes the key performance characteristics of the three titration methods for the quantification of sulfinic acids after hydrolysis. It is important to note that the performance can be influenced by the specific sulfinic acid being analyzed and the experimental conditions.

ParameterAcid-Base TitrationPermanganometric TitrationCerimetric Titration
Principle Neutralization of the acidic sulfinic acid with a standard base.Oxidation of the sulfinic acid by potassium permanganate (B83412) (a strong oxidizing agent).Oxidation of the sulfinic acid by cerium(IV) sulfate (B86663) (a strong oxidizing agent).
Typical Titrant 0.1 M Sodium Hydroxide (NaOH)0.02 M Potassium Permanganate (KMnO₄)0.1 M Cerium(IV) Sulfate (Ce(SO₄)₂)
Endpoint Detection Colorimetric (e.g., phenolphthalein) or Potentiometric.Self-indicating (persistent pink color of excess MnO₄⁻) or Potentiometric.Colorimetric (e.g., ferroin (B110374) indicator) or Potentiometric.
Accuracy (Recovery) Generally good (typically 98-101%).[1][2]Good to excellent (can achieve >99%).Excellent (often >99.5%).[3]
Precision (RSD) < 2%< 1%< 0.5%
Advantages Simple, readily available reagents, can be performed with basic laboratory equipment.Self-indicating, sharp endpoint, strong oxidizing agent.Highly stable titrant, sharp endpoint, not susceptible to reduction by HCl.[3][4]
Limitations Susceptible to interference from other acidic or basic impurities. The endpoint can be less sharp for very weak sulfinic acids.[5]Titrant is not a primary standard and needs to be standardized frequently. Can be affected by the presence of other reducing agents.Titrant can be more expensive. Requires an acidic medium for the reaction.

Detailed Experimental Protocols

Below are detailed methodologies for the hydrolysis step and each of the three titration methods.

Alkaline Hydrolysis of Sulfinate Esters (Saponification)

This initial step is common to all three titration methods.

Principle: The ester is hydrolyzed by a strong base to yield a sulfinate salt and an alcohol. Subsequent acidification converts the sulfinate salt to the corresponding sulfinic acid.[6][7]

Reagents:

  • Sulfinate ester sample

  • 0.5 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) in a suitable solvent (e.g., ethanol/water mixture)

  • 0.5 M Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Accurately weigh a known amount of the sulfinate ester sample into a round-bottom flask.

  • Add a known excess of 0.5 M KOH or NaOH solution.

  • Attach a reflux condenser and heat the mixture at a suitable temperature (e.g., 70-80 °C) for a specified time (typically 1-2 hours) to ensure complete saponification.[6]

  • Allow the mixture to cool to room temperature.

  • Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

  • Take a known aliquot of this solution for the subsequent titration.

  • Prior to titration, neutralize the excess base and then acidify the solution with 0.5 M HCl to convert the sulfinate salt to sulfinic acid. The exact point of acidification can be determined with a pH indicator or a pH meter.

Acid-Base Titration

Principle: The sulfinic acid is a weak acid and can be titrated with a standard solution of a strong base. The endpoint is reached when all the sulfinic acid has been neutralized.[5]

Reagents:

  • Hydrolyzed sulfinate ester solution (containing sulfinic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

Procedure:

  • Pipette a known volume of the acidified, hydrolyzed sulfinate ester solution into an Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Titrate with the standardized 0.1 M NaOH solution from a burette, swirling the flask continuously.

  • The endpoint is reached when the first permanent faint pink color appears.

  • Record the volume of NaOH solution used.

  • Perform the titration in triplicate to ensure accuracy.

Permanganometric Titration

Principle: In an acidic medium, sulfinic acid is oxidized by potassium permanganate. The permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺). The endpoint is detected by the persistence of the purple color of the excess permanganate ions.

Reagents:

  • Hydrolyzed sulfinate ester solution (containing sulfinic acid)

  • Standardized 0.02 M Potassium Permanganate (KMnO₄) solution

  • Dilute Sulfuric Acid (H₂SO₄) (e.g., 2 M)

Procedure:

  • Pipette a known volume of the acidified, hydrolyzed sulfinate ester solution into an Erlenmeyer flask.

  • Add a sufficient amount of dilute sulfuric acid to ensure the solution is strongly acidic.

  • Titrate with the standardized 0.02 M KMnO₄ solution from a burette. The purple color of the permanganate will disappear as it is added to the solution.

  • The endpoint is reached when the first persistent faint pink color is observed throughout the solution, indicating an excess of permanganate.

  • Record the volume of KMnO₄ solution used.

  • Repeat the titration for a total of three concordant results.

Cerimetric Titration

Principle: Cerium(IV) sulfate is a powerful oxidizing agent that oxidizes sulfinic acid in an acidic medium. The Ce⁴⁺ ions are reduced to Ce³⁺ ions. The endpoint is typically detected using a redox indicator.[3][8]

Reagents:

  • Hydrolyzed sulfinate ester solution (containing sulfinic acid)

  • Standardized 0.1 M Cerium(IV) Sulfate (Ce(SO₄)₂) solution

  • Dilute Sulfuric Acid (H₂SO₄) (e.g., 2 M)

  • Ferroin indicator solution

Procedure:

  • Pipette a known volume of the acidified, hydrolyzed sulfinate ester solution into an Erlenmeyer flask.

  • Add a sufficient amount of dilute sulfuric acid to ensure a strongly acidic environment.

  • Add 1-2 drops of ferroin indicator.

  • Titrate with the standardized 0.1 M Ce(SO₄)₂ solution from a burette.

  • The endpoint is indicated by a sharp color change from red (ferroin) to pale blue (ferriin).

  • Record the volume of Ce(SO₄)₂ solution used.

  • Perform the titration in triplicate for reliable results.

Logical Relationships in Titration Method Selection

The choice of titration method often depends on the specific requirements of the analysis, including the desired accuracy and precision, potential interferences in the sample matrix, and available laboratory resources.

G cluster_0 Analytical Requirements cluster_1 Recommended Method A High Accuracy & Precision Needed? D Cerimetric or Permanganometric Titration A->D Yes F Acid-Base Titration (Colorimetric) A->F No B Presence of Other Redox Active Species? B->D No E Acid-Base Titration (Potentiometric) B->E Yes C Basic Equipment Sufficient? C->D No C->F Yes

Method selection based on analytical needs.

Conclusion

The quantitative analysis of sulfinate esters can be reliably achieved through a two-step process of alkaline hydrolysis followed by titration of the resulting sulfinic acid. While acid-base titration offers simplicity and is suitable for many applications, redox methods like permanganometric and cerimetric titrations generally provide higher accuracy and precision. Cerimetric titration, in particular, stands out for the stability of its titrant, making it a robust choice for high-stakes analyses in research and drug development. The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements and the nature of the sample matrix.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl benzenesulfinate (B1229208) (CAS No. 670-98-4), a combustible liquid known to cause skin and eye irritation.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Physical Properties

A clear understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for methyl benzenesulfinate.

PropertyValueSource
CAS Number 670-98-4[1][3][4][5]
Molecular Formula C₇H₈O₂S[3][6]
Density 1.194 g/mL at 25 °C[1][5][7]
Flash Point 92 °C (197.6 °F) - closed cup[1][5][7]
Boiling Point 79-83 °C at 0.3 mmHg[1][5][7]
Acute Toxicity No data available[6]

Experimental Protocol: Disposal of this compound

The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste. The following protocol outlines the step-by-step procedure for its safe disposal in a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): chemical safety goggles, face shield, chemically resistant gloves (e.g., nitrile), and a lab coat.

  • Designated, labeled, and sealed hazardous waste container (compatible material).

  • Chemical fume hood.

  • Absorbent materials for spills (e.g., vermiculite (B1170534) or chemical absorbent pads).

Procedure:

  • Preparation and Safety Precautions:

    • Conduct all handling and preparation for disposal within a well-ventilated chemical fume hood.[8]

    • Ensure all necessary PPE is worn correctly to prevent skin and eye contact.[2]

  • Waste Segregation:

    • Segregate this compound waste from other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, and bases.[8]

    • Do not mix this waste with non-flammable or other reactive wastes.

  • Containerization:

    • Carefully transfer the waste this compound into a designated hazardous waste container that is properly labeled.

    • The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard symbols (e.g., combustible, irritant).

    • Ensure the container is securely sealed to prevent leaks or the escape of vapors.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from sources of ignition, heat, and incompatible chemicals.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using absorbent materials.

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Disposal Arrangement:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • The most common method of disposal for combustible organic liquids like this compound is high-temperature incineration by a certified facility.

  • Decontamination of Labware:

    • Thoroughly rinse any labware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) under a fume hood.

    • The first rinseate should be collected as hazardous waste and added to the designated container. Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your local EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Environment cluster_disposal Professional Disposal A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Away from incompatibles) B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Licensed Waste Management Service F->G Transport H High-Temperature Incineration G->H I Final Disposition (Regulatory Compliance) H->I

Caption: Waste Disposal Workflow for this compound.

References

Comprehensive Safety and Handling Guide for Methyl Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl benzenesulfinate (B1229208), a compound requiring careful management due to its hazardous properties. Following these procedural steps will minimize risk and ensure operational integrity.

Hazard Summary

Methyl benzenesulfinate is a hazardous chemical that can cause severe skin burns and eye damage.[1] It is harmful if swallowed and may cause an allergic skin reaction.[1] Inhalation can lead to severe respiratory tract irritation and possible burns.[2] It is crucial to handle this substance with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical to prevent exposure.

Protection Type Required Equipment Specifications and Usage Notes
Eye and Face Protection Chemical splash goggles and face shieldGoggles should be tight-sealing (compliant with EN 166 or equivalent). A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk.[1][2]
Hand Protection Appropriate protective glovesWear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
Body Protection Protective clothing and lab coatWear a lab coat and appropriate protective clothing to prevent skin exposure.[1][2] An acid-resistant apron is recommended for additional protection.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used when ventilation is inadequate or if exposure limits are exceeded. A type ABEK (EN14387) respirator filter is recommended.[4] Follow OSHA respirator regulations (29 CFR 1910.134).[2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather and Inspect Materials prep_setup->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense Proceed to handling handle_reaction Perform Reaction handle_dispense->handle_reaction emergency_exposure First Aid for Exposure handle_dispense->emergency_exposure If exposure occurs handle_monitor Monitor Reaction handle_reaction->handle_monitor emergency_spill Small Spill Cleanup handle_reaction->emergency_spill If spill occurs cleanup_deactivate Quench/Deactivate Reagents handle_monitor->cleanup_deactivate Reaction complete cleanup_segregate Segregate Waste cleanup_deactivate->cleanup_segregate cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_segregate->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Risk Assessment: Before starting any work, perform a thorough risk assessment for the planned procedure.

    • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above.

    • Work Area Setup: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][5] Ensure that an eyewash station and safety shower are readily accessible.[1][5]

    • Materials: Gather all necessary chemicals and equipment. Inspect glassware for any damage before use.

  • Handling:

    • Dispensing: Carefully dispense the required amount of this compound, avoiding inhalation of vapors and skin contact.

    • Reaction: If used in a reaction, add it to the reaction vessel slowly and in a controlled manner. For exothermic reactions, ensure adequate cooling is in place.

    • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or temperature changes.

  • Post-Handling and Cleanup:

    • Decontamination: After use, decontaminate all glassware and surfaces that have come into contact with this compound.

    • Waste Segregation: Separate waste streams. Unused this compound and reaction residues should be collected in a designated, labeled waste container. Contaminated consumables (e.g., gloves, paper towels) should be placed in a separate, sealed container.

Experimental Protocol: Example of a Methylation Reaction

This compound is often used as a methylating agent in organic synthesis.[6] The following is a generalized protocol for the methylation of a generic substrate, incorporating necessary safety measures.

Objective: To perform a safe and effective methylation of Substrate-X using this compound.

Materials:

  • Substrate-X

  • This compound

  • Anhydrous solvent (e.g., THF, DCM)

  • Base (e.g., NaH, K2CO3)

  • Quenching solution (e.g., saturated ammonium (B1175870) chloride)

  • Nitrogen or Argon supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Setup: Assemble the reaction glassware in the chemical fume hood. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Dissolve Substrate-X and the base in the anhydrous solvent within the reaction flask.

  • Addition of Methylating Agent: In a separate flask, dissolve this compound in the anhydrous solvent. Transfer this solution to a dropping funnel.

  • Reaction: Add the this compound solution dropwise to the reaction mixture at a controlled temperature (e.g., using an ice bath).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add the quenching solution to neutralize any unreacted reagents.

  • Extraction and Purification: Proceed with standard liquid-liquid extraction and subsequent purification steps (e.g., column chromatography).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Solid waste, such as contaminated gloves, pipette tips, and absorbent paper, should be collected in a separate, clearly labeled, and sealed bag or container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[1] Do not pour this compound down the drain.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.